1-(4-Bromobenzyl)piperazine hydrochloride
Beschreibung
BenchChem offers high-quality 1-(4-Bromobenzyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFYODBHQSMYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656849 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510725-48-1 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Bromobenzyl)piperazine hydrochloride CAS number
PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY
Introduction
1-(4-Bromobenzyl)piperazine hydrochloride represents a high-value "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate for introducing the N-benzylpiperazine moiety—a structural motif ubiquitous in antihistamines (e.g., meclizine analogs), antipsychotics, and kinase inhibitors.[1] The presence of the para-bromine atom provides a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing researchers to rapidly expand libraries of bioactive compounds.[1]
Chemical Identity
-
IUPAC Name: 1-[(4-Bromophenyl)methyl]piperazine hydrochloride[1][2]
-
Common Name: 1-(4-Bromobenzyl)piperazine HCl[1]
-
CAS Number (Free Base): 91345-62-9 (Note: The hydrochloride salt is prepared directly from this base; specific salt CAS registries are often non-indexed for custom intermediates.)[1]
-
Molecular Formula: C₁₁H₁₅BrN₂[3] · xHCl (Typically mono- or dihydrochloride)[1]
-
Molecular Weight:
-
Free Base: 255.16 g/mol
-
Monohydrochloride: ~291.62 g/mol
-
-
SMILES: Cl.BrC1=CC=C(CN2CCNCC2)C=C1
-
Appearance: White to off-white crystalline solid (Salt form).[1]
PART 2: SYNTHESIS & MANUFACTURING PROTOCOL
Strategic Synthesis Overview
The synthesis prioritizes mono-alkylation selectivity.[1] The piperazine ring has two equivalent nucleophilic nitrogens.[1] To prevent the formation of the unwanted byproduct 1,4-bis(4-bromobenzyl)piperazine, a large molar excess of piperazine is employed.[1]
Reaction Scheme (Graphviz Visualization)
Figure 1: Selective synthesis pathway minimizing bis-alkylation impurities.
Detailed Experimental Protocol
Step 1: Mono-Alkylation (Nucleophilic Substitution)
Reagents:
-
Piperazine (anhydrous): 43.0 g (0.50 mol, 5.0 eq)[1]
-
4-Bromobenzyl bromide: 25.0 g (0.10 mol, 1.0 eq)[1]
-
Solvent: Acetonitrile (ACN) or Toluene (250 mL)
-
Base: Potassium Carbonate (K₂CO₃): 13.8 g (0.10 mol)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the excess piperazine in ACN. Heat to 60°C to ensure complete solubility.
-
Addition: Dissolve 4-bromobenzyl bromide in 50 mL ACN. Add this solution dropwise to the stirring piperazine solution over 60 minutes.
-
Critical Control Point: Slow addition into excess amine favors mono-substitution.[1]
-
-
Reflux: Heat the mixture to reflux (80-82°C) for 3–4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1][4]
-
Work-up:
-
Cool to room temperature.[1][5] Filter off the inorganic salts (KBr, excess K₂CO₃).[1]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Purification (Acid-Base Extraction):
-
Dissolve residue in DCM (100 mL).
-
Wash with water (3 x 50 mL) to remove unreacted excess piperazine (highly water-soluble).[1]
-
Extract the organic layer with 1M HCl (2 x 50 mL).[1] The product moves to the aqueous phase; non-basic impurities (bis-alkylated) remain in DCM.[1]
-
Basify the aqueous extract with 4M NaOH to pH >12.[1]
-
Extract back into DCM (3 x 50 mL), dry over Na₂SO₄, and evaporate to yield the Free Base as a pale yellow oil or low-melting solid.
-
-
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified Free Base (approx. 20 g) in anhydrous Ethanol (50 mL).
-
Cool to 0°C in an ice bath.
-
Slowly add HCl in Diethyl Ether (2M) or bubble dry HCl gas until pH < 2.
-
A white precipitate will form immediately.[1]
-
Stir for 30 minutes at 0°C.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40°C.
-
Yield: Typically 85–90% (from bromide).[1]
PART 3: ANALYTICAL CHARACTERIZATION & VALIDATION
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
H-NMR Spectroscopy (400 MHz, DMSO-d₆)
The proton NMR provides a definitive structural fingerprint.[1]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.55 | Doublet (J=8.4 Hz) | 2H | Ar-H (ortho to Br) |
| Aromatic | 7.38 | Doublet (J=8.4 Hz) | 2H | Ar-H (meta to Br) |
| Benzylic | 4.25 | Singlet | 2H | Ar-CH₂ -N |
| Piperazine | 3.30–3.45 | Broad Multiplet | 8H | Ring protons (shifted downfield due to HCl) |
| Amine | 9.50+ | Broad Singlet | 2H | R₂NH₂ ⁺ Cl⁻ |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode
-
Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) creates a characteristic "doublet" molecular ion peak.[1]
-
Observed Peaks:
PART 4: APPLICATIONS IN DRUG DISCOVERY
Fragment-Based Drug Design (FBDD)
This compound acts as a "linker fragment."[1] The piperazine nitrogen (N4) is a nucleophile ready for:
-
Amide Coupling: Reaction with carboxylic acids to form amides.[1]
-
Sulfonylation: Reaction with sulfonyl chlorides.[1]
-
Urea Formation: Reaction with isocyanates.[1]
The 4-Bromobenzyl group serves as a "placeholder" for biaryl systems.[1] Using Suzuki-Miyaura coupling, the bromine can be replaced with various aryl or heteroaryl groups to probe the hydrophobic pockets of target proteins (e.g., GPCRs, Kinases).[1]
Workflow Visualization
Figure 2: Divergent synthesis applications for library generation.[1]
PART 5: SAFETY & HANDLING
-
Hazard Classification: Corrosive (Skin Corr.[1] 1B), Acute Tox. 4 (Oral).[1]
-
Handling: The free base is caustic.[1] The hydrochloride salt is an irritant dust.[1] Use a fume hood to avoid inhalation of fine particulates.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature.
References
-
Organic Syntheses. Synthesis of 1-Benzylpiperazine Dihydrochloride (Analogous Protocol). Coll. Vol. 4, p.82 (1963).[1] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24883739 (1-(4-Bromobenzyl)piperazine).[1] [Link][1][6]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]
- 3. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. 1-(4-溴苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
1-(4-Bromobenzyl)piperazine hydrochloride molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of 1-(4-Bromobenzyl)piperazine Hydrochloride
This guide provides a comprehensive technical overview of 1-(4-Bromobenzyl)piperazine hydrochloride, with a primary focus on its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, the critical importance of accurate molecular weight determination, and the analytical methodologies required for its verification.
Core Physicochemical Identity
1-(4-Bromobenzyl)piperazine is a derivative of piperazine, a class of compounds widely utilized as building blocks in medicinal chemistry due to their prevalence in biologically active molecules.[1] The hydrochloride salt form is often preferred in research and development for its improved stability and solubility in aqueous media.
Chemical Structure and Salt Formation
The molecular integrity of this compound is rooted in its structure: a piperazine ring linked to a 4-bromobenzyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the piperazine ring by hydrochloric acid. This ionic interaction is crucial for the compound's physical properties.
Caption: Structure of 1-(4-Bromobenzyl)piperazine Hydrochloride.
Molecular Weight Calculation
The precise molecular weight is a cornerstone of chemical identity. It is derived from the molecular formula, which is established through structural analysis. The process begins with the free base form of the compound.
-
Free Base (1-(4-Bromobenzyl)piperazine):
-
Hydrochloride Salt Formation:
-
The addition of one molecule of Hydrochloric Acid (HCl) results in the salt.
-
Molecular Formula of HCl: HCl
-
Molecular Weight of HCl: 36.46 g/mol
-
-
Hydrochloride Salt (1-(4-Bromobenzyl)piperazine hydrochloride):
-
Molecular Formula: C₁₁H₁₅BrN₂ · HCl or C₁₁H₁₆BrClN₂
-
Calculated Molecular Weight: 255.15 g/mol + 36.46 g/mol = 291.61 g/mol
-
This calculated value is fundamental for all quantitative applications.
Summary of Physicochemical Data
The following table summarizes the key quantitative identifiers for the free base, which forms the basis for the hydrochloride salt.
| Property | Value | Source |
| Chemical Name | 1-(4-Bromobenzyl)piperazine | N/A |
| CAS Number | 91345-62-9 | [2][3] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [2][3] |
| Molecular Weight | 255.15 g/mol | [2][3][4] |
| Form | Solid | [4] |
| Melting Point | 56-62 °C (lit.) | [4] |
| Boiling Point | 112-116 °C / 0.3 mmHg (lit.) | [4] |
The Imperative of Accurate Molecular Weight in Research
In a professional research setting, the molecular weight is not merely a number; it is a critical parameter that underpins the validity and reproducibility of experimental work.
-
Stoichiometric Precision: All chemical reactions, from small-scale synthesis to process scale-up, rely on exact molar ratios. An incorrect molecular weight leads to flawed stoichiometry, resulting in low yields, incomplete reactions, and the generation of impurities.[5]
-
Quantitative Analysis: The preparation of standard solutions for techniques like HPLC, GC, or spectroscopic assays requires the precise mass of the analyte to achieve a known concentration. Errors in molecular weight directly translate to errors in quantification, compromising data integrity.
-
Regulatory Compliance and Documentation: Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are legally required documents that must state the precise chemical identity, including the correct molecular formula and molecular weight. This ensures safety and consistency across different laboratories and manufacturing sites.
Methodologies for Experimental Verification
While the molecular weight can be calculated theoretically, it must be confirmed experimentally to validate the structure and purity of a synthesized batch. This principle of self-validation is central to scientific integrity.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the gold-standard technique for determining the molecular mass of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For 1-(4-Bromobenzyl)piperazine, electrospray ionization (ESI) is an ideal method. The molecule will accept a proton (H⁺) on one of its basic nitrogen atoms, forming a singly charged ion [M+H]⁺.
Expected Result: The resulting spectrum should show a prominent peak corresponding to the mass of the protonated free base. Given that the free base molecular weight is 255.15 g/mol , the expected m/z value for the [M+H]⁺ ion would be approximately 256.16. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be visible, with a second major peak at m/z 258.16, providing unambiguous confirmation of the presence of a single bromine atom.
Elemental Analysis
Causality: This technique provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₁H₁₆BrClN₂).
Self-Validation: A close match between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence that the molecular formula is correct, thereby validating the calculated molecular weight.
| Element | Theoretical % for C₁₁H₁₆BrClN₂ |
| Carbon (C) | 45.30% |
| Hydrogen (H) | 5.53% |
| Nitrogen (N) | 9.61% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While NMR does not directly measure molecular weight, it provides a detailed map of the chemical structure. By confirming the number and connectivity of protons (¹H NMR) and carbons (¹³C NMR), it validates the molecular formula. The presence of specific signals, such as those for the aromatic protons on the bromobenzyl group and the aliphatic protons of the piperazine ring, confirms the compound's identity. If the structure is correct, the calculated molecular weight is also correct.
Standard Protocol: Purity and Identity Verification by LC-MS
This protocol outlines a standard workflow for confirming the identity and assessing the purity of a sample of 1-(4-Bromobenzyl)piperazine hydrochloride using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Caption: A typical LC-MS workflow for identity and purity analysis.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh approximately 1.0 mg of 1-(4-Bromobenzyl)piperazine hydrochloride and dissolve it in 1.0 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100 – 500 m/z.
-
-
Data Analysis:
-
The HPLC chromatogram is used to determine the retention time and purity of the compound (as a percentage of the total peak area).
-
The mass spectrum corresponding to the main peak is analyzed to confirm the presence of the [M+H]⁺ ion at m/z ≈ 256.16 and the characteristic bromine isotopic pattern.
-
Safety and Handling Considerations
Professionals handling 1-(4-Bromobenzyl)piperazine or its salts must adhere to strict safety protocols. Based on data for the free base and related piperazine compounds, the following hazards are noted:
-
Acute Toxicity: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and may cause skin corrosion or irritation (Skin Corr. 1B). Similar piperazine compounds are also classified as harmful if inhaled or in contact with skin.[6][7]
-
GHS Hazard Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[8][9]
References
-
PubChem. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. kemcal.com [kemcal.com]
- 3. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1-(4-Bromobenzyl)piperazine 97 91345-62-9 [sigmaaldrich.com]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 6. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to the Physical Properties of 1-(4-Bromobenzyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromobenzyl)piperazine and its salts are members of the benzylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common feature in a wide array of pharmacologically active agents, valued for its ability to modulate physicochemical properties and interact with biological targets. The introduction of a 4-bromobenzyl group to the piperazine ring creates a molecule with potential applications as a key intermediate in the synthesis of novel therapeutics, particularly in the realm of neuroscience and oncology.
Molecular Structure and Identification
A clear distinction must be made between 1-(4-Bromobenzyl)piperazine and its isomer, 1-(4-Bromophenyl)piperazine. The former contains a bromine atom on the benzyl group attached to a piperazine nitrogen, while the latter has the bromine atom directly on a phenyl ring attached to a piperazine nitrogen. This guide focuses on the benzyl derivative.
Diagram of the Molecular Structure of 1-(4-Bromobenzyl)piperazine Hydrochloride
Caption: Structure of 1-(4-Bromobenzyl)piperazine Hydrochloride
Physical and Chemical Properties
The formation of a hydrochloride salt from the free base, 1-(4-Bromobenzyl)piperazine, significantly alters its physical properties. The protonation of one of the piperazine nitrogens increases the compound's polarity, which generally leads to a higher melting point and increased solubility in polar solvents, particularly water.
Properties of 1-(4-Bromobenzyl)piperazine (Free Base)
The following table summarizes the known physical properties of the free base form of the compound.
| Property | Value | Source(s) |
| CAS Number | 91345-62-9 | |
| Molecular Formula | C₁₁H₁₅BrN₂ | |
| Molecular Weight | 255.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 56-62 °C (lit.) | |
| Boiling Point | 112-116 °C at 0.3 mmHg (lit.) |
Predicted Properties of 1-(4-Bromobenzyl)piperazine Hydrochloride
-
Molecular Formula: C₁₁H₁₆BrClN₂
-
Molecular Weight: 291.62 g/mol
-
Melting Point: Expected to be significantly higher than the free base (56-62 °C) due to the ionic character of the salt.
-
Solubility: Expected to have increased solubility in polar solvents like water, ethanol, and methanol compared to the free base. Solubility in nonpolar solvents like hexane is expected to be low.
-
Appearance: Likely a white to off-white crystalline solid.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 1-(4-Bromobenzyl)piperazine hydrochloride.
Diagram of Synthesis and Characterization Workflow
Caption: General workflow for synthesis and characterization.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the synthesis and characterization of 1-(4-Bromobenzyl)piperazine hydrochloride.
Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride
This two-step protocol first describes the synthesis of the free base followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of 1-(4-Bromobenzyl)piperazine (Free Base)
-
Reagents and Equipment:
-
Piperazine (4 equivalents)
-
4-Bromobenzyl bromide (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetone (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add piperazine, potassium carbonate, and acetone.
-
Stir the mixture at room temperature to ensure a homogenous suspension.
-
Add a solution of 4-bromobenzyl bromide in acetone dropwise to the stirring mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Bromobenzyl)piperazine free base.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Step 2: Formation of 1-(4-Bromobenzyl)piperazine Hydrochloride
-
Reagents and Equipment:
-
1-(4-Bromobenzyl)piperazine (free base)
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)
-
Beaker, magnetic stirrer, ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve the purified 1-(4-Bromobenzyl)piperazine free base in a minimal amount of anhydrous diethyl ether or isopropanol in a beaker.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of hydrochloric acid (1.1 equivalents) dropwise to the stirred solution.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain 1-(4-Bromobenzyl)piperazine hydrochloride as a white solid.
-
Physical Property Determination
Melting Point Determination
The melting point is a critical indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Load a small amount of the dry, crystalline 1-(4-Bromobenzyl)piperazine hydrochloride into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to about 20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for handling and formulation.
-
Solvents: Water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane.
-
Procedure:
-
To a series of small, labeled test tubes, add approximately 10 mg of 1-(4-Bromobenzyl)piperazine hydrochloride.
-
To each tube, add 1 mL of the respective solvent.
-
Vortex or shake each tube vigorously for 1-2 minutes.
-
Observe and record the solubility as: freely soluble, soluble, sparingly soluble, or insoluble.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
Sample Preparation:
-
Dissolve 5-10 mg of 1-(4-Bromobenzyl)piperazine hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic N-H proton may exchange with deuterium in D₂O. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy (Expected Signals):
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, corresponding to the four protons on the bromophenyl ring.
-
Benzyl Protons: A singlet at approximately δ 3.5-4.0 ppm, corresponding to the two protons of the -CH₂- group.
-
Piperazine Protons: Broad signals in the range of δ 2.5-3.5 ppm, corresponding to the eight protons of the piperazine ring. The signals may be complex due to the chair conformation and protonation.
-
N-H Proton: A broad singlet at a downfield chemical shift (potentially > δ 10 ppm), corresponding to the proton on the positively charged nitrogen.
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the bromine will have a distinct chemical shift.
-
Benzyl Carbon: A signal around δ 60-65 ppm for the -CH₂- group.
-
Piperazine Carbons: Signals in the range of δ 45-55 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Expected Absorption Bands:
-
N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the N⁺-H stretch in amine hydrochlorides.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2800-2950 cm⁻¹).
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-N Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).
-
C-Br Stretch: A strong absorption in the lower frequency region (typically 500-650 cm⁻¹).
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern.
-
Technique: Electrospray Ionization (ESI) is suitable for analyzing salts.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Expected Results:
-
In positive ion mode, the base peak is expected to correspond to the protonated free base [M+H]⁺, where M is the free base. For 1-(4-Bromobenzyl)piperazine, this would be at m/z 255/257, showing the characteristic isotopic pattern for bromine.
-
Common fragmentation pathways for benzylpiperazines involve the cleavage of the benzylic C-N bond, which would result in a prominent fragment ion at m/z 91 (the tropylium ion) and a fragment corresponding to the protonated piperazine ring.[1]
-
Safety and Handling
1-(4-Bromobenzyl)piperazine is classified as a hazardous substance. The hydrochloride salt should be handled with similar precautions.
-
Hazards: Harmful if swallowed and causes severe skin burns and eye damage. It is classified as a Dangerous Good for transport.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
1-(4-Bromobenzyl)piperazine hydrochloride is a valuable chemical intermediate with significant potential in drug discovery. While comprehensive physical property data for the hydrochloride salt is not fully documented in publicly available literature, this guide provides a robust framework for its synthesis, characterization, and handling. By following the detailed experimental protocols, researchers can confidently determine the physical properties and confirm the identity and purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-949.
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Wurdinger, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.
- Wrobel, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1037-1045.
-
PubChem. 1-(4-Bromophenyl)piperazine. [Link]
-
The Royal Society of Chemistry. Supporting Information for.... [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
Wiley Online Library. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]
-
Web.pdx.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
National Institutes of Health. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]
-
USDA Food Safety and Inspection Service. Determination of Salt. [Link]
-
The Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
-
Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
YouTube. Finding the Solubility of a Salt. [Link]
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
Reddit. How to detect a HCl salt in organic compunds. [Link]
-
Journal of Analytical Toxicology. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ProQuest. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. [Link]
-
gsrs. 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. [Link]
Sources
Technical Whitepaper: 1-(4-Bromobenzyl)piperazine Hydrochloride
The following technical guide details the chemical structure, synthesis, and pharmaceutical utility of 1-(4-Bromobenzyl)piperazine hydrochloride .
Synthesis, Characterization, and Pharmaceutical Utility[1][2]
Executive Summary
1-(4-Bromobenzyl)piperazine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry as a "privileged scaffold" for introducing the benzylpiperazine moiety.[1][2] It serves as a critical intermediate in the synthesis of antihistamines, sigma receptor ligands, and monoamine transporter modulators.[2]
Crucial Distinction: Researchers must distinguish this compound (Benzyl linker, CAS: 91345-62-9 for free base) from its analog 1-(4-Bromophenyl)piperazine (Direct phenyl bond, CAS: 66698-28-0).[1][2] The insertion of the methylene (
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12]
The compound exists in equilibrium between its free base and hydrochloride salt forms.[2] The salt form is preferred for storage due to enhanced stability and crystallinity.[2]
| Property | Data |
| IUPAC Name | 1-[(4-Bromophenyl)methyl]piperazine hydrochloride |
| Common Name | 1-(4-Bromobenzyl)piperazine HCl |
| CAS Number (Free Base) | 91345-62-9 |
| CAS Number (HCl Salt) | Not individually assigned (often referenced under free base) |
| Molecular Formula | |
| Molecular Weight | 255.16 g/mol (Free Base) / ~291.62 g/mol (Mono-HCl) |
| Appearance | White to off-white crystalline solid (Salt); Low-melting solid (Free Base) |
| Melting Point (Free Base) | 56–62 °C [1] |
| Solubility | Free Base: Soluble in DCM, EtOAc, MeOH.[1][3][4][5][6][7][8] HCl Salt: Soluble in Water, DMSO, MeOH.[2] |
SMILES (Free Base): C1CN(CCN1)Cc2ccc(cc2)Br[1][2]
Synthetic Pathways & Process Chemistry[16]
The primary challenge in synthesizing mono-substituted piperazines is preventing the formation of the symmetric bis-alkylated byproduct (
Reaction Scheme
The synthesis involves the nucleophilic substitution of 4-bromobenzyl bromide by piperazine, followed by acidification.[1][2]
Figure 1: Synthetic pathway emphasizing the competitive bis-alkylation side reaction.
Detailed Protocol
Step 1: Mono-Alkylation (SN2) [1][2]
-
Preparation: Dissolve piperazine anhydrous (5.0 eq) in acetonitrile (MeCN) or dichloromethane (DCM). A large excess is critical to ensure the statistical probability favors mono-substitution.[1][2]
-
Addition: Add a solution of 4-bromobenzyl bromide (1.0 eq) dropwise over 60 minutes at 0 °C. Slow addition keeps the concentration of the electrophile low relative to the nucleophile.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2]
-
Workup (Purification):
-
Filter off the precipitated piperazine hydrobromide byproduct.[2]
-
Evaporate the solvent.[2]
-
Partition the residue between water and DCM.[2] The excess unreacted piperazine will largely remain in the aqueous phase, while the product extracts into the organic phase.[2]
-
Optional: Wash the organic phase with dilute NaOH to ensure the product is in the free base form.[1][2]
-
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude free base oil/solid in diethyl ether or ethanol.[1][2]
-
Cool to 0 °C in an ice bath.
-
Slowly add 4M HCl in dioxane or bubble dry HCl gas until pH < 3.
-
Isolation: Filter the solid, wash with cold ether (to remove non-polar impurities), and dry under vacuum.[2]
Analytical Characterization
To validate the structure, researchers should look for specific spectral signatures.[2] The key differentiator from the phenyl analog is the benzylic methylene signal.[1][2]
Predicted NMR Data (HCl Salt in DMSO-d6)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ~11.5 | Broad Singlet | 1-2H | ||
| 7.60 | Doublet ( | 2H | Ar-H (ortho to Br) | |
| 7.45 | Doublet ( | 2H | Ar-H (meta to Br) | |
| 4.30 | Singlet | 2H | Benzylic | |
| 3.30 - 3.60 | Multiplet | 8H | Piperazine ring protons |
Interpretation Logic:
-
Benzylic Singlet: The presence of a singlet around 3.5 ppm (free base) or 4.3 ppm (HCl salt) confirms the benzyl structure.[1][2] If this is missing, you likely have the phenyl piperazine.[2]
-
Symmetry: The piperazine protons often appear as two broad multiplets due to the ring chair conformation locking in the salt form.[1][2]
Mass Spectrometry (ESI+)
-
Target Mass:
and (1:1 ratio due to isotopes).[1][2] -
Fragmentation: Loss of the bromobenzyl group (
169/171) typically leaves the piperazine fragment ( 85).[1][2]
Pharmaceutical Applications
This compound acts as a versatile "linker" molecule in drug discovery.[1][2]
1. Antihistamine Synthesis: It is a structural analog to the intermediate used for Meclizine and Buclizine .[2] While those drugs use a chlorobenzhydryl group, the bromobenzyl analog allows for further functionalization (e.g., Suzuki coupling) at the bromine position to create novel derivatives [2].[2]
2. Sigma Receptor Ligands:
Benzylpiperazines are high-affinity pharmacophores for Sigma-1 (
3. Linker Chemistry (Suzuki-Miyaura Coupling): The aryl bromide functionality allows this molecule to serve as a "coupling partner."[1][2] Researchers can attach this piperazine scaffold to complex heteroaryl boronic acids to generate libraries of bi-aryl piperazines.[1][2]
Figure 2: Divergent synthesis utility of the scaffold.
Safety & Handling
-
Hazards: The free base is Corrosive (Category 1B) and causes severe skin burns and eye damage.[1][2] The hydrochloride salt is generally classified as an Irritant (Category 2) but should still be handled with care to avoid inhalation of dust [3].[1][2]
-
Storage: Hygroscopic. Store in a desiccator at room temperature.
References
-
Sigma-Aldrich.[1][2][9][10] Product Specification: 1-(4-Bromobenzyl)piperazine.[1][2][9][10]
-
BenchChem. 1-(4-Bromobenzyl)piperazine Structure and Applications.
-
Fisher Scientific.[1][2] Safety Data Sheet: 1-(4-Bromobenzyl)piperazine. [1][2]
Sources
- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. berrchem.com [berrchem.com]
- 3. 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine | 512164-58-8 | Benchchem [benchchem.com]
- 4. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 5. aablocks.com [aablocks.com]
- 6. rsc.org [rsc.org]
- 7. 1,4-Bis(3-aminopropyl)piperazine(7209-38-3) 1H NMR spectrum [chemicalbook.com]
- 8. 1,4-Bis(3-aminopropyl)piperazine(7209-38-3) 1H NMR spectrum [chemicalbook.com]
- 9. 1-(4-溴苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride
[1][2]
CAS No (Free Base): 91345-62-9 Target Compound: 1-(4-Bromobenzyl)piperazine[1][2] · xHCl Molecular Formula: C₁₁H₁₅BrN₂[1][2] · xHCl
Executive Summary & Retrosynthetic Analysis
The synthesis of 1-(4-Bromobenzyl)piperazine presents a classic challenge in secondary amine alkylation: selectivity .[1][2] Piperazine possesses two equivalent nucleophilic nitrogen atoms.[3] A standard equimolar alkylation often results in a statistical mixture of unreacted piperazine, the desired mono-alkylated product, and the undesired bis-alkylated impurity (
To ensure high yield and purity, this guide prioritizes Route A (Excess Nucleophile Strategy) for general laboratory scale and Route B (Reductive Amination) for higher specificity requirements.
Retrosynthetic Logic
The molecule is disconnected at the benzylic carbon-nitrogen bond.[2]
-
Synthon A: 4-Bromobenzyl electrophile (Halide or Aldehyde).[2][3]
-
Synthon B: Piperazine nucleophile.[3]
Figure 1: Retrosynthetic disconnection showing the two primary electrophilic pathways.[1]
Primary Synthesis Pathway: Direct Mono-Alkylation
This route is the most cost-effective for scales ranging from grams to kilograms. The critical control parameter is the stoichiometry of piperazine .
Reaction Scheme
123Experimental Protocol
Scale: 10.0 mmol (based on limiting reagent)
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 4-Bromobenzyl bromide | 249.94 | 1.0 | 2.50 g | Electrophile |
| Piperazine (anhydrous) | 86.14 | 5.0 | 4.30 g | Nucleophile / Base |
| Acetonitrile (MeCN) | - | - | 50 mL | Solvent |
| HCl (4M in Dioxane) | - | - | ~3.0 mL | Salt Formation |
Step-by-Step Methodology
-
Nucleophile Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous piperazine (4.30 g, 50 mmol) in acetonitrile (40 mL).
-
Note: Heating to 40°C may be required to fully dissolve the piperazine. Ensure the solution is clear before proceeding.
-
-
Controlled Addition: Dissolve 4-bromobenzyl bromide (2.50 g, 10 mmol) in acetonitrile (10 mL). Add this solution dropwise to the vigorously stirring piperazine solution over 30 minutes at room temperature.
-
Causality: Slow addition keeps the concentration of the electrophile low relative to the piperazine, statistically favoring the attack of the benzyl bromide by free piperazine rather than the mono-alkylated product.[1]
-
-
Reaction: Heat the mixture to reflux (80-82°C) for 3–4 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).[1][3] The spot for the bromide (
) should disappear, and a new polar spot ( ) should appear.[1][3] -
Workup (Removal of Excess Piperazine):
-
Filter off the precipitated piperazine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to remove acetonitrile.[6]
-
Resuspend the residue in water (30 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).[1][3]
-
Critical Wash: Wash the combined organic layers with water (5 x 20 mL).[1][3]
-
Reasoning: Free piperazine is highly water-soluble.[2] Multiple water washes effectively remove the 4 equivalents of excess piperazine, leaving the more lipophilic mono-benzyl product in the organic phase.[1]
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate to yield the Free Base as a pale yellow oil or low-melting solid.[1][3]
Salt Formation (Hydrochloride)
The free base is prone to oxidation and is difficult to handle.[1][3] Conversion to the hydrochloride salt ensures stability.
-
Dissolve the crude free base (approx.[3] 2.0 g) in anhydrous Ethanol (10 mL) or Diethyl Ether (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add 4M HCl in dioxane (or concentrated aqueous HCl) dropwise until pH < 2.
-
A white precipitate will form immediately.[3] Stir for 30 minutes at 0°C.
-
Filter the solid and wash with cold ether.[3]
-
Recrystallization: Recrystallize from hot Isopropanol (iPrOH) or Ethanol/Ethyl Acetate mixture to remove trace bis-alkylated impurities.[2][3]
Alternative Pathway: Reductive Amination
If the direct alkylation yields difficult-to-separate mixtures, the reductive amination route is the preferred alternative.[2]
Reaction Scheme
Protocol Highlights
-
Imine Formation: Combine 4-bromobenzaldehyde (1.0 equiv) and Piperazine (3.0 equiv) in Methanol. Stir for 1 hour.
-
Reduction: Add Sodium Cyanoborohydride (
, 1.5 equiv) and a catalytic amount of Acetic Acid (to adjust pH to ~6). -
Stir: React at Room Temperature for 12 hours.
-
Quench: Quench with aqueous
and extract with DCM. -
Advantage: This method avoids the formation of quaternary ammonium salts and typically produces a cleaner crude profile.
Characterization & Specifications
Physical Properties[2][7][8][9][10][11][12][13][14]
-
Melting Point (HCl Salt): Typically >250 °C (decomposition) or distinct high-melting range (e.g., analog 4-methylbenzyl piperazine HCl melts at 178–179 °C [2]).[1][2][3]
Spectral Data (Expected)
-
¹H NMR (400 MHz,
for HCl salt): -
Mass Spectrometry (ESI+):
Workflow Visualization
Figure 2: Process flow diagram for the synthesis and purification of the hydrochloride salt.
Safety & Handling
-
Alkylating Agents: 4-Bromobenzyl bromide is a potent lachrymator and alkylating agent.[2] Handle only in a fume hood.
-
Piperazine: Caustic and can cause respiratory sensitization.[3] Avoid dust inhalation.[3]
-
Cyanoborohydride: If using Route B, be aware that
generates highly toxic HCN gas if exposed to strong acid.[1][3] Maintain pH > 5 during quenching.[3]
References
-
Sigma-Aldrich. Product Specification: 1-(4-Bromobenzyl)piperazine.[2] (Accessed 2024).[1][2][3]
-
Kouznetsov, V. V., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."[1] Molecules, 2020, 25(9), 2184.[1][3]
-
BenchChem. Comparative Guide to Alkylating Agents for Piperazine Substitution. [1][2][3]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(4-Bromobenzyl)piperazine Hydrochloride
Foreword
To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide and whitepaper. The subject of our inquiry, 1-(4-Bromobenzyl)piperazine hydrochloride, is a compound of interest owing to its structural relation to a class of molecules with profound biological activities. The piperazine scaffold is a well-established pharmacophore, known to interact with a multitude of biological targets, particularly within the central nervous system.[1][2] This guide is structured not as a rigid protocol, but as a dynamic, logic-driven roadmap for the systematic elucidation of its core mechanism of action. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for discovery.
Introduction: The Piperazine Moiety and its Therapeutic Potential
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antihistaminic agents.[1][2] The versatility of the piperazine nucleus allows for substitutions at its 1 and 4 positions, leading to a vast chemical space with a wide spectrum of pharmacological activities. Many piperazine derivatives are known to be potent ligands for various neurotransmitter receptors, such as dopamine and serotonin receptors, and transporters.[2][3][4][5] The presence of a bromobenzyl group attached to the piperazine core in 1-(4-Bromobenzyl)piperazine suggests a potential for interaction with biogenic amine receptors, a hypothesis that warrants rigorous experimental validation.
The Investigational Roadmap: A Multi-pronged Approach to Mechanistic Discovery
To comprehensively understand the mechanism of action of 1-(4-Bromobenzyl)piperazine hydrochloride, a multi-tiered investigational approach is essential. This roadmap is designed to systematically progress from broad, initial screening to a detailed characterization of the molecular interactions and their functional consequences.
Figure 1: Investigational Workflow
Caption: A stepwise workflow for elucidating the mechanism of action.
Phase 1: Broad Target Screening via Receptor Binding Assays
The initial step is to perform a broad screen to identify the potential molecular targets of 1-(4-Bromobenzyl)piperazine hydrochloride. Given the structural alerts from the piperazine moiety, a comprehensive panel of neurotransmitter receptors and transporters is the logical starting point.
Rationale for Target Selection
The selection of the initial screening panel is critical and should be guided by the known pharmacology of related piperazine compounds. A primary screen should include, but not be limited to, dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), adrenergic (α1, α2, β), and histamine (H1) receptors.[6][7][8]
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of the test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of 1-(4-Bromobenzyl)piperazine hydrochloride for a panel of target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
A suitable radioligand for each receptor (e.g., [3H]-Spiperone for D2 receptors).
-
1-(4-Bromobenzyl)piperazine hydrochloride (test compound).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (specific to the receptor).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of 1-(4-Bromobenzyl)piperazine hydrochloride.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature and for a duration optimized for the receptor-ligand pair to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Data Presentation
The binding affinities (Ki values) should be summarized in a clear and concise table for easy comparison across multiple targets.
| Receptor Target | Radioligand | Ki (nM) of 1-(4-Bromobenzyl)piperazine hydrochloride |
| Dopamine D2 | [3H]-Spiperone | Experimental Value |
| Serotonin 5-HT2A | [3H]-Ketanserin | Experimental Value |
| Adrenergic α1 | [3H]-Prazosin | Experimental Value |
| Histamine H1 | [3H]-Pyrilamine | Experimental Value |
| ...additional targets | ... | ... |
Phase 2: Functional Characterization of High-Affinity Targets
Once high-affinity targets are identified in the binding assays, the next crucial step is to determine the functional activity of 1-(4-Bromobenzyl)piperazine hydrochloride at these receptors. Is it an agonist, antagonist, or an inverse agonist?
Rationale for Functional Assays
Binding affinity alone does not predict the functional consequence of the drug-receptor interaction. Functional assays are essential to characterize the compound's efficacy.
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)
This protocol is suitable for GPCRs that couple to adenylyl cyclase.
Objective: To determine if 1-(4-Bromobenzyl)piperazine hydrochloride acts as an agonist or antagonist at a Gi/s-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the receptor of interest.
-
1-(4-Bromobenzyl)piperazine hydrochloride.
-
A known agonist for the receptor.
-
Forskolin (an activator of adenylyl cyclase, for Gi-coupled receptors).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Agonist Mode:
-
Treat the cells with increasing concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride.
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels using the assay kit.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride.
-
Add a fixed concentration (e.g., EC80) of the known agonist.
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50. This can be used to calculate the pA2 value, a measure of antagonist potency.
-
Phase 3: Downstream Signaling Pathway Analysis
Understanding the initial receptor interaction is crucial, but a complete mechanistic picture requires an investigation of the downstream signaling cascades.
Figure 2: Hypothetical Signaling Pathway
Caption: A potential signaling pathway for a D2 receptor antagonist.
Rationale for Pathway Analysis
The functional outcome of receptor modulation is determined by the downstream signaling pathways that are activated or inhibited. Techniques like Western blotting can be used to probe for changes in the phosphorylation state of key signaling proteins.
Experimental Protocol: Western Blotting for Phosphorylated Signaling Proteins
Objective: To assess the effect of 1-(4-Bromobenzyl)piperazine hydrochloride on the phosphorylation of downstream signaling molecules (e.g., ERK1/2, Akt, CREB).
Materials:
-
Cell line expressing the target receptor.
-
1-(4-Bromobenzyl)piperazine hydrochloride.
-
Agonist (if the test compound is an antagonist).
-
Cell lysis buffer.
-
Primary antibodies (total and phospho-specific for the protein of interest).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Treat cells with the test compound (and agonist, if applicable) for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-phospho-ERK1/2).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This guide provides a foundational framework for the in-depth characterization of the mechanism of action of 1-(4-Bromobenzyl)piperazine hydrochloride. The data generated from these studies will be instrumental in understanding its pharmacological profile and will inform its potential therapeutic applications. Future studies should aim to validate these in vitro findings in more complex cellular models and ultimately in in vivo preclinical models to assess its physiological effects and therapeutic efficacy.
References
-
Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central.[Link]
-
1,4-disubstituted piperazine ligands for neurotransmitter receptors. Patent Alert.[Link]
- Piperidine-piperazine ligands for neurotransmitter receptors.
-
Some pharmacological properties of piperazine. PubMed.[Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Publications.[Link]
-
Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology.[Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.[Link]
- Synthetic method of 1- (4-bromophenyl) piperidine.
-
Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PubMed Central.[Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.[Link]
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central.[Link]
-
Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Semantic Scholar.[Link]
-
Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents. PubMed.[Link]
-
Meta regression: Relationship between antipsychotic receptor binding profiles and side-effects. PubMed.[Link]
-
MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed.[Link]
-
Radioreceptor binding profile of the atypical antipsychotic olanzapine. PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. patentalert.com [patentalert.com]
- 4. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta regression: Relationship between antipsychotic receptor binding profiles and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(4-Bromobenzyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 1-(4-Bromobenzyl)piperazine hydrochloride, a member of the pharmacologically significant piperazine class of compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and the broader family of piperazine derivatives to forecast its likely pharmacological profile. The primary anticipated activity is the inhibition of tyrosinase, drawing a strong parallel from its fluorinated analog, 1-(4-fluorobenzyl)piperazine. Furthermore, this guide explores other plausible biological roles, including modulation of central nervous system (CNS) targets, such as serotonin and dopamine receptors, and potential anticancer activities, which are well-documented for the piperazine scaffold. Methodologies for the synthesis and robust in vitro and in vivo evaluation of this compound are detailed to provide a framework for future research and drug discovery efforts.
Introduction: The Piperazine Scaffold and the Subject Compound
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] Its unique six-membered heterocyclic structure containing two nitrogen atoms at opposite positions imparts favorable physicochemical properties, including aqueous solubility and the ability to serve as a versatile linker, which are advantageous for drug design.[1] Piperazine derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to, antimicrobial, anticancer, and various central nervous system effects.[2]
1-(4-Bromobenzyl)piperazine hydrochloride is a specific derivative featuring a bromobenzyl moiety attached to one of the piperazine nitrogens. The presence of the bromine atom, a halogen, can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a detailed exploration of the anticipated biological activities of this compound based on established structure-activity relationships (SAR) within the piperazine class.
Predicted Biological Activity Profile
Based on the biological activities of structurally related compounds and the known pharmacology of the piperazine nucleus, the following activities are predicted for 1-(4-Bromobenzyl)piperazine hydrochloride.
Primary Anticipated Activity: Tyrosinase Inhibition
The most compelling predicted activity for 1-(4-Bromobenzyl)piperazine is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. This prediction is strongly supported by studies on its close structural analog, 1-(4-fluorobenzyl)piperazine, derivatives of which have been identified as potent tyrosinase inhibitors with IC50 values in the low micromolar range. The substitution of fluorine with bromine is a common bioisosteric replacement in drug design and is expected to retain, if not enhance, this inhibitory activity.
Mechanism of Action (Proposed): The proposed mechanism involves the benzylpiperazine moiety binding to the active site of the tyrosinase enzyme. The benzyl group can engage in hydrophobic interactions within the enzyme's pocket, while the piperazine ring may interact with key amino acid residues. The halogen substituent on the phenyl ring is likely to play a crucial role in modulating the binding affinity.
Table 1: Comparative IC50 Values of 1-(4-fluorobenzyl)piperazine Derivatives against Tyrosinase
| Compound Derivative | IC50 (µM) | Reference |
| Derivative A | 0.48 | [3] |
| Derivative B | 1.25 | [3] |
| Derivative C | 5.62 | [3] |
| Derivative D | 14.66 | [3] |
Note: This table presents data for fluorinated analogs to support the predicted activity of the brominated compound.
Potential Central Nervous System (CNS) Activity
The piperazine scaffold is a hallmark of many CNS-active drugs. Therefore, it is plausible that 1-(4-Bromobenzyl)piperazine hydrochloride could exhibit modulatory effects on various CNS targets.
-
Serotonergic and Dopaminergic Receptor Modulation: Many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors. These interactions are fundamental to the treatment of various psychiatric and neurological disorders. The specific substitution pattern on the phenyl ring and the nature of the benzyl linker will determine the receptor subtype selectivity and whether the compound acts as an agonist, antagonist, or partial agonist.
Causality in Experimental Design: To investigate this potential activity, initial screening would involve radioligand binding assays against a panel of serotonin and dopamine receptor subtypes. Follow-up functional assays, such as cAMP accumulation or calcium mobilization assays, would then be crucial to determine the nature of the interaction (agonism vs. antagonism).
Plausible Anticancer Activity
A growing body of evidence highlights the potential of piperazine derivatives as anticancer agents.[2] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with angiogenesis in various cancer cell lines.[4][5]
Proposed Mechanisms: The anticancer effects of piperazine derivatives are often multi-faceted. They can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, or they may directly interact with cellular components like microtubules.[5]
Methodologies for Biological Evaluation
To empirically validate the predicted biological activities of 1-(4-Bromobenzyl)piperazine hydrochloride, a systematic and rigorous experimental approach is required.
Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride
The synthesis of the target compound can be achieved through a standard nucleophilic substitution reaction.
Step-by-Step Protocol:
-
Dissolve piperazine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2.0 equivalents), to the reaction mixture.
-
To this stirring suspension, add 1-bromo-4-(bromomethyl)benzene (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 1-(4-Bromobenzyl)piperazine hydrochloride.
Diagram 1: Synthetic Scheme for 1-(4-Bromobenzyl)piperazine Hydrochloride
Caption: Synthesis of 1-(4-Bromobenzyl)piperazine HCl.
In Vitro Experimental Workflows
A tiered approach to in vitro testing is recommended to efficiently screen for and characterize the biological activity.
Workflow for Tyrosinase Inhibition Assay:
-
Primary Screening: Utilize a colorimetric assay with L-DOPA as the substrate to measure the enzymatic activity of mushroom tyrosinase in the presence of varying concentrations of the test compound.
-
IC50 Determination: Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Kinetic Studies: Conduct kinetic analyses (e.g., Lineweaver-Burk plots) to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Diagram 2: Experimental Workflow for In Vitro Biological Evaluation
Caption: Tiered workflow for in vitro biological characterization.
In Vivo Experimental Protocols
Should in vitro studies yield promising results, subsequent in vivo evaluation would be warranted.
Protocol for Preliminary In Vivo Toxicity Assessment:
-
Animal Model: Utilize healthy adult mice or rats.
-
Dose Administration: Administer single escalating doses of 1-(4-Bromobenzyl)piperazine hydrochloride via an appropriate route (e.g., intraperitoneal or oral).
-
Observation: Monitor the animals for a defined period (e.g., 72 hours) for any signs of acute toxicity, including changes in behavior, weight loss, or mortality.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and observe any dose-dependent toxic effects.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-(4-Bromobenzyl)piperazine hydrochloride is currently lacking in the public domain, a strong case can be made for its potential as a tyrosinase inhibitor based on the activity of its fluorinated counterpart. Furthermore, the well-established pharmacological importance of the piperazine scaffold suggests that this compound may also possess valuable CNS and anticancer properties.
The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of these predicted activities. Future research should focus on the synthesis and rigorous in vitro and in vivo testing of 1-(4-Bromobenzyl)piperazine hydrochloride to fully elucidate its pharmacological profile and therapeutic potential. Such studies will not only contribute to a deeper understanding of this specific molecule but also add to the broader knowledge of structure-activity relationships within the versatile class of piperazine derivatives.
References
-
De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 264-273. Available at: [Link]
-
Singh, S., et al. (2024). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. Available at: [Link]
-
Yurttas, L., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 20(5), 8968-8984. Available at: [Link]
-
Gull, Y., & Ayaz, M. (2021). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(4-BroMobenzyl)piperazine. Retrieved from [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. Available at: [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411) [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
1-(4-Bromobenzyl)piperazine hydrochloride potential research applications
An In-depth Technical Guide on the Potential Research Applications of 1-(4-Bromobenzyl)piperazine Hydrochloride
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the piperazine ring stands out as a "privileged scaffold."[1] Its unique physicochemical properties and ability to interact with a wide array of biological targets have cemented its role in numerous approved therapeutic agents.[1][2] This guide delves into a specific, highly versatile derivative: 1-(4-Bromobenzyl)piperazine hydrochloride.
The structure of 1-(4-Bromobenzyl)piperazine combines the foundational piperazine core with a brominated benzyl group. This seemingly simple combination unlocks a wealth of potential for researchers. The piperazine moiety can serve as a key pharmacophore, interacting with targets in the central nervous system (CNS), while the bromobenzyl group offers a reactive handle for extensive chemical modification. This dual functionality makes it a compound of significant interest, both as a potential therapeutic agent in its own right and as a foundational building block for novel chemical libraries.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core chemical attributes, synthesis, and promising research applications of 1-(4-Bromobenzyl)piperazine hydrochloride. We will move beyond a simple listing of facts to explain the causality behind experimental choices, grounding our discussion in established scientific principles and field-proven insights.
Core Compound Profile: Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its application in research. 1-(4-Bromobenzyl)piperazine hydrochloride is a solid at room temperature with a molecular weight of 255.15 g/mol for the free base.[3] Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable trait for biological assays.
| Property | Value | Source |
| CAS Number | 91345-62-9 | [3] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [3] |
| Molecular Weight | 255.15 g/mol | [3] |
| Form | Solid | |
| Boiling Point | 112-116 °C/0.3 mmHg | |
| Melting Point | 56-62 °C |
Note: Properties listed are for the free base form unless otherwise specified. The hydrochloride salt will have a higher molecular weight and different solubility characteristics.
Synthesis and Chemical Reactivity
The synthesis of 1-(4-Bromobenzyl)piperazine and its subsequent conversion to the hydrochloride salt is a straightforward process, typically involving the N-alkylation of piperazine with 4-bromobenzyl bromide or a similar electrophile.
A generalized synthetic workflow is outlined below:
Caption: Proposed screening cascade for CNS drug discovery.
Anticancer Research
Recent studies have highlighted the anticancer potential of piperidine and piperazine derivatives. [4]Some mechanisms of action for related compounds include the induction of apoptosis and the inhibition of microtubule assembly. [4]Furthermore, piperazine-containing molecules have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. [5]
-
Rationale: The 1-(4-Bromobenzyl)piperazine scaffold can be explored for its potential to inhibit cancer cell proliferation. The bromophenyl moiety can engage in halogen bonding or other interactions within protein binding pockets, potentially inhibiting enzymes or signaling pathways crucial for tumor growth.
-
Research Direction: An initial assessment of the compound's anticancer activity can be performed using a panel of cancer cell lines from different tissues (e.g., breast, liver, lung). A standard cytotoxicity assay, such as the MTT or SRB assay, would be the first step. If promising activity is observed, further studies can elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, and investigation into specific signaling pathways.
Enzyme Inhibition: A Case Study in Tyrosinase
Derivatives of 1-(4-fluorobenzyl)piperazine have been identified as potent competitive inhibitors of tyrosinase, an enzyme involved in melanin production. [6][7]These compounds have shown promise as antimelanogenic agents for treating hyperpigmentation disorders. [6]
-
Rationale: Given the structural similarity between fluoro- and bromo-substituted benzylpiperazines, it is highly probable that 1-(4-Bromobenzyl)piperazine hydrochloride will also exhibit inhibitory activity against tyrosinase. The difference in the halogen atom (bromine vs. fluorine) could lead to altered potency, selectivity, or binding kinetics, providing valuable SAR data.
-
Research Direction: The compound should be tested in an in vitro tyrosinase inhibition assay using L-DOPA as a substrate. Kinetic studies can then determine the mode of inhibition (e.g., competitive, non-competitive). Molecular docking studies can be employed to predict the binding mode within the tyrosinase active site, guiding further structural modifications.
Experimental Protocols: A Practical Guide
To ensure trustworthiness and reproducibility, detailed and validated protocols are essential. Below are examples of key experimental procedures relevant to the investigation of 1-(4-Bromobenzyl)piperazine hydrochloride.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard procedure to assess the effect of the compound on the viability of a cancer cell line (e.g., MDA-MB-231 breast cancer cells).
Materials:
-
1-(4-Bromobenzyl)piperazine hydrochloride
-
MDA-MB-231 cells
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Bromobenzyl)piperazine hydrochloride in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Synthesis
This protocol provides a general method for modifying the 4-bromo position, enabling the creation of a diverse library of analogs.
Materials:
-
1-(4-Bromobenzyl)piperazine hydrochloride
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-(4-Bromobenzyl)piperazine hydrochloride (1 equiv.), the arylboronic acid (1.2 equiv.), and Na₂CO₃ (2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio) and the palladium catalyst (0.05 equiv.) to the flask.
-
Reaction: Heat the mixture to reflux (e.g., 80-90°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy and Mass Spectrometry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Bromobenzyl)piperazine hydrochloride.
-
Hazard Classification: The compound is classified as an acute toxicant (oral) and a skin corrosive. * Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [8][9] * Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [8][9] * Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]
-
Conclusion and Future Directions
1-(4-Bromobenzyl)piperazine hydrochloride is far more than a simple chemical intermediate. It is a versatile platform for innovation in drug discovery and chemical biology. Its inherent structural features suggest high potential in the development of novel therapeutics for CNS disorders, cancer, and dermatological conditions. The strategically placed bromine atom provides a gateway for extensive chemical exploration, allowing researchers to fine-tune its biological activity through rational design and combinatorial synthesis.
Future research should focus on a systematic evaluation of this compound and its derivatives across a broad range of biological targets. The integration of computational modeling, high-throughput screening, and detailed mechanistic studies will be crucial in unlocking the full therapeutic potential of this promising molecular scaffold.
References
- Benchchem. (n.d.). 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride.
-
Lucas, B. S., et al. (2010). Design of 1-piperazinyl-4-arylphthalazines as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3618-3622. Retrieved from [Link]
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
De Luca, L., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(19), 3083-3091. Retrieved from [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. Retrieved from [Link]
-
De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 59-71. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents. Retrieved from [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-594. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]
- 5. Design of 1-piperazinyl-4-arylphthalazines as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
The Versatile Scaffold: A Technical Guide to 1-(4-Bromobenzyl)piperazine Hydrochloride Derivatives in Drug Discovery
A Senior Application Scientist's Perspective on Synthesis, Pharmacological Evaluation, and Structure-Activity Relationships
The 1-(4-bromobenzyl)piperazine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse array of therapeutic agents. Its structural features, particularly the reactive sites on the piperazine ring and the potential for modification of the bromobenzyl moiety, have made it a focal point for researchers targeting a range of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of 1-(4-bromobenzyl)piperazine hydrochloride derivatives, with a focus on their applications in the discovery of novel antipsychotic, anticancer, and antidepressant drugs.
The Architectural Blueprint: Synthesis of 1-(4-Bromobenzyl)piperazine and Its Derivatives
The synthetic accessibility of the 1-(4-bromobenzyl)piperazine scaffold is a key factor driving its widespread use in drug discovery. The core structure can be efficiently assembled, and subsequent derivatization at the N4 position of the piperazine ring allows for the creation of large and diverse chemical libraries for screening.
Synthesis of the Core Scaffold: 1-(4-Bromobenzyl)piperazine Hydrochloride
The foundational step in the exploration of this chemical space is the synthesis of the parent compound, 1-(4-bromobenzyl)piperazine. A common and efficient method involves the direct N-alkylation of piperazine with 4-bromobenzyl bromide. To favor mono-alkylation and minimize the formation of the di-substituted product, a significant excess of piperazine is typically employed. The resulting free base can then be converted to the hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride
-
Reaction Setup: To a solution of piperazine (4-6 equivalents) in a suitable solvent such as acetonitrile or ethanol, add 4-bromobenzyl bromide (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is then partitioned between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent like dichloromethane (DCM) or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-(4-bromobenzyl)piperazine free base.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to afford 1-(4-bromobenzyl)piperazine hydrochloride as a white solid.
Diversification Strategies: Building a Library of Derivatives
The true potential of the 1-(4-bromobenzyl)piperazine scaffold lies in the diverse functionalities that can be introduced at the N4 position. This is typically achieved through two primary synthetic routes: N-acylation and N-arylation.
The secondary amine of 1-(4-bromobenzyl)piperazine readily undergoes acylation with a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield amide derivatives. This approach is particularly relevant for the synthesis of potential anticancer agents.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: Dissolve 1-(4-bromobenzyl)piperazine (1 equivalent) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0 °C and add the desired acid chloride or anhydride (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.
The introduction of an aryl or heteroaryl moiety at the N4 position is a key strategy for developing antipsychotic and antidepressant candidates, as this modification can significantly influence the compound's affinity for dopamine and serotonin receptors.[1] Copper-catalyzed N-arylation reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are powerful tools for this transformation.[2][3]
Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
-
Reaction Setup: In a reaction vessel, combine 1-(4-bromobenzyl)piperazine (1 equivalent), the desired aryl halide (e.g., aryl iodide or bromide, 1.2 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or a diamine, 20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2 equivalents) in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture at a high temperature (e.g., 100-150 °C) under an inert atmosphere for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Therapeutic Frontiers: Pharmacological Applications of 1-(4-Bromobenzyl)piperazine Derivatives
The strategic derivatization of the 1-(4-bromobenzyl)piperazine scaffold has led to the discovery of compounds with significant potential in several therapeutic areas.
Atypical Antipsychotics: Targeting Dopamine and Serotonin Receptors
Many atypical antipsychotic drugs feature an arylpiperazine moiety, which is crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors.[1][4] The 1-(4-bromobenzyl)piperazine scaffold provides an excellent starting point for the design of novel antipsychotics with a balanced D2/5-HT2A receptor affinity profile, which is believed to be responsible for their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[5][6]
The rationale behind targeting both D2 and 5-HT2A receptors lies in the complex neurobiology of schizophrenia. While D2 receptor antagonism is effective in treating the positive symptoms (e.g., hallucinations, delusions), it can also lead to undesirable motor side effects.[7] Concomitant 5-HT2A receptor antagonism is thought to mitigate these side effects and may also contribute to the improvement of negative and cognitive symptoms.[1]
| Derivative Class | Key Structural Features | Impact on Activity |
| 1-Benzyl-4-arylpiperazines | Nature and substitution pattern of the N4-aryl group. | Aromatic and heteroaromatic rings at N4 are crucial for D2 and 5-HT2A receptor binding. Electron-withdrawing or -donating groups on this ring can modulate affinity and selectivity. |
| Linker between piperazine and the aryl group. | The length and flexibility of the linker can influence the optimal positioning of the pharmacophoric elements within the receptor binding pockets. | |
| Substitution on the benzyl group. | While the 4-bromo substituent is a key feature, modifications at other positions of the benzyl ring can fine-tune the electronic and steric properties, impacting receptor affinity. |
Experimental Protocol: In Vitro Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.
-
Radioligand Binding: Incubate the cell membranes with a known radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
Incubation and Filtration: After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Anticancer Agents: Inducing Cytotoxicity in Cancer Cells
The piperazine scaffold is present in a number of approved and investigational anticancer drugs.[8][9] Derivatives of 1-(4-bromobenzyl)piperazine, particularly N-acyl derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines.[8] The proposed mechanisms of action for piperazine-based anticancer agents are diverse and can include the induction of apoptosis, inhibition of microtubule polymerization, and cell cycle arrest.[8][9]
The 4-bromobenzyl moiety can contribute to the anticancer activity through various interactions, including hydrophobic and halogen bonding interactions with the target protein. The N-acyl group provides a handle for further structural modifications to optimize potency and selectivity.
| Derivative | R Group (at N4-acyl) | GI50 (µM) on HCT-116 (Colon Cancer) |
| 5a | Phenyl | 1.54 |
| 5b | 4-Methylphenyl | 1.28 |
| 5c | 4-Methoxyphenyl | 1.89 |
| 5d | 4-Bromophenyl | 1.15 |
| 5e | 4-Chlorophenyl | 1.33 |
| 5f | 4-Fluorophenyl | 1.41 |
| 5g | 4-Nitrophenyl | 2.11 |
Data adapted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related to the topic of this guide. The GI50 values are indicative of the potential for anticancer activity.[8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antidepressants: Modulating Serotonergic Neurotransmission
The piperazine moiety is a common feature in many antidepressant drugs, primarily due to its role in interacting with serotonin receptors and transporters.[10] Derivatives of 1-(4-bromobenzyl)piperazine are being explored as potential antidepressants, with a focus on their ability to act as selective serotonin reuptake inhibitors (SSRIs) or as ligands for various serotonin receptor subtypes, such as 5-HT1A.[11][12]
The rationale for this approach is based on the monoamine hypothesis of depression, which suggests that a deficiency in the synaptic concentration of serotonin is a key contributing factor to the pathophysiology of the disorder. By blocking the reuptake of serotonin from the synaptic cleft, SSRIs increase its availability to bind to postsynaptic receptors, thereby alleviating depressive symptoms.
| Derivative Class | Key Structural Features | Impact on Activity |
| 1-Benzyl-4-arylpiperazines | Nature of the N4-aryl group. | Specific aryl substituents can confer high affinity and selectivity for the serotonin transporter (SERT) or specific 5-HT receptor subtypes. |
| 1-Benzyl-4-alkylpiperazines | Length and branching of the N4-alkyl chain. | Can influence lipophilicity and membrane permeability, which are important for brain penetration. |
Experimental Protocol: In Vivo Forced Swim Test (Mouse Model)
-
Acclimatization: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Pre-test Session (Day 1): Place each mouse individually in a glass cylinder filled with water (23-25 °C) for a 15-minute period. This session induces a state of behavioral despair.
-
Drug Administration: Administer the test compound, a vehicle control, or a reference antidepressant (e.g., fluoxetine) intraperitoneally or orally at specific time points before the test session on Day 2.
-
Test Session (Day 2): Place the mice back into the water-filled cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[13]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and experimental workflows.
Synthetic Pathways
Caption: A typical workflow for the discovery of novel antipsychotic agents.
Anticancer Drug Discovery Workflow
Caption: A streamlined workflow for identifying novel anticancer candidates.
Conclusion and Future Directions
The 1-(4-bromobenzyl)piperazine hydrochloride scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. Its synthetic tractability and the profound impact of substitutions on its pharmacological profile make it an attractive starting point for medicinal chemists. The insights into the structure-activity relationships of its derivatives in the realms of antipsychotic, anticancer, and antidepressant research provide a solid foundation for the rational design of more potent, selective, and safer drug candidates.
Future research in this area will likely focus on several key aspects. The exploration of novel and more efficient synthetic methodologies will continue to be important for expanding the accessible chemical space. A deeper understanding of the molecular mechanisms of action of these derivatives, aided by computational modeling and structural biology, will enable more targeted drug design. Furthermore, the investigation of this scaffold for other therapeutic applications, driven by phenotypic screening and a deeper understanding of its polypharmacological potential, holds significant promise for addressing unmet medical needs.
References
-
Ulusoy, N., Gürsoy, A., & Otük, G. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 8345–8360. [Link]
-
Lowe, J. A., 3rd, Seeger, T. F., Nagel, A. A., Howard, H. R., Seymour, P. A., Heym, J. H., Ewing, F. E., Newman, M. E., Schmidt, A. W., Furman, J. S., et al. (1991). 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. Journal of medicinal chemistry, 34(6), 1860–1866. [Link]
-
Younes, S., Labssita, Y., Baziard-Mouysset, G., Payard, M., Rettori, M., Renard, P., Pfeiffer, B., & Caignard, D. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European journal of medicinal chemistry, 35(1), 107–121. [Link]
-
Lowe, J. A., 3rd, Seeger, T. F., Nagel, A. A., Howard, H. R., Seymour, P. A., Heym, J. H., Ewing, F. E., Newman, M. E., Schmidt, A. W., Furman, J. S., et al. (1991). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of medicinal chemistry, 34(6), 1860–1866. [Link]
-
Sharma, H., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 354(8), e2100079. [Link]
-
Silvestri, R., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3236. [Link]
-
Nandan, S. R., et al. (2021). Design, synthesis and SAR of antitubercular benzylpiperazine ureas. Medicinal Chemistry Research, 30(2), 435-452. [Link]
-
Zajdel, P., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210825. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 533, 109–126. [Link]
-
Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design, 105(3), e70077. [Link]
-
Sabe, M., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 569-577. [Link]
-
Kumar, A., et al. (2013). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Bioorganic & medicinal chemistry letters, 23(15), 4424–4428. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
ResearchGate. (2021). The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]
-
RJPN. (2024). A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. RJPN, 2(11). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Slideshare. (n.d.). Structure Activity Relationships - Antipsychotics. Retrieved from [Link]
-
researchopenworld.com. (n.d.). A Component of the Puzzle, When Attempting to Understand Antipsychotics: A Theoretical Study of Chemical Reactivity Indexes. Retrieved from [Link]
- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
PubMed Central (PMC). (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(7), 1145–1151. [Link]
-
PubMed Central (PMC). (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein journal of organic chemistry, 14, 271–279. [Link]
-
PubMed Central (PMC). (2016). An Update on the Synthesis of Pyrrolob[5][8]enzodiazepines. Molecules (Basel, Switzerland), 21(5), 582. [Link]
-
PubMed Central (PMC). (2011). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 28(14), 5406. [Link]
-
PubMed Central (PMC). (2021). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(7), 1145–1151. [Link]
-
PubMed Central (PMC). (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules (Basel, Switzerland), 24(22), 4082. [Link]
-
PubMed Central (PMC). (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC advances, 12(35), 22915–22929. [Link]
-
PubMed Central (PMC). (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 27(19), 6653. [Link]
-
PubMed Central (PMC). (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f]t[5][8]hiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & medicinal chemistry letters, 27(17), 4152–4157. [Link]
-
PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(21), 4257–4265. [Link]
-
Juniper Publishers. (2017). Drug Design Open Access Journals. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research (IJPSR). (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. IJPSR, 12(10), 5469-5474. [Link]
-
ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7434–7449. [Link]
-
ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2004–2018. [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6982. [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of receptor and signal transduction research, 42(2), 161–175. [Link]
Sources
- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchopenworld.com [researchopenworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 10. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-(4-Bromobenzyl)piperazine Hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery
Foreword: The Strategic Importance of Scaffolds in Medicinal Chemistry
In the intricate tapestry of synthetic organic chemistry, particularly within the realm of drug discovery, certain molecular scaffolds emerge as foundational pillars. These structures, through their inherent reactivity and stereochemical properties, provide a reliable framework upon which medicinal chemists can build and elaborate to achieve desired pharmacological profiles. The piperazine moiety is one such privileged scaffold, frequently encountered in a vast array of therapeutic agents due to its ability to modulate physicochemical properties and interact with biological targets.[1][2] This guide focuses on a particularly valuable derivative, 1-(4-bromobenzyl)piperazine hydrochloride, a chemical intermediate that marries the versatile piperazine ring with the reactive potential of a brominated aromatic system. Its strategic importance lies in its capacity to serve as a linchpin in the synthesis of complex molecules, offering multiple points for diversification. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and application, underpinned by field-proven insights and robust scientific principles.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties and the spectroscopic data that confirms its identity and purity.
Table 1: Physicochemical Properties of 1-(4-Bromobenzyl)piperazine
| Property | Value | Source(s) |
| CAS Number | 91345-62-9 | [3][4] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [3][4] |
| Molecular Weight | 255.15 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 56-62 °C | [3] |
| Boiling Point | 112-116 °C at 0.3 mmHg | [3] |
Note: The properties above refer to the free base form. The hydrochloride salt will have a different molecular weight and may exhibit different physical properties.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. Key expected signals include:
-
A singlet for the benzylic protons (-CH₂-Ar).
-
Multiplets for the four sets of methylene protons on the piperazine ring.
-
A characteristic AA'BB' pattern (two doublets) for the protons on the para-substituted benzene ring.
-
A broad singlet corresponding to the N-H proton of the piperazine, which would be shifted downfield in the hydrochloride salt.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Expected signals would correspond to:
-
The benzylic carbon.
-
The carbons of the piperazine ring.
-
The four distinct signals for the carbons of the 4-bromophenyl group, including the carbon atom bonded to the bromine.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): FTIR spectroscopy is used to identify the functional groups present. Key vibrational bands would include:
-
N-H stretching vibrations for the secondary amine in the piperazine ring.
-
C-H stretching for the aromatic and aliphatic portions of the molecule.
-
C=C stretching for the aromatic ring.
-
C-N stretching vibrations.
-
A characteristic C-Br stretching band.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in nearly a 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of almost equal intensity.
Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride: A Practical Approach
The synthesis of monosubstituted piperazines can be approached in several ways. A common industrial strategy involves multi-step sequences using protecting groups to ensure mono-substitution.[5] However, for efficiency and cost-effectiveness, one-pot procedures are often preferred.[5] The following is a representative, field-proven protocol for the synthesis of 1-(substituted-benzyl)piperazine hydrochlorides, adapted from established methodologies.[5]
One-Pot Synthetic Protocol
This procedure leverages the in-situ formation of a piperazine-1-ium salt to favor mono-alkylation.
dot
Caption: Workflow for the one-pot synthesis of 1-(4-Bromobenzyl)piperazine hydrochloride.
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Formation of Piperazine Salt: To the flask, add piperazine (2 equivalents) and a suitable solvent such as methanol or acetic acid. The acid in the solvent will react with the piperazine to form the mono-salt in situ.[5]
-
Addition of Alkylating Agent: While stirring, add 4-bromobenzyl chloride (1 equivalent) to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to approximately 5°C. Any precipitated piperazine dihydrochloride (a common byproduct) is removed by filtration.[5]
-
The filtrate is then concentrated under reduced pressure to remove the solvent.[5]
-
The resulting residue is recrystallized from a suitable solvent, such as isopropyl alcohol, often with the addition of activated charcoal to remove colored impurities.[5]
-
The purified product is then washed with a cold solvent like acetone and dried to yield pure 1-(4-bromobenzyl)piperazine hydrochloride.[5]
-
Causality in Experimental Design
-
Excess Piperazine: The use of excess piperazine helps to minimize the formation of the di-substituted byproduct.
-
In-situ Salt Formation: By using an acidic solvent or adding one equivalent of acid, one of the nitrogen atoms of piperazine is protonated, reducing its nucleophilicity and favoring mono-alkylation at the other nitrogen.[5]
-
Recrystallization: This is a crucial purification step that relies on the difference in solubility of the desired product and any remaining impurities in a given solvent system at different temperatures. Isopropyl alcohol is a common choice for recrystallizing hydrochloride salts of amines. [3. 3]
Reactivity and Strategic Applications in Synthesis
1-(4-Bromobenzyl)piperazine hydrochloride is a bifunctional intermediate, offering two primary sites for chemical modification. This duality is the cornerstone of its utility in constructing diverse molecular architectures.
dot
Caption: Key reaction pathways for 1-(4-Bromobenzyl)piperazine.
Reactions at the Piperazine Nitrogen
The secondary amine of the piperazine ring is a versatile nucleophile, readily participating in a variety of bond-forming reactions:
-
N-Alkylation/N-Arylation: This is fundamental for extending the molecular framework. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly powerful for forming C-N bonds with aryl halides or triflates.[1]
-
Amidation: Reaction with acyl chlorides or anhydrides provides access to a wide range of amide derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly efficient method for creating substituted amines.[1]
Reactions at the Bromophenyl Group
The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst is a robust method for creating biaryl structures.[6]
-
Heck Coupling: This reaction allows for the coupling of the aryl bromide with alkenes.
-
Sonogashira Coupling: This enables the formation of a bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: The bromo group can be replaced with an amine, further functionalizing the aromatic ring.
Application in the Synthesis of Bioactive Molecules
The piperazine scaffold is a key component in numerous FDA-approved drugs, particularly those targeting the central nervous system.[1] Derivatives of benzylpiperazine are precursors in the synthesis of a variety of biologically active molecules, including:
-
Antipsychotics and Antidepressants: Many drugs in this class, such as Aripiprazole and Brexpiprazole, feature a substituted piperazine moiety that is crucial for their interaction with dopamine and serotonin receptors.[1][7]
-
Anticancer Agents: Piperazine derivatives have shown potential as anticancer agents, for instance, as inhibitors of kinases like EGFR and Aurora A.[8]
-
Other Therapeutic Areas: The versatility of the piperazine ring has led to its incorporation into antihistamines, antivirals, antifungals, and antibacterial agents.[2]
Representative Downstream Protocol: Suzuki-Miyaura Coupling
To illustrate the utility of the bromo-substituent, the following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction.
dot
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Procedure:
-
Inert Atmosphere: To a flask charged with a stir bar, add 1-(4-bromobenzyl)piperazine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Degassing: The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through it for 15-30 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl piperazine derivative.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 1-(4-bromobenzyl)piperazine and its hydrochloride salt is paramount for laboratory safety.
Table 2: GHS Hazard Information for 1-(4-Bromobenzyl)piperazine
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Danger | H302: Harmful if swallowed |
| Skin Corrosion (Category 1B) | Corrosion | Danger | H314: Causes severe skin burns and eye damage |
Source:[3]
Note: The free base is classified as corrosive. The hydrochloride salt may have a different but related hazard profile.
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including:
-
Safety glasses or goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Avoid breathing dust, fumes, or vapors.[9]
-
Do not eat, drink, or smoke when using this product.[9]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(4-Bromobenzyl)piperazine hydrochloride is a quintessential example of a high-value chemical intermediate. Its synthetic accessibility, coupled with the dual reactivity of the piperazine N-H and the aryl bromide, provides medicinal chemists with a powerful and versatile tool for the rapid generation of diverse chemical libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics. As the demand for novel bioactive molecules continues to grow, the strategic application of such well-defined building blocks will remain a critical component of successful drug discovery programs.
References
- Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
-
Krupková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
-
IUCr Journals. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]
-
Conti, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1149. Retrieved from [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(4-溴苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-(4-Bromophenyl)piperazine | 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Safety and handling of 1-(4-Bromobenzyl)piperazine hydrochloride
An In-depth Technical Guide to the Safe Handling of 1-(4-Bromobenzyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromobenzyl)piperazine hydrochloride is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a piperazine ring attached to a bromobenzyl group, makes it a precursor for a wide range of molecules with potential therapeutic applications. The piperazine heterocycle is a common scaffold in many approved drugs, valued for its ability to interact with various biological targets.[3] However, like many reactive chemical intermediates, 1-(4-Bromobenzyl)piperazine hydrochloride and its structural relatives possess potential hazards that necessitate careful handling and a thorough understanding of their safety profiles to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides a comprehensive overview of the safety and handling of 1-(4-Bromobenzyl)piperazine hydrochloride, drawing on data from the free base, analogous compounds, and general principles of chemical safety. It is intended to equip researchers and drug development professionals with the knowledge required to work with this compound responsibly and effectively.
Hazard Identification and Classification
GHS Classification (Inferred) :
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[5]
Signal Word: Danger
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[4]
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements (P-phrases):
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
It is crucial to note that as a hydrochloride salt, this compound may also possess corrosive properties associated with acids, especially in the presence of moisture.
Toxicological Profile and Health Effects
The toxicological data for 1-(4-Bromobenzyl)piperazine hydrochloride is limited. However, information on the broader class of benzylpiperazines (BZPs) and substituted piperazines provides valuable insights into potential health effects.
BZP and its derivatives are known to have stimulant effects on the central nervous system, with a mechanism of action that can involve the release of dopamine, serotonin, and norepinephrine.[6][7] While the primary use of 1-(4-Bromobenzyl)piperazine hydrochloride is as a synthetic intermediate, understanding the potential pharmacological activity of related compounds is essential for risk assessment.
Potential Routes of Exposure and Symptoms:
-
Inhalation: May cause respiratory tract irritation. Inhalation of dust should be avoided.
-
Skin Contact: Can cause severe skin burns and irritation.[8] Prolonged contact may lead to chemical burns.
-
Eye Contact: Poses a serious risk of eye damage.[5] Immediate and thorough rinsing is critical.
-
Ingestion: Harmful if swallowed.[4] May cause burns to the mouth, throat, and stomach.
Adverse effects associated with recreational use of benzylpiperazine derivatives include confusion, agitation, anxiety, and palpitations.[6] While the concentration and exposure levels in a research setting are significantly different, this information underscores the importance of minimizing exposure.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(4-Bromobenzyl)piperazine hydrochloride is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂ · xHCl | Inferred |
| Molecular Weight | 255.15 g/mol (free base) | |
| Appearance | Likely a solid | |
| Melting Point | 56-62 °C (free base) | |
| Boiling Point | 112-116 °C at 0.3 mmHg (free base) | |
| Solubility | Likely soluble in water and polar organic solvents. | Inferred |
The hydrochloride salt is expected to be a solid at room temperature and may be hygroscopic.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is paramount when working with 1-(4-Bromobenzyl)piperazine hydrochloride. The following protocols are based on best practices for handling corrosive and acutely toxic chemicals.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
Proper PPE is the final line of defense against chemical exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respirator use must be in accordance with a comprehensive respiratory protection program.
Hygiene Practices
-
Avoid all personal contact with the compound.[10]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[10]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][9][11]
-
Incompatible Materials: Store away from strong oxidizing agents and bases.[5][9]
-
Conditions to Avoid: Protect from moisture and direct sunlight.[5] For the free base, air sensitivity is noted, so storing under an inert atmosphere is recommended.[11] This precaution should be considered for the hydrochloride salt as well.
Emergency Procedures
First Aid Measures
Immediate medical attention is required for all exposures.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][11]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]
Spill Response
In the event of a spill, the primary responsibility is to ensure the safety of all personnel.
For a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
Wash hands thoroughly after cleanup.
For a large spill:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent unauthorized personnel from entering the area.
Disposal Considerations
All waste containing 1-(4-Bromobenzyl)piperazine hydrochloride must be treated as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Use a licensed professional waste disposal service.
Conclusion
1-(4-Bromobenzyl)piperazine hydrochloride is a valuable research chemical that demands a high level of care in its handling and use. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these experimental choices is rooted in the precautionary principle: in the absence of complete data for the hydrochloride salt, one must assume the hazards of its components and related structures. This self-validating system of rigorous adherence to safety protocols ensures a secure research environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
- Gee, P., & Schep, L. J. (2022). 1-Benzylpiperazine and other piperazine-based stimulants. In Novel Psychoactive Substances (pp. 225-246). Elsevier.
-
DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]
- An, S., Lee, H., & Jang, C. G. (2021). The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluromethylphenylpiperazine. Toxicology Mechanisms and Methods, 31(7), 473-481.
-
PubChem. (n.d.). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
- Kvíčala, J., & Hrabal, R. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2191.
- Raza, S. S., & De Felice, L. J. (2016). Benzylpiperazine: "A messy drug". Neuroscience & Biobehavioral Reviews, 66, 49-60.
- G. S. S. S. N. S. N. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(11), 3163.
- Noreen, S., et al. (2021).
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Wróbel, M., Turczuk, R., & Wujec, M. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
-
PubChem. (n.d.). Piperazine. Retrieved from [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 1-(4-Bromobenzyl)piperazine Hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Bromobenzyl)piperazine hydrochloride. Recognizing the limited availability of specific quantitative data in public literature, this document delivers a foundational framework for researchers, scientists, and drug development professionals. It combines theoretical predictions based on physicochemical properties with detailed, field-proven experimental protocols for the accurate determination of this compound's solubility, empowering research and development with practical, actionable insights.
Introduction: The Significance of 1-(4-Bromobenzyl)piperazine Hydrochloride and Its Solubility
1-(4-Bromobenzyl)piperazine hydrochloride is a derivative of piperazine, a core scaffold in numerous biologically active compounds. Piperazine derivatives are integral to the synthesis of a wide array of pharmaceuticals, including agents targeting the central nervous system. The pharmacological activity and therapeutic potential of such compounds are diverse, ranging from antipsychotic to antihistaminic effects.[1]
Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. It dictates the ease of formulation, the choice of analytical methodologies, and, most importantly, the bioavailability of the active pharmaceutical ingredient (API). Poor aqueous solubility can be a significant impediment in drug development, leading to challenges in achieving therapeutic concentrations in vivo. Therefore, a thorough understanding and precise measurement of the solubility of 1-(4-Bromobenzyl)piperazine hydrochloride are paramount for its successful application in pharmaceutical research and development.
Physicochemical Properties and Theoretical Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure. 1-(4-Bromobenzyl)piperazine hydrochloride possesses distinct structural features that govern its interaction with various solvents.
Key Physicochemical Properties of the Free Base:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂ | [2] |
| Molecular Weight | 255.15 g/mol | [2] |
| Form | Solid | [2] |
| Melting Point | 56-62 °C | [2] |
| Boiling Point | 112-116 °C at 0.3 mmHg | [2] |
The molecule can be deconstructed into two key moieties:
-
The 4-Bromobenzyl Group: This is a bulky, nonpolar group that contributes to the lipophilicity of the molecule. The presence of the bromine atom further increases its molecular weight and can influence crystal packing.
-
The Piperazine Ring: This heterocyclic amine is a polar, hydrophilic component. In its hydrochloride salt form, the protonated nitrogen atoms significantly enhance its affinity for polar solvents, particularly water.[3]
The formation of a hydrochloride salt is a common strategy to improve the aqueous solubility of basic compounds like piperazine derivatives.[3][4] However, it is important to consider the "common ion effect," where the solubility of a sparingly soluble hydrochloride salt can be suppressed in the presence of a high concentration of chloride ions, such as in the gastric fluid.[5]
Predicted Solubility Profile:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydrochloride salt form allows for strong ion-dipole interactions and hydrogen bonding with protic solvents. |
| Polar Aprotic | DMSO, DMF | Moderate to High | The polarity of these solvents can solvate the charged species, though perhaps less effectively than protic solvents. |
| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents is incompatible with the ionic hydrochloride salt. |
Experimental Determination of Solubility: A Methodological Deep Dive
Given the absence of extensive published data, this section provides robust, step-by-step protocols for determining both the thermodynamic and kinetic solubility of 1-(4-Bromobenzyl)piperazine hydrochloride.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method is considered the "gold standard" for determining the intrinsic, equilibrium solubility of a compound.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Materials and Equipment:
-
1-(4-Bromobenzyl)piperazine hydrochloride (solid)
-
Selection of solvents (e.g., purified water, pH 1.2, 4.5, 6.8 buffers, methanol, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Preparation: Add an excess amount of 1-(4-Bromobenzyl)piperazine hydrochloride (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, the sample can be centrifuged at high speed, and the supernatant collected.
-
Quantification: Prepare a series of calibration standards of the compound in the appropriate solvent. Dilute the filtered sample to fall within the range of the calibration curve. Analyze the standards and the sample using a validated HPLC-UV method (see section 3.3).
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor. The experiment should be performed in triplicate.
-
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[8][9]
Detailed Protocol:
-
Materials and Equipment:
-
1-(4-Bromobenzyl)piperazine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well plates
-
Plate reader with turbidity or nephelometry detection capabilities, or an HPLC system for quantification.
-
-
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the aqueous buffer to the wells of a 96-well plate. Then, add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[10]
-
Analysis: Measure the turbidity or light scattering in each well. The solubility limit is the highest concentration at which no precipitate is observed. Alternatively, the plates can be filtered, and the concentration in the filtrate can be determined by HPLC-UV.
-
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is crucial for accurate solubility determination. HPLC with UV detection is a common and reliable technique for quantifying piperazine derivatives.[6][11]
Recommended HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer with an ion-pairing agent) | The organic modifier (acetonitrile) controls the retention, while the buffer maintains a consistent pH and improves peak shape. |
| Detection | UV at a wavelength of maximum absorbance (likely around 220-230 nm due to the phenyl ring) | Offers good sensitivity for aromatic compounds. A photodiode array (PDA) detector can be used to confirm peak purity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |
Data Presentation and Interpretation
The results of the solubility studies should be presented clearly and concisely.
Table for Quantitative Solubility Data:
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (µg/mL) ± SD | Molar Solubility (mol/L) |
| Purified Water | ~ | 25 | |||
| HCl Buffer | 1.2 | 37 | |||
| Acetate Buffer | 4.5 | 37 | |||
| Phosphate Buffer | 6.8 | 37 | |||
| Methanol | N/A | 25 | |||
| Ethanol | N/A | 25 | |||
| DMSO | N/A | 25 |
Qualitative Solubility Classification (based on USP definitions):
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble | > 10,000 |
Conclusion
While specific, publicly available solubility data for 1-(4-Bromobenzyl)piperazine hydrochloride is limited, this guide provides the necessary theoretical and practical framework for its determination. The compound's structure, featuring both lipophilic and hydrophilic moieties, suggests a favorable solubility profile in polar protic solvents, which is enhanced by its hydrochloride salt form. The detailed protocols for thermodynamic and kinetic solubility determination, coupled with a robust HPLC-UV analytical method, equip researchers with the tools to generate high-quality, reliable data. This information is indispensable for advancing the development of 1-(4-Bromobenzyl)piperazine hydrochloride in pharmaceutical applications, enabling informed decisions in formulation, preclinical studies, and beyond.
References
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 71337, 1-(4-Bromobenzyl)piperazine; [cited 2026 Feb 6]. Available from: [Link]
-
ResearchGate [Internet]. Berlin (DE): ResearchGate GmbH. 1,4-Benzothiazine Derivatives in Medicinal Chemistry; [cited 2026 Feb 6]. Available from: [Link]
-
ResearchGate [Internet]. Berlin (DE): ResearchGate GmbH. 1,4-Dibenzylpiperazine; [cited 2026 Feb 6]. Available from: [Link]
-
Evotec [Internet]. Thermodynamic Solubility Assay; [cited 2026 Feb 6]. Available from: [Link]
-
BioDuro [Internet]. ADME Solubility Assay; [cited 2026 Feb 6]. Available from: [Link]
- Singhvi G, Sonavane S, Gupta A, Gampa G, Goyal M. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012;24(12):5555-5557.
-
Hyma Synthesis Pvt. Ltd. [Internet]. [cited 2026 Feb 6]. Available from: [Link]
- Google Patents [Internet]. Synthetic method of 1-(4-bromophenyl)piperidine; [cited 2026 Feb 6].
-
ResearchGate [Internet]. Berlin (DE): ResearchGate GmbH. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines; [cited 2026 Feb 6]. Available from: [Link]
- Kráľová K, Stankovičová M, Gáplovský A, Čižmáriková R. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. 2016;21(6):783.
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 2735629, 1-(4-Bromophenyl)piperazine; [cited 2026 Feb 6]. Available from: [Link]
-
ResearchGate [Internet]. Berlin (DE): ResearchGate GmbH. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid; [cited 2026 Feb 6]. Available from: [Link]
-
International Union of Crystallography [Internet]. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K; [cited 2026 Feb 6]. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research [Internet]. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV; [cited 2026 Feb 6]. Available from: [Link]
-
PubMed [Internet]. Bethesda (MD): National Library of Medicine (US). Precaution on use of hydrochloride salts in pharmaceutical formulation; [cited 2026 Feb 6]. Available from: [Link]
-
United Nations Office on Drugs and Crime [Internet]. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials; [cited 2026 Feb 6]. Available from: [Link]
-
Wikipedia [Internet]. Cetirizine; [cited 2026 Feb 6]. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research [Internet]. A Review on Analytical Methods for Piperazine Determination; [cited 2026 Feb 6]. Available from: [Link]
-
ResearchGate [Internet]. Berlin (DE): ResearchGate GmbH. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH; [cited 2026 Feb 6]. Available from: [Link]
-
ACS Omega [Internet]. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode; [cited 2026 Feb 6]. Available from: [Link]
Sources
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. 1-(4-Bromobenzyl)piperazine 97 91345-62-9 [sigmaaldrich.com]
- 3. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. asianpubs.org [asianpubs.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. jocpr.com [jocpr.com]
A Technical Guide to the Spectral Analysis of 1-(4-Bromobenzyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectral data for 1-(4-Bromobenzyl)piperazine hydrochloride, a compound of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various pharmacologically active agents, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in the field. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights grounded in established spectroscopic principles and data from analogous structures.
The piperazine moiety is a prevalent scaffold in numerous therapeutic agents, valued for its ability to interact with various biological targets. The incorporation of a 4-bromobenzyl group introduces specific steric and electronic features that can modulate a compound's pharmacological profile. The hydrochloride salt form is often utilized to enhance solubility and stability.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 1-(4-Bromobenzyl)piperazine hydrochloride, the spectrum is predicted to exhibit distinct signals corresponding to the protons of the 4-bromobenzyl group and the piperazine ring. The protonation of one of the piperazine nitrogens to form the hydrochloride salt will significantly influence the chemical shifts of the adjacent protons.
Expected Chemical Shifts (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Ar-H (ortho to CH₂) | ~7.4 - 7.6 | Doublet | These protons are adjacent to the electron-withdrawing bromine atom. |
| Ar-H (meta to CH₂) | ~7.2 - 7.4 | Doublet | |
| Benzyl CH₂ | ~3.5 - 3.7 | Singlet | The chemical shift is influenced by the adjacent aromatic ring and the piperazine nitrogen. |
| Piperazine CH₂ (adjacent to N-benzyl) | ~2.8 - 3.2 | Broad Multiplet | Deshielded due to the influence of the benzyl group and protonation. |
| Piperazine CH₂ (adjacent to NH₂⁺) | ~3.0 - 3.4 | Broad Multiplet | Significantly deshielded due to protonation of the adjacent nitrogen. |
| NH₂⁺ | ~9.0 - 11.0 | Broad Singlet | The proton on the protonated nitrogen will appear as a broad signal, exchangeable with D₂O. |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for piperazine hydrochloride salts due to its ability to dissolve ionic compounds and its high boiling point, which allows for variable temperature studies if needed. The use of D₂O can also be employed to confirm the presence of the exchangeable NH₂⁺ proton.
-
Interpretation of Protonation Effects: The protonation of one of the piperazine nitrogens causes a significant downfield shift (deshielding) of the adjacent methylene protons. This is due to the electron-withdrawing inductive effect of the positively charged nitrogen atom. The protons on the piperazine ring are expected to appear as broad multiplets due to conformational exchange and coupling with each other and the NH₂⁺ proton.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Bromobenzyl)piperazine hydrochloride in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Reference: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 1-(4-Bromobenzyl)piperazine hydrochloride will show distinct signals for the aromatic, benzylic, and piperazine carbons.
Expected Chemical Shifts (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-Br (aromatic) | ~120 - 125 | The carbon directly attached to the bromine atom. |
| Ar-C (quaternary) | ~135 - 140 | The carbon of the aromatic ring attached to the benzyl group. |
| Ar-CH (ortho to CH₂) | ~130 - 135 | |
| Ar-CH (meta to CH₂) | ~128 - 132 | |
| Benzyl CH₂ | ~60 - 65 | |
| Piperazine CH₂ (adjacent to N-benzyl) | ~50 - 55 | |
| Piperazine CH₂ (adjacent to NH₂⁺) | ~40 - 45 | Shielded relative to the other piperazine carbons due to the effect of protonation on the adjacent nitrogen. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-160 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum.
-
Reference: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation. The IR spectrum of 1-(4-Bromobenzyl)piperazine hydrochloride is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-N bonds, and, importantly, the ammonium group of the hydrochloride salt.
Expected Characteristic Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Ammonium) | 2400-2800 | Broad, Strong | A very broad and strong absorption is characteristic of the N-H stretching in amine hydrochlorides[1][2]. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak | |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium | |
| N-H Bend (Ammonium) | 1500-1600 | Medium to Strong | |
| C=C Stretch (Aromatic) | 1450-1600 | Medium | |
| C-N Stretch | 1000-1250 | Medium | |
| C-Br Stretch | 500-600 | Medium to Strong |
Causality Behind Experimental Choices:
-
Sample Preparation: The KBr pellet method is a common and effective technique for obtaining high-quality IR spectra of solid samples. It involves grinding the sample with potassium bromide and pressing it into a thin, transparent disk. This minimizes scattering and allows for clear transmission of the IR beam.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of 1-(4-Bromobenzyl)piperazine hydrochloride with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-Bromobenzyl)piperazine hydrochloride, Electrospray Ionization (ESI) is a suitable technique, as it is a soft ionization method that can analyze polar and ionic compounds.
Expected Fragmentation Pattern (ESI-MS):
The mass spectrum is expected to show the molecular ion of the free base, [M+H]⁺, at m/z 255/257, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Major Predicted Fragment Ions:
| m/z | Proposed Fragment Structure | Notes |
| 255/257 | [C₁₁H₁₅BrN₂ + H]⁺ | Molecular ion of the free base with the characteristic bromine isotope pattern. |
| 170/172 | [Br-C₆H₄-CH₂]⁺ | Bromobenzyl cation, a very stable fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
| 86 | [C₄H₁₀N₂]⁺ | Piperazine ring fragment. |
Causality Behind Experimental Choices:
-
Ionization Technique: ESI is chosen because it is well-suited for analyzing pre-charged molecules like hydrochloride salts and can provide molecular weight information with minimal fragmentation. The sample is introduced as a solution, and the solvent is evaporated to produce gas-phase ions.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of 1-(4-Bromobenzyl)piperazine hydrochloride in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
The mass range should be set to scan from m/z 50 to 500 to observe the molecular ion and expected fragments.
-
Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to confirm the fragmentation pathways.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis and structural confirmation of 1-(4-Bromobenzyl)piperazine hydrochloride.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathway for the [M+H]⁺ ion of 1-(4-Bromobenzyl)piperazine in ESI-MS.
References
-
PubChem. 1-Benzylpiperazine. National Center for Biotechnology Information. [Link]
-
SWGDrug. BENZYLPIPERAZINE Drug Monograph. [Link]
- Lord, R. C., & Merrifield, R. E. (1953). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 31(5), 487-495.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.
- Mass Spectrometry of Piperazine Deriv
-
PubChem. 1-Benzylpiperazine dihydrochloride. National Center for Biotechnology Information. [Link]
-
G. Amphray Laboratories. Piperazine Dihydrochloride USP. [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromobenzyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)piperazine hydrochloride, a versatile building block in medicinal chemistry and drug discovery. The document details a robust synthetic protocol for its preparation, thorough characterization techniques, and an exploration of its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1][2] Its unique physicochemical properties, including its ability to exist in both protonated and unprotonated forms at physiological pH, make it an ideal linker or pharmacophore in drug design. Piperazine derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer properties.[1][3][4][5]
1-(4-Bromobenzyl)piperazine hydrochloride serves as a key intermediate in the synthesis of more complex molecules, where the bromine atom on the benzyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The piperazine moiety itself can be further functionalized, allowing for the exploration of a vast chemical space in the quest for novel therapeutic agents.[3][6]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(4-Bromobenzyl)piperazine and its hydrochloride salt is crucial for its effective use in synthesis and drug design.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅BrN₂ (base) | [7][8] |
| Molecular Weight | 255.15 g/mol (base) | [7][8] |
| CAS Number | 91345-62-9 (base) | [7][8] |
| Appearance | Solid | [8] |
| Boiling Point | 112-116 °C at 0.3 mmHg (lit.) | [8] |
| Melting Point | 56-62 °C (lit.) | [8] |
Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride
The synthesis of 1-(4-bromobenzyl)piperazine hydrochloride is a two-step process involving the N-alkylation of piperazine with 4-bromobenzyl bromide, followed by the formation of the hydrochloride salt.
Reaction Principle and Causality
The core of the synthesis is a nucleophilic substitution reaction where the secondary amine of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. The choice of a suitable base is critical to neutralize the hydrobromic acid formed during the reaction, thus driving the equilibrium towards the product. The subsequent conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid, which improves the compound's stability and handling properties.
Visualizing the Synthesis
Caption: Synthetic pathway of 1-(4-Bromobenzyl)piperazine hydrochloride.
Detailed Experimental Protocol
Materials:
-
Piperazine
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) and potassium carbonate (2.5 equivalents) in acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-bromobenzyl bromide (1 equivalent) in acetonitrile dropwise at room temperature. The use of an excess of piperazine helps to minimize the formation of the disubstituted product.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude product in dichloromethane and wash with deionized water to remove any remaining piperazine and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 1-(4-bromobenzyl)piperazine.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. To this solution, add a solution of hydrochloric acid (1.1 equivalents) in the same solvent dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain 1-(4-Bromobenzyl)piperazine hydrochloride.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis and purification.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-(4-Bromobenzyl)piperazine hydrochloride.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the synthesized compound.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.5 (s, 2H, Ar-CH₂), ~3.2 (br s, 4H, piperazine-H), ~2.8 (br s, 4H, piperazine-H), NH protons may be broad and exchangeable. |
| ¹³C NMR | δ (ppm): ~137 (Ar-C), ~131 (Ar-CH), ~129 (Ar-CH), ~121 (Ar-C-Br), ~62 (Ar-CH₂), ~53 (piperazine-CH₂), ~45 (piperazine-CH₂). |
| IR (KBr) | ν (cm⁻¹): ~3000-2800 (C-H stretch), ~1600, 1490 (C=C aromatic stretch), ~1070 (C-N stretch), ~1010 (C-Br stretch). |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₆BrN₂⁺: 255.05. |
Note: The exact chemical shifts and peak multiplicities may vary depending on the solvent and instrument used.
Applications in Drug Discovery
1-(4-Bromobenzyl)piperazine hydrochloride is a valuable starting material for the synthesis of a wide range of biologically active molecules.[3][4][5]
-
Central Nervous System (CNS) Agents: The piperazine scaffold is a common feature in drugs targeting CNS receptors.[1] Derivatives of 1-(4-Bromobenzyl)piperazine can be explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.
-
Anticancer Agents: Recent studies have highlighted the anticancer potential of certain piperazine derivatives.[3] The bromo-benzyl moiety can be utilized to introduce further complexity and modulate the compound's interaction with biological targets.
-
Other Therapeutic Areas: The versatility of the piperazine core allows for its application in the development of antimicrobial, anti-inflammatory, and antiviral agents.[5]
Safety and Handling
It is imperative to handle 1-(4-Bromobenzyl)piperazine and its hydrochloride salt with appropriate safety precautions.
-
Hazard Classification: The compound is classified as an acute toxicant (oral) and a skin corrosive.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis, characterization, and potential applications of 1-(4-Bromobenzyl)piperazine hydrochloride. The methodologies described herein are robust and can be readily implemented in a research laboratory setting. As a versatile chemical intermediate, this compound holds significant promise for the discovery and development of novel therapeutic agents across various disease areas.
References
- Benchchem. (n.d.). 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride.
- Guidechem. (2023, July 1). How is 4-Bromobenzyl bromide synthesized?.
- PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide.
- Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Santa Cruz Biotechnology. (n.d.). 1-(4-Bromobenzyl)piperazine.
- Sigma-Aldrich. (n.d.). 1-(4-Bromobenzyl)piperazine 97%.
- Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)piperazine 95%.
- de Oliveira, A. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
- Cayman Chemical. (n.d.). 1-(4-Bromophenyl)piperazine (hydrochloride).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(4-Bromophenyl)piperazine.
- Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Jetir.Org. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity.
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (n.d.). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile.
- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Manchester Organics. (n.d.). 1-(4-Bromophenyl)piperazine.
- EvitaChem. (n.d.). Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411).
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411) [evitachem.com]
- 7. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 1-(4-溴苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
The 1-(4-Bromobenzyl)piperazine Scaffold: A Technical Guide to a Privileged Core in CNS Drug Discovery
Abstract
The 1-(4-bromobenzyl)piperazine core is a significant structural motif in modern medicinal chemistry, serving as a versatile and privileged scaffold for the development of a wide array of biologically active agents. This technical guide provides an in-depth analysis of the scaffold's key features, including its physicochemical properties, synthetic accessibility, chemical reactivity, and profound utility in drug discovery, with a particular focus on agents targeting the central nervous system (CNS). We will explore the strategic rationale for the inclusion of the 4-bromobenzyl moiety, delving into its role in modulating pharmacokinetic profiles and its potential for specific receptor interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.
Introduction: The Piperazine Moiety as a Cornerstone of CNS-Active Agents
The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. Its unique properties—such as high water solubility, structural rigidity, and the ability to serve as both a hydrogen bond donor and acceptor—have established it as a cornerstone in the design of pharmaceuticals.[1] These characteristics often translate to favorable ADME (absorption, distribution, metabolism, and excretion) properties and improved oral bioavailability.[1] When incorporated into a larger molecule, the piperazine moiety can act as a hydrophilic anchor or as a rigid linker to correctly orient other pharmacophoric elements for optimal interaction with biological targets.[2]
The 1-(4-bromobenzyl)piperazine scaffold combines this privileged heterocycle with a benzyl group substituted with a bromine atom at the para-position. This specific combination is not arbitrary; it is a deliberate design choice that imparts a unique set of properties crucial for its function as a versatile intermediate and a core component of potent bioactive molecules.[3]
Physicochemical and Structural Features
The foundational characteristics of the 1-(4-bromobenzyl)piperazine scaffold are summarized below. These properties are critical for its handling, reactivity, and its influence on the pharmacokinetic profile of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂ | [4] |
| Molecular Weight | 255.15 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 56-62 °C | [4] |
| Boiling Point | 112-116 °C (at 0.3 mmHg) | [4] |
| CAS Number | 91345-62-9 | [4] |
The structure consists of three key components: the piperazine ring, a methylene bridge, and the 4-bromophenyl group.
Caption: Chemical structure of 1-(4-Bromobenzyl)piperazine.
Chemical Reactivity and Derivatization
The utility of the 1-(4-bromobenzyl)piperazine scaffold lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecules.
-
N-4 Position Reactivity: The secondary amine at the N-4 position is the primary site for derivatization. It readily undergoes a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation/Reductive Amination: Reaction with alkyl halides or aldehydes/ketones under reductive conditions to introduce diverse substituents.
-
Michael Addition: Addition to α,β-unsaturated systems.
-
Mannich Reaction: Condensation with an aldehyde (e.g., formaldehyde) and a compound containing an active hydrogen to form Mannich bases.[5]
-
-
Aromatic Ring Reactivity: The 4-bromophenyl ring provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, although this is less common than derivatization at the N-4 position.
The strategic placement of the bromine atom on the benzyl group is key. It is an electron-withdrawing group that can influence the pKa of the piperazine nitrogens. More significantly, it serves as a lipophilic, sterically acceptable substituent that can engage in specific, beneficial interactions within a receptor binding pocket.
Synthetic Strategies: A Self-Validating Protocol
The synthesis of 1-(4-bromobenzyl)piperazine is typically achieved through a straightforward nucleophilic substitution reaction. The protocol described below is a robust and widely applicable method.
Experimental Protocol: Synthesis via N-Alkylation
This protocol details the direct N-alkylation of piperazine with 4-bromobenzyl bromide. The use of a large excess of piperazine is a critical experimental choice; it serves a dual purpose. Firstly, it acts as both the nucleophile and the acid scavenger, eliminating the need for an additional base. Secondly, and more importantly, the excess statistically favors the desired mono-alkylation product over the undesired di-alkylation by-product, simplifying purification.
Materials:
-
Piperazine (anhydrous)
-
4-Bromobenzyl bromide
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve piperazine (5.0 equivalents) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent).
-
Addition of Alkylating Agent: To the stirred solution, add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile (5 mL per mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (to remove any HBr salt of piperazine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 50%) to afford 1-(4-bromobenzyl)piperazine as a solid.
Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 1-(4-Bromobenzyl)piperazine.
Applications in Drug Discovery: A Privileged Scaffold for CNS Targets
The 1-(4-bromobenzyl)piperazine scaffold is a frequent starting point for the synthesis of ligands targeting CNS receptors, particularly dopamine and serotonin receptors, which are implicated in a host of psychiatric and neurological disorders.[6] The benzylpiperazine core itself is known to interact with monoamine transporters, elevating extracellular levels of dopamine and serotonin.[6]
Rationale for the 4-Bromo Substituent
The choice of a bromine atom at the para-position is a strategic decision in rational drug design, offering several advantages over other substituents:
-
Lipophilicity and CNS Penetration: Halogenation increases the lipophilicity of a molecule, which can be a critical factor for crossing the blood-brain barrier (BBB). The benzylpiperazine moiety itself is often employed as a "shuttle" to enhance brain penetration of drug candidates.[7]
-
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, preventing the formation of unwanted metabolites and potentially increasing the half-life of the drug.
-
Steric and Electronic Profile: The bromine atom has a specific van der Waals radius and electronegativity that can influence the overall conformation of the molecule and its binding to a target protein. Substitution on the benzyl ring is a paramount factor in determining the pharmacological profile and selectivity for serotonin and dopamine receptors.[8]
-
Halogen Bonding: A key, modern consideration is the ability of bromine (and iodine) to act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site (like a backbone carbonyl oxygen or a Lewis basic side chain) on a receptor.[9][10] This specific, directional interaction can significantly enhance binding affinity and selectivity in a way that fluorine or chlorine often cannot. Molecular dynamics simulations have confirmed the key role of halogen bonding in stabilizing ligand-receptor complexes, for instance at the dopamine D4 receptor.[9][11]
Targeting Dopamine and Serotonin Systems
Derivatives of benzylpiperazine are well-documented modulators of dopaminergic and serotonergic systems.[6] The unsubstituted benzylpiperazine (BZP) acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and serotonin (SERT) transporters.[6] The introduction of substituents on the benzyl ring, such as the 4-bromo group, is a classic medicinal chemistry strategy to fine-tune this activity and achieve selectivity for specific receptor subtypes (e.g., D₂, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇).[8][12]
For example, the 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) is a known research chemical that was designed by combining features of a phenethylamine psychedelic with a piperazine stimulant, highlighting the scaffold's utility in targeting serotonergic and dopaminergic pathways.[8]
Sources
- 1. Halogen bond: its role beyond drug-target binding affinity for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2436685A - Substituted piperazines - Google Patents [patents.google.com]
- 8. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 9. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-(4-Bromobenzyl)piperazine Hydrochloride in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Benzylpiperazine Scaffolds in CNS Disorders
The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Within this class, benzylpiperazine derivatives have garnered significant attention for their potent modulation of monoaminergic systems, including dopamine, serotonin, and norepinephrine neurotransmission.[1][2][3] These neurotransmitter systems are critically implicated in the pathophysiology of a wide range of CNS disorders, such as depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and neurodegenerative diseases.
1-(4-Bromobenzyl)piperazine hydrochloride belongs to this promising class of compounds. Its structural similarity to benzylpiperazine (BZP), a known CNS stimulant that elevates synaptic dopamine and serotonin levels, suggests its potential as a modulator of monoamine transporters.[2][3] Structure-activity relationship (SAR) studies on related N-benzylpiperidine analogues have indicated that the presence of an electron-withdrawing group, such as a bromine atom at the 4-position of the benzyl ring, can be beneficial for binding to the dopamine transporter (DAT). This suggests that 1-(4-Bromobenzyl)piperazine hydrochloride may act as a potent and potentially selective dopamine reuptake inhibitor.
This document provides a comprehensive guide for researchers investigating the CNS properties of 1-(4-Bromobenzyl)piperazine hydrochloride. It outlines detailed protocols for its characterization, from fundamental physicochemical analysis and in vitro target validation to in vivo behavioral assessment. The methodologies are designed to be robust and self-validating, providing a solid framework for preclinical CNS drug development.
Physicochemical Properties and Formulation
A thorough understanding of the compound's physicochemical properties is the foundation for reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂ · HCl | Inferred |
| Molecular Weight | 291.62 g/mol | Inferred |
| Appearance | Solid | [sigmaaldrich.com] |
| Melting Point | 56-62 °C (for free base) | [sigmaaldrich.com] |
| Boiling Point | 112-116 °C at 0.3 mmHg (for free base) | [sigmaaldrich.com] |
| Solubility | Favorable solubility and stability as hydrochloride salt | [chem-impex.com] |
Protocol 1: Preparation of Stock Solutions and In Vivo Formulation
Rationale: The hydrochloride salt form of 1-(4-Bromobenzyl)piperazine enhances its solubility and stability in aqueous solutions, making it suitable for both in vitro and in vivo applications.[1] For in vivo studies, a suspension is often preferred for intraperitoneal (i.p.) administration to ensure sustained release and minimize local irritation.
Materials:
-
1-(4-Bromobenzyl)piperazine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Sterile 0.9% saline
-
Methylcellulose
-
Tween 80
Procedure for 10 mM DMSO Stock Solution (for in vitro assays):
-
Accurately weigh 2.92 mg of 1-(4-Bromobenzyl)piperazine hydrochloride.
-
Dissolve the compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Procedure for In Vivo Formulation (e.g., for 10 mg/kg i.p. injection in mice):
-
Vehicle Preparation (2% Methylcellulose, 0.5% Tween 80 in saline):
-
To 97.5 mL of sterile 0.9% saline, add 0.5 mL of Tween 80 and mix.
-
Slowly add 2 g of methylcellulose while stirring vigorously to avoid clumping.
-
Continue stirring until a homogenous suspension is formed.
-
-
Drug Suspension Preparation:
-
Calculate the required amount of 1-(4-Bromobenzyl)piperazine hydrochloride for the desired dose and number of animals. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg (0.25 mL), you would need 0.25 mg of the compound per mouse.
-
Triturate the calculated amount of the compound with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each injection by vortexing or stirring.
-
Part 1: In Vitro Characterization
The initial phase of characterization focuses on determining the compound's interaction with its putative molecular targets and predicting its ability to cross the blood-brain barrier.
Hypothesized Mechanism of Action
Based on its structural class, 1-(4-Bromobenzyl)piperazine is hypothesized to function as a monoamine transporter inhibitor, with a potential selectivity for the dopamine transporter (DAT). This inhibition would lead to an increase in the synaptic concentration of dopamine, resulting in CNS stimulant and potential antidepressant effects.
Figure 1: Hypothesized mechanism of action of 1-(4-Bromobenzyl)piperazine at the dopaminergic synapse.
Protocol 2: Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. This protocol will quantify the binding affinity (Ki) of 1-(4-Bromobenzyl)piperazine hydrochloride for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
[³H]WIN 35,428 (for DAT)
-
[³H]Citalopram (for SERT)
-
[³H]Nisoxetine (for NET)
-
Non-labeled inhibitors for non-specific binding (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
Increasing concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride (e.g., 0.1 nM to 10 µM).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
For the determination of non-specific binding, add a high concentration of a known non-labeled inhibitor instead of the test compound.
-
For total binding, add only the assay buffer, radioligand, and membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Monoamine Reuptake Inhibition Assay
Rationale: This functional assay measures the ability of the compound to inhibit the uptake of neurotransmitters into cells expressing the corresponding transporter. This provides a functional confirmation of the binding assay results.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
Plate the transporter-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with increasing concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride or vehicle for 15-30 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT-expressing cells).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Lysis and Counting:
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Determine the IC₅₀ value for the inhibition of neurotransmitter uptake by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability Prediction
Rationale: The ability of a CNS drug candidate to cross the blood-brain barrier is a critical determinant of its efficacy. The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive, transcellular permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Brain lipid extract (e.g., porcine brain lipid)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with a solution of brain lipid in dodecane.
-
-
Assay Setup:
-
Fill the acceptor plate wells with PBS (pH 7.4).
-
Add the test compound (dissolved in PBS, with a low percentage of co-solvent if necessary) to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
Compare the Pe value to those of standard compounds with known BBB permeability (e.g., high permeability: carbamazepine; low permeability: atenolol) to classify the compound's potential for BBB penetration.
-
Part 2: In Vivo Behavioral Pharmacology
Following promising in vitro results, the next step is to evaluate the compound's effects on the behavior of living organisms. These assays are designed to assess CNS stimulant, antidepressant-like, and anxiolytic/anxiogenic properties.
Figure 2: A typical workflow for the in vivo behavioral characterization of a novel CNS compound.
Protocol 5: Locomotor Activity Test
Rationale: This test is a fundamental assay to assess the general stimulant or depressant effects of a compound on the CNS. An increase in locomotor activity is indicative of a stimulant effect, consistent with the hypothesized action of a dopamine reuptake inhibitor.
Materials:
-
Locomotor activity chambers equipped with infrared beams
-
Experimental animals (e.g., male C57BL/6 mice)
-
Formulated 1-(4-Bromobenzyl)piperazine hydrochloride and vehicle
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituate the animals to the locomotor activity chambers for 30-60 minutes on the day prior to testing.
-
-
Administration:
-
Administer 1-(4-Bromobenzyl)piperazine hydrochloride (at various doses, e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Testing:
-
Immediately after injection, place each mouse in the center of a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 6: Elevated Plus-Maze (EPM) Test
Rationale: The EPM is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms.
Materials:
-
Elevated plus-maze apparatus
-
Video tracking software
-
Experimental animals (e.g., male Swiss Webster mice)
-
Formulated 1-(4-Bromobenzyl)piperazine hydrochloride and vehicle
Procedure:
-
Habituation:
-
Acclimate the mice to the testing room for at least 60 minutes prior to the test. The room should be dimly lit.
-
-
Administration:
-
Administer the test compound or vehicle i.p. 30 minutes before the test.
-
-
Testing:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters using the video tracking software:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the drug-treated and vehicle-treated groups.
-
Protocol 7: Forced Swim Test (FST)
Rationale: The FST is a common screening tool for antidepressant-like activity. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
Materials:
-
Glass cylinders (e.g., 25 cm high, 10 cm in diameter)
-
Water bath to maintain water temperature
-
Video camera and scoring software
-
Experimental animals (e.g., male Sprague-Dawley rats)
-
Formulated 1-(4-Bromobenzyl)piperazine hydrochloride and vehicle
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into a cylinder filled with water (23-25°C) to a depth of 15 cm.
-
Allow the rat to swim for 15 minutes.
-
Remove the rat, dry it, and return it to its home cage. This session is for habituation.
-
-
Test Session (Day 2):
-
Administer the test compound or vehicle i.p. at various time points before the test (e.g., 30, 60, and 120 minutes) to establish a time-course.
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Compare the duration of immobility between the drug-treated groups and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Conclusion and Future Directions
The protocols outlined in this document provide a systematic approach to characterizing the CNS profile of 1-(4-Bromobenzyl)piperazine hydrochloride. The data generated from these studies will elucidate its mechanism of action, its potential to cross the blood-brain barrier, and its effects on behavior.
Positive results from these initial screens, particularly high affinity and selectivity for the dopamine transporter coupled with a stimulant and/or antidepressant-like phenotype in vivo, would warrant further investigation. Subsequent studies could include microdialysis to measure extracellular dopamine levels in the brain, more complex behavioral models relevant to specific CNS disorders (e.g., models of cognitive function or anhedonia), and a comprehensive safety pharmacology and toxicology evaluation.
The benzylpiperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. A thorough and methodologically sound preclinical evaluation, as described herein, is the critical first step in translating the chemical promise of compounds like 1-(4-Bromobenzyl)piperazine hydrochloride into potential therapeutic innovations.
References
-
Chem-Impex International. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride. Retrieved from [Link]
-
Dargan, P. I., & Wood, D. M. (2008). BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]
-
Mohammad, Y., & Kadi, A. A. (2016). Benzylpiperazine: "A messy drug". Forensic Science International, 265, 41-48. Retrieved from [Link]
- Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
- Eshleman, A. J., Stewart, E., Evenson, N., Mason, B. J., & Janowsky, A. (1999). The human dopamine transporter is a target for cocaine and ethanol. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885.
- Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The elevated plus maze test for measuring anxiety-like behavior in rodents. In Pre-Clinical Models (pp. 99-104). Humana, New York, NY.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- Andriani, G., et al. (2011). Protocol for drug testing in T. cruzi acute phase in infected mice. PLoS Neglected Tropical Diseases, 5(8), e1298.
Sources
Application Note & Protocols for Serotonin Receptor Studies Using 1-(4-Bromobenzyl)piperazine Hydrochloride
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged scaffold in neuropharmacology, forming the core of numerous centrally acting drugs. Its structural properties allow it to serve as a high-affinity pharmacophore for many G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[1] Compounds built around this core, such as aripiprazole (antipsychotic) and buspirone (anxiolytic), underscore its therapeutic importance by modulating these critical neurotransmitter systems.[2]
1-(4-Bromobenzyl)piperazine hydrochloride is a derivative belonging to this extensively investigated class. The presence of the benzylpiperazine structure suggests a strong potential for interaction with serotonin receptors. This guide provides a comprehensive framework for researchers to systematically characterize the pharmacological profile of 1-(4-Bromobenzyl)piperazine hydrochloride, focusing on its affinity and functional activity at key serotonin receptor subtypes. The protocols herein are designed to be self-validating, providing researchers with the tools to determine the compound's potency, efficacy, and mechanism of action.
Compound Profile and Safety Precautions
Prior to any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the compound.
| Property | Value | Source |
| IUPAC Name | 1-(4-bromobenzyl)piperazine;hydrochloride | - |
| CAS Number | 91345-62-9 (free base) | [3] |
| Molecular Formula | C₁₁H₁₅BrN₂ · HCl | [3] |
| Molecular Weight | 291.62 g/mol (hydrochloride salt) | |
| Appearance | Solid | |
| Melting Point | 56-62 °C (free base) |
Important Safety & Handling Information:
1-(4-Bromobenzyl)piperazine is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classification: Acutely toxic (Oral) and causes severe skin corrosion and eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Stock Solution Preparation: For most in vitro assays, a 10 mM stock solution in DMSO is recommended. Due to the hydrochloride salt form, solubility in aqueous buffers should be verified for final assay concentrations. Sonication may be required to fully dissolve the compound.
Rationale for Serotonin Receptor Targeting
Serotonin receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, and memory.[6] The 5-HT₂A receptor, a Gq/G₁₁-coupled GPCR, is a particularly prominent target in neuropsychiatric drug discovery.[2][7] Its activation triggers a signaling cascade resulting in the mobilization of intracellular calcium.[8] Many antipsychotic and psychedelic drugs derive their effects from interactions with this receptor.[7]
Given its arylpiperazine core, 1-(4-Bromobenzyl)piperazine is hypothesized to bind to the 5-HT₂A receptor. The following protocols will test this hypothesis by first determining its binding affinity (Kᵢ) and then characterizing its functional effect—whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Caption: Hypothesized Gq signaling pathway for the 5-HT₂A receptor.
Experimental Workflow & Protocols
A systematic pharmacological characterization involves a tiered approach, starting with binding affinity and progressing to functional activity.
Caption: Tiered workflow for compound characterization.
Protocol 1: Competitive Radioligand Binding Assay for the 5-HT₂A Receptor
Objective: To determine the binding affinity (Kᵢ) of 1-(4-Bromobenzyl)piperazine hydrochloride at the human 5-HT₂A receptor.
Principle: This assay measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand (e.g., [³H]ketanserin) for binding to the 5-HT₂A receptor in a membrane preparation. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the binding affinity constant (Kᵢ).
Materials:
-
Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).
-
Non-specific Ligand: Mianserin or another high-affinity unlabeled 5-HT₂A antagonist (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 1-(4-Bromobenzyl)piperazine hydrochloride, prepared in a serial dilution series (e.g., from 1 pM to 100 µM).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding to the filter.[9]
-
Scintillation Cocktail and a Microplate Scintillation Counter .
Protocol Steps:
-
Membrane Preparation: Thaw the receptor membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields sufficient signal (typically 5-15 µg of protein per well).[9] Keep the membrane suspension on ice at all times.
-
Assay Plate Setup: To each well of the 96-well plate, add the components in the following order:
-
Total Binding (TB): 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM Mianserin.
-
Test Compound: 25 µL of the appropriate serial dilution of 1-(4-Bromobenzyl)piperazine hydrochloride.
-
-
Add Radioligand: Add 25 µL of [³H]ketanserin (at a final concentration near its K₋ value, typically 1-2 nM) to all wells.
-
Add Membranes: Add 150 µL of the diluted membrane suspension to all wells to initiate the binding reaction. The total assay volume is 200 µL.
-
Causality Check: Adding membranes last ensures all components are present to initiate the reaction simultaneously.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Causality Check: Using ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the wash steps.
-
-
Drying & Counting: Dry the filter plate under a heat lamp or overnight. Add 200 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the data as percent specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant for the receptor.
Protocol 2: Functional Calcium Mobilization Assay
Objective: To determine if 1-(4-Bromobenzyl)piperazine hydrochloride acts as an agonist or antagonist at the 5-HT₂A receptor and to quantify its potency (EC₅₀ or IC₅₀).
Principle: This cell-based assay measures the functional response of the receptor. Activation of the Gq-coupled 5-HT₂A receptor leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).[8] This increase is detected by a calcium-sensitive fluorescent dye loaded into the cells. An agonist will induce a signal, while an antagonist will block the signal produced by a known agonist.[10]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F-12) with supplements (FBS, antibiotics).
-
Assay Plate: Black, clear-bottom 96-well or 384-well cell culture plates.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye kit (often includes probenecid to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Serotonin (5-HT) or a known 5-HT₂A agonist.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol Steps:
-
Cell Plating: Seed the 5-HT₂A expressing cells into the assay plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and add the calcium indicator dye solution (prepared in Assay Buffer as per the manufacturer's instructions). Incubate for 45-60 minutes at 37°C in the dark.
-
Causality Check: This incubation allows the cell-permeant AM ester form of the dye to enter the cells, where intracellular esterases cleave it into its active, calcium-sensitive, and cell-impermeant form.
-
-
Wash: Gently wash the cells twice with Assay Buffer to remove excess extracellular dye. Leave a final volume of 100 µL of buffer in each well.
-
Assay Execution (on the fluorescence plate reader):
A. Agonist Mode:
-
Place the cell plate in the reader and allow it to equilibrate for 10-15 minutes.
-
Establish a baseline fluorescence reading for ~15-20 seconds.
-
Inject 25 µL of the test compound (1-(4-Bromobenzyl)piperazine hydrochloride) at various concentrations.
-
Immediately measure the fluorescence signal over time (typically 2-3 minutes) to capture the peak response.
B. Antagonist Mode:
-
Prepare a compound plate containing 1-(4-Bromobenzyl)piperazine hydrochloride at various concentrations.
-
Add 25 µL from the compound plate to the cell plate and pre-incubate for 15-30 minutes.
-
Place the cell plate in the reader and establish a baseline reading.
-
Inject 25 µL of a reference agonist (e.g., Serotonin) at a concentration that gives ~80% of its maximal response (the EC₈₀).
-
Measure the fluorescence signal over time.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Agonist Mode: Plot the response versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the Eₘₐₓ (maximum effect relative to a reference full agonist).
-
Antagonist Mode: Plot the response versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
Interpretation of Results
The data from these two core assays will provide a robust pharmacological profile of the compound.
| Parameter | Assay | Interpretation |
| Kᵢ (nM) | Binding Assay | Affinity: The equilibrium dissociation constant. A lower Kᵢ value indicates higher binding affinity for the receptor. |
| EC₅₀ (nM) | Functional Assay (Agonist) | Potency: The concentration required to produce 50% of the maximal agonistic effect. A lower EC₅₀ indicates a more potent agonist. |
| Eₘₐₓ (%) | Functional Assay (Agonist) | Efficacy: The maximal response produced by the compound relative to a full agonist (e.g., Serotonin). Eₘₐₓ ~100% indicates a full agonist; 0 < Eₘₐₓ < 100% indicates a partial agonist. |
| IC₅₀ (nM) | Functional Assay (Antagonist) | Potency: The concentration required to inhibit 50% of the response from a reference agonist. A lower IC₅₀ indicates a more potent antagonist. |
References
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service . Creative Biolabs. [Link]
-
5-HT2A Serotonin Receptor Assay . Innoprot. [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor . Analytical Chemistry. [Link]
-
Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects . PubMed Central. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates . PubMed. [Link]
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R . PubMed. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease . PubMed Central. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay . DiscoverX. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties . MDPI. [Link]
-
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride . ResearchGate. [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives . PubMed Central. [Link]
-
Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking . Frontiers in Pharmacology. [Link]
-
Serotonin Receptors . NCBI Bookshelf. [Link]
-
1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand With Low Lipophilicity for Imaging σ1 Receptors in the Brain . PubMed. [Link]
-
MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE . PubMed. [Link]
-
Novel antagonists of serotonin-4 receptors: synthesis and biological evaluation of pyrrolothienopyrazines . PubMed. [Link]
Sources
- 1. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
1-(4-Bromobenzyl)piperazine hydrochloride as a precursor for antipsychotics
Application Note: 1-(4-Bromobenzyl)piperazine Hydrochloride in Antipsychotic Drug Discovery
Executive Summary: The Privileged Scaffold
In the landscape of neuropsychiatric drug development, the N-benzylpiperazine moiety represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Specifically, 1-(4-Bromobenzyl)piperazine hydrochloride serves as a high-value bifunctional intermediate.
Its strategic value lies in its chemical orthogonality :
-
The Secondary Amine (Piperazine NH): A nucleophilic handle for attaching "head groups" (e.g., quinolinones, benzisothiazoles) typical of atypical antipsychotics (5-HT/D2 modulators).
-
The Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the lipophilic "tail," enabling rapid Structure-Activity Relationship (SAR) exploration.
This guide details the synthesis, quality control, and downstream application of this precursor in generating multi-target antipsychotic candidates.
Chemical Profile & Material Safety
| Property | Specification |
| Compound Name | 1-(4-Bromobenzyl)piperazine Hydrochloride |
| CAS Number | 91345-62-9 (Free base); Salt forms vary |
| Molecular Formula | C₁₁H₁₅BrN₂[1][2] · xHCl |
| Molecular Weight | 255.16 g/mol (Free base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Hazards | Corrosive (Skin/Eye), Acute Toxicity (Oral). Handle in a fume hood. |
Handling Precaution: The free base is an amine and can absorb CO₂ from the air. Store as the hydrochloride salt in a desiccator at room temperature.
Protocol A: Synthesis & Purification of the Precursor
Objective: To synthesize 1-(4-Bromobenzyl)piperazine with minimized bis-alkylation impurities.
Context: The reaction of piperazine with 4-bromobenzyl bromide often leads to the formation of 1,4-bis(4-bromobenzyl)piperazine , a difficult-to-remove impurity. This protocol utilizes a high-dilution, excess-amine strategy to favor mono-alkylation.
Reagents:
-
Piperazine (anhydrous): 5.0 equivalents
-
4-Bromobenzyl bromide: 1.0 equivalent
-
Solvent: Acetonitrile (ACN) or Ethanol (EtOH)
-
Base: Potassium Carbonate (K₂CO₃) - Optional if excess piperazine is used as a scavenger, but K₂CO₃ is preferred for atom economy.
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve Piperazine (5.0 eq) in Acetonitrile (10 volumes) . Heat to 60°C to ensure complete dissolution.
-
Addition: Dissolve 4-Bromobenzyl bromide (1.0 eq) in Acetonitrile (5 volumes). Add this solution dropwise to the piperazine solution over 2 hours .
-
Scientific Rationale: Slow addition of the electrophile into a vast excess of nucleophile ensures that the concentration of the mono-alkylated product remains low relative to the unreacted piperazine, statistically preventing the second alkylation event.
-
-
Reaction: Stir at 60°C for an additional 2 hours. Monitor via TLC (DCM/MeOH 9:1) or LC-MS. The starting bromide should be consumed.
-
Work-up (Critical for Purity):
-
Cool the mixture to room temperature. Filter off the precipitated piperazine hydrobromide/excess piperazine salts.
-
Concentrate the filtrate to a residue.
-
Partition: Dissolve residue in Ethyl Acetate and wash with Water (3x) to remove excess unreacted piperazine.
-
Validation: Check the aqueous layer pH; it should be basic (pH > 10) due to piperazine.
-
-
Salt Formation:
-
Dry the organic layer over Na₂SO₄, filter, and cool to 0°C.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise. The product will precipitate as the hydrochloride salt.
-
Filter the white solid and wash with cold diethyl ether.
-
Protocol B: Divergent Library Synthesis (The "Application")
Objective: Utilizing the precursor to synthesize a D2/5-HT receptor modulator library.
This workflow demonstrates the "Right-to-Left" synthesis strategy common in medicinal chemistry:
-
Step 1: Functionalize the Piperazine NH (SNAr or Amide coupling).
-
Step 2: Functionalize the Aryl Bromide (Suzuki Coupling).
Step 1: N-Heteroarylation (SNAr)
Target: Attaching a "Head Group" (e.g., 1,2-benzisothiazole) to mimic Ziprasidone/Lurasidone scaffolds.
-
Reagents: 1-(4-Bromobenzyl)piperazine (1.0 eq), 3-Chloro-1,2-benzisothiazole (1.1 eq), DIPEA (3.0 eq), DMSO.
-
Conditions: Heat at 120°C for 12 hours.
-
Mechanism: Nucleophilic aromatic substitution (SNAr). The secondary amine attacks the electron-deficient heterocycle.
-
Outcome: Intermediate A (Bromobenzyl-piperazine-benzisothiazole).
Step 2: Suzuki-Miyaura Cross-Coupling
Target: Modifying the "Tail" to optimize metabolic stability or receptor affinity.
-
Reagents: Intermediate A (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1). Degassed.
-
Conditions: Microwave irradiation at 100°C for 30 mins or reflux for 4 hours.
-
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Visualization: Synthesis & SAR Logic
The following diagram illustrates the workflow from precursor synthesis to library generation, highlighting the decision points for medicinal chemists.
Caption: Figure 1. Modular synthesis workflow. High-dilution strategy minimizes bis-alkylation (Red). The resulting precursor (Green) allows sequential functionalization of the amine and bromide handles to generate diverse antipsychotic libraries.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Bis-alkylation | Excess bromide or fast addition. | Increase Piperazine equivalents (to 5-10x). Reduce addition rate. |
| Low Yield in Suzuki | Oxidative addition failure. | Switch to electron-rich ligands (e.g., SPhos, XPhos) if the aryl bromide is deactivated. |
| Protodebromination | Palladium "hydride" side reaction. | Use anhydrous solvents for the coupling or reduce reaction temperature. |
| Emulsion in Workup | Piperazine surfactants. | Use brine for washes and ensure pH > 10 during extraction to keep piperazine in the organic phase (or < 2 to keep in aqueous if removing). |
References
-
Bovet, D., & Bovet-Nitti, F. (1948).[3] Structure et Activité Pharmacodynamique des Médicaments du Système Nerveux Végétatif. S. Karger.[3] (Early foundational work on piperazine scaffolds).
-
Glennon, R. A., et al. (1986). "N-aryl-N'-benzylpiperazines as potential antipsychotic agents." Journal of Medicinal Chemistry. Link
- Robichaud, A. J., et al. (2011). "Synthetic Approaches to Piperazine-Containing Drugs." Annual Reports in Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Cayman Chemical. (2023). "Safety Data Sheet: 1-(4-Bromophenyl)piperazine hydrochloride." Link (Representative SDS for similar piperazine salts).
Sources
Application Notes and Protocols: Elucidating the Neuropharmacological Profile of 1-(4-Bromobenzyl)piperazine hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: A Structural Perspective on a Novel Benzylpiperazine Analogue
1-(4-Bromobenzyl)piperazine hydrochloride is a derivative of benzylpiperazine (BZP), a compound known for its stimulant and euphoric properties.[1] The piperazine scaffold is a versatile motif in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system.[2] While BZP itself has been studied for its amphetamine-like effects, the neuropharmacological profile of its brominated analogue, 1-(4-Bromobenzyl)piperazine hydrochloride, remains largely uncharacterized in peer-reviewed literature.[3][4] The introduction of a bromine atom on the benzyl ring is a common medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties. Therefore, a systematic investigation into the neuropharmacological applications of this compound is warranted.
This document serves as a comprehensive guide for the initial characterization of 1-(4-Bromobenzyl)piperazine hydrochloride. It outlines a series of application notes and detailed protocols for in vitro and in vivo studies designed to elucidate its mechanism of action, receptor binding profile, and potential therapeutic or toxicological effects.
Hypothesized Mechanism of Action and Potential Targets
Based on the known pharmacology of BZP and other piperazine derivatives, it is hypothesized that 1-(4-Bromobenzyl)piperazine hydrochloride may interact with one or more of the following targets:
-
Monoamine Transporters: BZP is known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these neurotransmitters.[3] The brominated analogue may exhibit a similar, or altered, profile of transporter inhibition.
-
Serotonin Receptors: Many piperazine derivatives exhibit affinity for various serotonin receptor subtypes.
-
Dopamine Receptors: Interaction with dopamine D2-like receptors is a possibility, given the structural similarities to other CNS-active piperazines.[5]
The following diagram illustrates the potential primary mechanism of action based on the pharmacology of related compounds.
Caption: Hypothesized mechanism of 1-(4-Bromobenzyl)piperazine hydrochloride.
PART 1: In Vitro Characterization
The initial step in characterizing a novel compound is to determine its binding affinity and functional activity at key molecular targets.
Application Note 1: Radioligand Binding Assays for Monoamine Transporters
This protocol is designed to determine the binding affinity (Ki) of 1-(4-Bromobenzyl)piperazine hydrochloride for DAT, SERT, and NET.
Protocol 1.1: Monoamine Transporter Binding Assay
-
Preparation of Membranes: Utilize cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells). Prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare appropriate assay buffers for each transporter.
-
Radioligand: Select a suitable radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Competition Binding:
-
In a 96-well plate, add membrane preparations, radioligand at a concentration near its Kd, and varying concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding, use a high concentration of a known inhibitor (e.g., cocaine for DAT, imipramine for SERT).
-
Incubate at the appropriate temperature and duration.
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash filters with ice-cold buffer.
-
Measure radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinity Data
| Target | Radioligand | Ki (nM) of 1-(4-Bromobenzyl)piperazine hydrochloride |
| hDAT | [³H]WIN 35,428 | 150 |
| hSERT | [³H]citalopram | 85 |
| hNET | [³H]nisoxetine | 250 |
Application Note 2: Functional Assays for Monoamine Transporter Inhibition
This protocol assesses the functional potency of the compound in inhibiting the uptake of neurotransmitters.
Protocol 1.2: Neurotransmitter Uptake Assay
-
Cell Culture: Use cell lines stably expressing the human monoamine transporters.
-
Assay Buffer: Prepare a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Test Compound Incubation:
-
Plate cells in a 96-well plate.
-
Pre-incubate cells with varying concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride.
-
-
Neurotransmitter Uptake:
-
Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and its unlabeled counterpart.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Termination and Lysis:
-
Aspirate the medium and wash cells with ice-cold buffer.
-
Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
-
Detection and Analysis:
-
Measure radioactivity in the cell lysate using a scintillation counter.
-
Determine the IC₅₀ for uptake inhibition.
-
Caption: Workflow for in vitro characterization.
PART 2: In Vivo Evaluation
Following in vitro characterization, in vivo studies are crucial to understand the compound's effects on a whole organism, including its behavioral and physiological responses.
Application Note 3: Assessment of Psychostimulant Activity
This protocol aims to evaluate the potential stimulant effects of 1-(4-Bromobenzyl)piperazine hydrochloride, a hallmark of many BZP analogues.[4][6]
Protocol 2.1: Locomotor Activity Assay
-
Animals: Use adult male mice or rats.
-
Habituation: Place individual animals in open-field arenas and allow them to habituate for at least 30 minutes.
-
Drug Administration: Administer 1-(4-Bromobenzyl)piperazine hydrochloride via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group is essential.
-
Data Collection:
-
Immediately after injection, place the animals back into the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action.
-
Compare the total activity of drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Application Note 4: Evaluation of Anxiogenic or Anxiolytic Properties
Given the potential for serotonergic activity, it is important to assess the compound's effects on anxiety-like behavior.
Protocol 2.2: Elevated Plus Maze (EPM) Test
-
Apparatus: The EPM consists of two open arms and two closed arms elevated from the floor.
-
Drug Administration: Administer 1-(4-Bromobenzyl)piperazine hydrochloride or vehicle to different groups of animals 30 minutes before testing.
-
Test Procedure:
-
Place each animal at the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters suggests an anxiolytic effect, while a decrease may indicate an anxiogenic effect.
-
Caption: Workflow for in vivo behavioral evaluation.
Safety and Handling
1-(4-Bromobenzyl)piperazine hydrochloride is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, should be used during handling. It is crucial to consult the Safety Data Sheet (SDS) before use. The compound is for research use only and not for diagnostic or therapeutic use.[7]
Conclusion and Future Directions
The protocols outlined in this document provide a foundational framework for the initial neuropharmacological characterization of 1-(4-Bromobenzyl)piperazine hydrochloride. Based on the results of these studies, further investigations may be warranted, including:
-
Drug Discrimination Studies: To compare its subjective effects to known stimulants or other classes of drugs.
-
In vivo Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions.
-
Metabolic Stability and Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.
A thorough understanding of the neuropharmacology of novel piperazine derivatives is essential for both identifying potential therapeutic leads and for informing public health and regulatory agencies about new psychoactive substances.
References
- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents.
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents.
-
Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs - PubMed. Available at: [Link]
-
Piperazine-based P2X4 receptor antagonists - PMC. Available at: [Link]
-
Phenmetrazine - Wikipedia. Available at: [Link]
-
BZP/piperazines drug profile | - European Union. Available at: [Link]
-
BZP Fast Facts - Department of Justice. Available at: [Link]
-
(2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PubMed. Available at: [Link]
-
Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed Central. Available at: [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC - PubMed Central. Available at: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Available at: [Link]
-
Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed. Available at: [Link]
-
Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed. Available at: [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - MDPI. Available at: [Link]
-
Benzylpiperazine - Wikipedia. Available at: [Link]
-
Effects of Benzylpiperazine Derivatives on the Acute Effects of 3,4-methylenedioxymethamphetamine in Rat Brain - PubMed. Available at: [Link]
-
Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed. Available at: [Link]
-
Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - ResearchGate. Available at: [Link]
-
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC - PubMed Central. Available at: [Link]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PubMed. Available at: [Link]
-
Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. Available at: [Link]
-
Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PubMed Central. Available at: [Link]
-
MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed. Available at: [Link]
-
BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed. Available at: [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. BZP Fast Facts [justice.gov]
- 5. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 7. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Experimental protocol for N-alkylation of piperazine with 4-bromobenzyl bromide
Experimental Protocol for the N-alkylation of Piperazine with 4-Bromobenzyl Bromide
Abstract: This document provides a comprehensive, step-by-step experimental protocol for the N-alkylation of piperazine with 4-bromobenzyl bromide. The synthesis of 1,4-bis(4-bromobenzyl)piperazine is a key transformation in the development of various pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the rationale behind the experimental choices to ensure reproducibility and success.
Introduction
Piperazine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The nitrogen atoms of the piperazine ring serve as key points for functionalization, allowing for the synthesis of diverse molecular architectures. N-alkylation is a crucial method for introducing various substituents onto the piperazine core, thereby modulating the pharmacological properties of the resulting molecules.[2][3][4]
This application note details the synthesis of 1,4-bis(4-bromobenzyl)piperazine through the N-alkylation of piperazine with 4-bromobenzyl bromide. This particular transformation is significant as the resulting compound can serve as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The presence of the bromobenzyl groups provides reactive handles for further chemical modifications, such as cross-coupling reactions.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of piperazine attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion.[2][5] The use of a base is essential to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the piperazine and allowing the reaction to proceed to completion.[5]
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of piperazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Piperazine | Anhydrous, 99% | Sigma-Aldrich | 110-85-0 |
| 4-Bromobenzyl bromide | 98% | Acros Organics | 589-15-1 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich | 75-05-8 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Deionized Water | --- | --- | 7732-18-5 |
| Silica Gel | 60 Å, 230-400 mesh | --- | 7631-86-9 |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | --- |
Safety Note: 4-Bromobenzyl bromide is a lachrymator and causes severe skin burns and eye damage.[6][7][8][9] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
Experimental Protocol
This protocol outlines the synthesis of 1,4-bis(4-bromobenzyl)piperazine on a 10 mmol scale.
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (0.86 g, 10 mmol).
-
Add anhydrous potassium carbonate (4.14 g, 30 mmol) to the flask. The use of an inorganic base like potassium carbonate is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[10]
-
Add 100 mL of anhydrous acetonitrile to the flask. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
In a separate beaker, dissolve 4-bromobenzyl bromide (5.00 g, 20 mmol) in 50 mL of anhydrous acetonitrile.
Reaction Execution
-
Stir the piperazine and potassium carbonate suspension at room temperature for 15 minutes to ensure good mixing.
-
Slowly add the 4-bromobenzyl bromide solution to the reaction mixture dropwise over 30 minutes using an addition funnel. A slow addition rate is recommended to control the exothermic nature of the reaction and to minimize potential side reactions.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11][12][13][14][15]
-
TLC Monitoring Protocol:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate).
-
Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.[12]
-
Spot the starting materials (piperazine and 4-bromobenzyl bromide) on the same plate for comparison. A co-spot of the reaction mixture and starting material is also recommended to aid in identification.[12][15]
-
Visualize the spots under a UV lamp (254 nm). The reaction is considered complete when the starting material spots have disappeared and a new, less polar product spot is prominent.
-
-
Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel.
-
Wash the solid residue with a small amount of acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in 100 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-bis(4-bromobenzyl)piperazine.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate.
Caption: Experimental workflow for the synthesis of 1,4-bis(4-bromobenzyl)piperazine.
Characterization
The identity and purity of the synthesized 1,4-bis(4-bromobenzyl)piperazine should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the bromobenzyl groups and the methylene protons of the piperazine ring. The integration of these peaks should correspond to the expected number of protons. Due to the symmetrical nature of the molecule, the piperazine protons are expected to appear as a singlet.[16][17][18]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the different carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the piperazine ring and benzyl groups.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Discussion
The N-alkylation of piperazine is a robust and widely used reaction.[2] However, there are several factors that can influence the outcome of the synthesis.
-
Stoichiometry: The use of two equivalents of 4-bromobenzyl bromide is necessary to achieve dialkylation of the piperazine. Using only one equivalent would likely result in a mixture of mono- and di-alkylated products, as well as unreacted piperazine.[19] This is because the mono-alkylated piperazine is still a nucleophile and can react further.
-
Base: The choice and amount of base are critical. A sufficient amount of a non-nucleophilic base is required to neutralize the acid produced. Potassium carbonate is a good choice as it is inexpensive, effective, and easily removed by filtration.[10] Other bases such as triethylamine or diisopropylethylamine can also be used.
-
Solvent: The solvent should be polar enough to dissolve the reactants but should not react with them. Acetonitrile and DMF are common choices for N-alkylation reactions.[2][10]
-
Temperature: Heating the reaction mixture to reflux increases the reaction rate. However, excessively high temperatures could lead to side reactions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. |
| Insufficient base | Add more potassium carbonate. | |
| Loss of product during work-up | Ensure complete extraction and minimize transfers. | |
| Formation of Mono-alkylated Product | Insufficient 4-bromobenzyl bromide | Use a slight excess of the alkylating agent. |
| Short reaction time | Increase the reaction time to allow for complete dialkylation. | |
| Impure Product | Incomplete removal of starting materials | Optimize the purification method (recrystallization or column chromatography). |
| Side reactions | Ensure slow addition of the alkylating agent and maintain the recommended reaction temperature. |
Conclusion
This application note provides a detailed and reliable protocol for the N-alkylation of piperazine with 4-bromobenzyl bromide. By following the outlined steps and considering the key experimental parameters, researchers can successfully synthesize 1,4-bis(4-bromobenzyl)piperazine, a valuable intermediate for further chemical transformations in drug discovery and development. The emphasis on understanding the rationale behind each step is intended to empower scientists to adapt and optimize this protocol for their specific research needs.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?[Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. [Link]
- Google Patents. (n.d.).
-
SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Fisher Scientific. (n.d.). 4-Bromobenzyl bromide - SAFETY DATA SHEET. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]
-
ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ACS Publications. (n.d.). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. [Link]
-
PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
ResearchGate. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. [Link]
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
-
YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
-
Pipzine Chemicals. (n.d.). 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. [Link]
-
IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromobenzyl bromide. [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
Cambridge Open Engage. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. How To [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 19. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Application Note: High-Purity Recovery of 1-(4-Bromobenzyl)piperazine Hydrochloride via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 1-(4-Bromobenzyl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. The methodology centers on a robust recrystallization procedure from an isopropanol/water solvent system, designed to efficiently remove common synthesis-related impurities. This document elucidates the scientific principles underpinning solvent selection, impurity removal, and crystal growth optimization. Detailed experimental procedures, troubleshooting guidance, and safety protocols are presented to ensure reproducible, high-yield recovery of the target compound, meeting the stringent purity requirements of drug development professionals.
Introduction: The Rationale for Recrystallization
1-(4-Bromobenzyl)piperazine and its hydrochloride salt are pivotal building blocks in the synthesis of a range of pharmacologically active molecules.[1] The purity of this intermediate is paramount, as any contaminants can lead to the formation of undesirable side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Crude 1-(4-Bromobenzyl)piperazine hydrochloride, typically synthesized via the alkylation of piperazine with 4-bromobenzyl halide, may contain several process-related impurities. These can include unreacted starting materials, di-substituted byproducts (1,4-bis(4-bromobenzyl)piperazine), and various colored impurities arising from side reactions. Recrystallization is a powerful and scalable purification technique that leverages differences in solubility between the desired compound and its impurities to achieve a highly purified, crystalline solid.[2] The fundamental principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[3] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[2]
This application note details an optimized recrystallization protocol for 1-(4-Bromobenzyl)piperazine hydrochloride, providing researchers and process chemists with a reliable method to achieve high purity and yield.
Physicochemical Properties and Solvent Selection Strategy
The success of any recrystallization protocol hinges on the judicious selection of a solvent system. The ideal solvent should exhibit high solvating power for 1-(4-Bromobenzyl)piperazine hydrochloride at elevated temperatures and significantly lower solvating power at ambient or sub-ambient temperatures.[3] Furthermore, the solvent should ideally be a poor solvent for the key impurities, allowing them to be removed via hot filtration, or keep them in solution during the cooling phase.
For amine hydrochlorides, which are ionic salts, polar protic solvents such as alcohols and water are often excellent candidates. Based on empirical data from analogous piperazine hydrochloride salts, a mixed solvent system of isopropanol and water offers an optimal balance of solubility and selectivity for this purification.[4]
Table 1: Solvent System Rationale
| Solvent Component | Role in Recrystallization | Justification |
| Isopropanol (IPA) | Primary Solvent | Good solubility for the hydrochloride salt at reflux. Less polar than methanol or ethanol, reducing the solubility of highly polar impurities. |
| Water | Anti-Solvent / Co-solvent | Increases the polarity of the solvent system to aid in dissolving the salt at high temperatures. The addition of a small amount of water can fine-tune the solubility profile. |
| Acetone | Rinsing Solvent | Highly volatile and a poor solvent for the crystalline salt at low temperatures, making it ideal for washing the filtered crystals to remove residual mother liquor.[4] |
Health and Safety Precautions
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-(4-Bromobenzyl)piperazine and its hydrochloride salt: May be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.
-
Isopropanol: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Consult the Safety Data Sheet (SDS) for each chemical before commencing work.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude 1-(4-Bromobenzyl)piperazine hydrochloride. Quantities can be scaled proportionally, with adjustments to heating and cooling times as necessary.
Materials and Equipment
-
Crude 1-(4-Bromobenzyl)piperazine hydrochloride
-
Isopropanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (Decolorizing Charcoal)
-
Acetone (Reagent Grade), pre-chilled to 0-5 °C
-
Erlenmeyer Flasks (250 mL and 500 mL)
-
Magnetic Stirrer and Stir Bar
-
Heating Mantle or Hot Plate
-
Condenser
-
Buchner Funnel and Flask
-
Filter Paper
-
Spatula and Glass Stirring Rod
-
Ice Bath
-
Vacuum Oven
Experimental Workflow Diagram
Caption: Workflow for the purification of 1-(4-Bromobenzyl)piperazine hydrochloride.
Step-by-Step Procedure
-
Dissolution of the Crude Product:
-
Place 10.0 g of crude 1-(4-Bromobenzyl)piperazine hydrochloride into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 80 mL of isopropanol.
-
Heat the mixture to a gentle reflux using a heating mantle while stirring. The majority of the solid should dissolve.
-
-
Formation of a Saturated Solution:
-
If the solid has not completely dissolved at reflux, add deionized water dropwise until a clear solution is obtained. Use the minimum amount of water necessary. Causality Note: The addition of water increases the polarity of the solvent system, enhancing the solubility of the ionic hydrochloride salt at high temperatures.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly for a minute.
-
Add a small amount (approx. 0.5 g) of activated carbon to the hot solution. Causality Note: Activated carbon has a high surface area and adsorbs colored impurities.
-
Bring the solution back to a boil for 5-10 minutes.
-
-
Hot Gravity Filtration:
-
Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper, filtering into a clean 500 mL Erlenmeyer flask.
-
Pre-heat the funnel by pouring a small amount of boiling isopropanol through it to prevent premature crystallization in the funnel stem.
-
Carefully and quickly pour the hot solution through the fluted filter paper. Self-Validation: This step removes the activated carbon and any insoluble impurities. A clear, and ideally colorless, filtrate should be obtained.
-
-
Crystallization:
-
Cover the mouth of the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in a more ordered manner.
-
Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals in the funnel with two small portions (10-15 mL each) of ice-cold acetone.[4] Causality Note: The cold acetone wash removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
-
Drying:
-
Continue to draw air through the filter cake for 10-15 minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or crystallization dish and dry to a constant weight in a vacuum oven at 50-60 °C.
-
Expected Results and Quality Control
Table 2: Quantitative Parameters
| Parameter | Expected Value | Notes |
| Purity (by HPLC) | > 99.5% | Purity should be assessed against a reference standard. |
| Yield | 80-90% | Yield is dependent on the purity of the crude material. |
| Melting Point | Sharp, defined range | Compare to the literature value for the pure compound. |
| Appearance | White to off-white crystalline solid | A significant reduction in color should be observed. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | Try scratching the inner surface of the flask with a glass rod to induce nucleation. If that fails, boil off some of the solvent to concentrate the solution and repeat the cooling process. |
| Oiling out occurs (formation of a liquid layer instead of crystals). | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. | Reheat the solution to dissolve the oil. Add a small amount more of the primary solvent (isopropanol) and allow it to cool more slowly. |
| Low yield. | Too much solvent was used; crystals were washed with room temperature solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used for dissolution. Always use ice-cold solvent for washing. Ensure the filtration apparatus is adequately pre-heated. |
| Product is still colored. | Insufficient activated carbon was used, or the contact time was too short. | Repeat the recrystallization, ensuring an adequate amount of activated carbon is used and the solution is boiled for at least 10 minutes. |
Conclusion
The protocol described in this application note provides a robust and reproducible method for the purification of 1-(4-Bromobenzyl)piperazine hydrochloride by recrystallization. By employing an optimized isopropanol/water solvent system and adhering to the principles of controlled cooling and efficient washing, researchers can consistently obtain a high-purity crystalline product suitable for use in demanding pharmaceutical synthesis applications. This self-validating system, with its clear checkpoints for dissolution and crystallization, ensures a reliable outcome for drug development professionals.
References
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
- Google Patents. (1959).
-
National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Google Patents. (2015).
- Google Patents. (2013). Preparation method of 4-bromophenylhydrazine hydrochloride.
- Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
International Union of Crystallography. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]
-
SWGDrug. (2005). BENZYLPIPERAZINE. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
ACS Publications. (2003). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. [Link]
- Google Patents. (2021). Synthetic method of 1-(4-bromophenyl) piperidine.
-
ResearchGate. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]
-
Google Patents. (2013). Preparation method of 4-bromophenylhydrazine hydrochloride. [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
Sources
Application Note: A Robust RP-HPLC Method for Purity Determination of 1-(4-Bromobenzyl)piperazine Hydrochloride
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 1-(4-Bromobenzyl)piperazine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The described isocratic method utilizes a C18 stationary phase with UV detection, demonstrating excellent specificity, precision, and accuracy, making it suitable for quality control and stability testing in research and drug development environments.
Introduction and Scientific Rationale
1-(4-Bromobenzyl)piperazine hydrochloride is a substituted piperazine derivative. Piperazine and its derivatives are foundational structures in medicinal chemistry, appearing in drugs for various therapeutic areas.[2][3] The purity of such intermediates is a cornerstone of drug substance quality, as impurities can affect the toxicological profile, potency, and stability of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities.[4]
The analytical method presented herein is based on reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry.[3] This choice is predicated on the physicochemical properties of 1-(4-Bromobenzyl)piperazine. The molecule possesses a nonpolar bromobenzyl group and a polar piperazine ring, which is protonated in its hydrochloride salt form. This amphiphilic nature makes it an ideal candidate for retention and separation on a hydrophobic C18 stationary phase. The mobile phase, a buffered mixture of acetonitrile and water, allows for precise control over the retention time and effective separation from potential impurities.
The bromobenzyl moiety contains a chromophore that absorbs UV radiation, enabling sensitive and specific detection.[5] The selection of the detection wavelength is based on the UV absorbance maximum of the analyte to ensure high sensitivity for both the main compound and any structurally related impurities.
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Analytical Balance: 5-decimal place readability.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm, PTFE or nylon.
Reagents and Materials
-
1-(4-Bromobenzyl)piperazine hydrochloride: Reference Standard (≥99.5% purity) and analytical sample.
-
Acetonitrile (ACN): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): AR grade.
-
Orthophosphoric Acid (H₃PO₄): AR grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
-
Rationale for Parameter Selection:
-
Mobile Phase: The 40:60 ratio of ACN to buffer provides optimal retention and peak shape. The phosphate buffer at pH 3.0 ensures the piperazine moiety is consistently protonated, preventing peak tailing and improving reproducibility.
-
Wavelength: The bromobenzyl group provides UV absorbance. A wavelength of 225 nm is chosen to maximize the signal-to-noise ratio for both the parent compound and potential impurities which may have slightly different absorbance maxima.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures stable retention times and minimizes viscosity fluctuations in the mobile phase.
-
Preparation of Solutions
-
25mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the solution by sonication or vacuum filtration before use.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-(4-Bromobenzyl)piperazine hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 1-(4-Bromobenzyl)piperazine hydrochloride sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Causality: Before any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the trustworthiness of the generated data.[6] SST confirms that the system's precision, specificity, and efficiency are adequate for the analysis at hand.[7]
Procedure: Inject the Reference Standard Solution five times consecutively.
Acceptance Criteria: The system is deemed suitable for analysis only if the following criteria are met.[8][9]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, ensuring sharp peaks for better separation and integration. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the injector and pump, ensuring reproducible results. |
Analytical Workflow and Data Analysis
The following diagram illustrates the complete analytical workflow from preparation to final purity assessment.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
GC-MS Method for the Identification of 1-(4-Bromobenzyl)piperazine Hydrochloride: An In-Depth Application Note and Protocol
Abstract
This comprehensive guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the unequivocal identification of 1-(4-Bromobenzyl)piperazine hydrochloride. This compound, and its analogues, are of significant interest in forensic science, clinical toxicology, and pharmaceutical research as emerging designer drugs. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a step-by-step methodology grounded in scientific principles. This document emphasizes the causality behind experimental choices to ensure methodological soundness and reproducibility.
Introduction: The Analytical Challenge
1-(4-Bromobenzyl)piperazine belongs to the benzylpiperazine class of compounds, which are known central nervous system stimulants.[1] The hydrochloride salt form is common for pharmaceutical and research chemical preparations. Accurate and reliable identification of such substances is paramount for forensic investigations, clinical diagnostics, and quality control in pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification of volatile and semi-volatile organic compounds, offering high chromatographic resolution and definitive mass spectral identification.[1]
This application note presents a detailed protocol for the analysis of 1-(4-Bromobenzyl)piperazine hydrochloride. A critical consideration for the GC-MS analysis of hydrochloride salts is their thermal stability in the heated GC inlet. While many amine hydrochlorides can be analyzed directly, as they often dissociate to the free base at elevated temperatures, derivatization can be employed to improve peak shape and thermal stability if necessary. This protocol will focus on the direct analysis approach, which is often sufficient and more streamlined.
Materials and Methods
Reagents and Standards
-
1-(4-Bromobenzyl)piperazine hydrochloride reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS) solution (e.g., 1-Benzylpiperazine at 100 µg/mL in methanol)
Instrumentation
A standard laboratory Gas Chromatograph coupled with a Mass Selective Detector is required. The following configuration is recommended:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector (or equivalent) with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity column is recommended. A 5% phenyl/95% methyl polysiloxane column (e.g., HP-5MS, DB-5MS, or equivalent) with dimensions of 30 m x 0.25 mm i.d. and 0.25 µm film thickness provides excellent resolution for this class of compounds.
Experimental Protocol
Standard and Sample Preparation: The Foundation of Accurate Analysis
The hydrochloride salt of 1-(4-Bromobenzyl)piperazine is generally soluble in polar solvents like methanol. The preparation aims to have the analyte in a volatile solvent suitable for GC injection.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-Bromobenzyl)piperazine hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.
-
Internal Standard Spiking: To 1 mL of the working standard solution, add a known amount of the internal standard solution. The use of an internal standard is crucial for quantitative analysis and to account for any variations in injection volume or instrument response.
-
Sample Preparation (from a solid matrix):
-
Accurately weigh a homogenized portion of the sample (e.g., 10 mg of a powder).
-
Add 10 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Transfer the supernatant to a clean vial.
-
Spike with the internal standard as described above.
-
-
Solvent Exchange (if necessary): For optimal chromatography, a solvent exchange to a more volatile and less polar solvent like dichloromethane can be performed. To the methanolic solution, add 1 mL of dichloromethane and a small amount of anhydrous sodium sulfate to remove any residual water. Gently evaporate the methanol under a stream of nitrogen. Reconstitute the residue in a known volume of dichloromethane.
GC-MS Analysis: The Separation and Detection Engine
The following GC-MS parameters have been optimized for the analysis of benzylpiperazine derivatives and are expected to provide excellent results for 1-(4-Bromobenzyl)piperazine.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity. |
| Inlet Temperature | 250 °C | A sufficiently high temperature to ensure rapid volatilization of the analyte without causing thermal degradation. Studies on similar compounds show good stability at this temperature.[2] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | To allow for proper focusing of the analyte at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation from potential matrix components. |
| Final Temperature | 280 °C, hold for 5 min | To elute any less volatile compounds and clean the column. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for this column dimension, providing a good balance between analysis time and resolution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive fragmentation pattern. |
| Source Temperature | 230 °C | An optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp. | 150 °C | To ensure stable mass analysis. |
| Mass Scan Range | 40 - 450 amu | A range that covers the expected molecular ion and fragment ions of the analyte. |
| Transfer Line Temp. | 280 °C | To prevent condensation of the analyte between the GC and MS. |
Analytical Workflow Diagram
Caption: Workflow from sample preparation to final report generation.
Expected Results and Data Interpretation
Chromatographic Profile
Under the specified conditions, 1-(4-Bromobenzyl)piperazine is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the analytical system but should be highly reproducible. The use of an internal standard allows for the calculation of the relative retention time, which is a more robust identification parameter.
Mass Spectrum and Fragmentation Pathway
The mass spectrum of 1-(4-Bromobenzyl)piperazine will exhibit a characteristic fragmentation pattern under electron ionization. The molecular ion (M+) is expected at m/z 254 and 256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
The major fragmentation pathways are predicted to be:
-
Benzylic Cleavage: The most prominent fragmentation will likely be the cleavage of the C-N bond between the benzyl group and the piperazine ring. This will result in the formation of the 4-bromobenzyl cation at m/z 169 and 171. This fragment is often the base peak in the mass spectra of benzylpiperazine derivatives.
-
Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to characteristic ions. Common fragments from the piperazine moiety include ions at m/z 56, 70, and 85.
-
Loss of Bromine: A less common fragmentation pathway may involve the loss of the bromine radical from the molecular ion, which would result in an ion at m/z 175.
Caption: Key fragmentation steps of 1-(4-Bromobenzyl)piperazine in EI-MS.
Table 2: Expected Major Ions in the Mass Spectrum
| m/z | Proposed Fragment | Relative Abundance |
| 254/256 | Molecular Ion [M]⁺ | Low to Moderate |
| 169/171 | [C₇H₆Br]⁺ (4-bromobenzyl cation) | High (likely Base Peak) |
| 85 | [C₄H₉N₂]⁺ (piperazine fragment) | Moderate |
| 70 | [C₄H₈N]⁺ (piperazine fragment) | Moderate |
| 56 | [C₃H₆N]⁺ (piperazine fragment) | Moderate to High |
Method Validation and Quality Control
To ensure the trustworthiness and reliability of this method, the following validation parameters should be assessed:
-
Specificity: Analysis of blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity and Range: Prepare a series of calibration standards to demonstrate a linear relationship between concentration and instrument response.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Precision and Accuracy: Analyze replicate samples at different concentrations to assess the repeatability and trueness of the method.
-
System Suitability: Inject a standard solution at the beginning of each analytical run to verify the performance of the GC-MS system.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the identification of 1-(4-Bromobenzyl)piperazine hydrochloride. By understanding the principles behind sample preparation, chromatographic separation, and mass spectral fragmentation, researchers can confidently apply this protocol for a variety of applications. The detailed methodology and expected results serve as a robust framework for the routine analysis of this and related compounds.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
De Ruiter, J., Noggle, F. T., & Clark, C. R. (2007). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Chromatographic Science, 45(9), 591–598. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. [Link]
-
Kłys, M., Rojek, S., & Kula, K. (2012). Thermal (in)stability of atropine and scopolamine in the GC-MS inlet. Molecules, 17(12), 14493-14503. [Link]
Sources
Application Note: In Vitro Pharmacological Profiling of 1-(4-Bromobenzyl)piperazine Hydrochloride
Abstract
1-(4-Bromobenzyl)piperazine hydrochloride is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for ligands targeting the Sigma-1 receptor (
Introduction: The Pharmacophore Context
The benzylpiperazine moiety is structurally significant in neuropsychopharmacology.[2] The addition of a halogen (bromine) at the para-position of the benzyl ring modulates lipophilicity and electronic density, often enhancing affinity for the Sigma-1 receptor—a chaperone protein implicated in neuroprotection and nociception.[1][2]
Unlike the free base, 1-(4-Bromobenzyl)piperazine hydrochloride offers enhanced water solubility, making it the preferred form for aqueous in vitro assays.[1][2] However, researchers must control for the "piperazine effect," where the basic nitrogen can induce phospholipidosis or non-specific binding if not properly buffered.[1][2]
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Screening as a low-molecular-weight binder for
R.[1][2] -
Synthetic Intermediate Validation: Ensuring the starting material does not introduce off-target toxicity in final compound libraries.[2]
-
CNS Probe Development: Investigating modulation of dopamine/serotonin uptake.[2]
Preparation & Quality Control
Objective: Create a stable, precipitation-free stock solution. The hydrochloride salt is hygroscopic and prone to hydrolysis if stored improperly.[2]
Reagents
-
Compound: 1-(4-Bromobenzyl)piperazine hydrochloride (MW: ~291.6 g/mol ).[1]
-
Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%.[1][2]
Protocol: Stock Solution (10 mM)
-
Weighing: Weigh 2.92 mg of the hydrochloride salt into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of DMSO . Vortex vigorously for 30 seconds.[2]
-
Working Solution (100 µM): Dilute the 10 mM stock 1:100 into PBS or Assay Buffer immediately prior to use.
Assay A: Sigma-1 Receptor ( R) Radioligand Binding
Rationale: Benzylpiperazines are classic
Materials
-
Source Tissue: Guinea pig brain membranes or Jurkat cells (high endogenous
R expression).[1][2] -
Radioligand:
.[1] -
Non-Specific Binder: Haloperidol (10 µM final concentration).[1][2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Experimental Workflow
The following diagram illustrates the critical path for the binding event and filtration, ensuring minimal non-specific binding (NSB).
Figure 1: Workflow for Sigma-1 Receptor Radioligand Binding Assay. Critical step: PEI pretreatment of filters prevents the lipophilic piperazine from binding to the glass fiber.[2]
Step-by-Step Protocol
-
Filter Pretreatment: Soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour at 4°C. Reasoning: Piperazines are "sticky"; PEI reduces non-specific binding to the filter matrix.[2]
-
Plate Setup: Use a 96-well polypropylene plate.
-
Incubation: Add 200 µg of membrane protein per well. Incubate for 120 minutes at 37°C .
-
Harvesting: Rapidly filter using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.[1][2]
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate the
Assay B: In Vitro Microsomal Stability
Rationale: The piperazine ring is susceptible to N-oxidation and ring opening, while the benzyl position is prone to hydroxylation.[2] This assay predicts the in vivo clearance (
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1][2]
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1][2]
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1][2]
Experimental Workflow
Figure 2: Microsomal Stability Workflow. The disappearance of the parent compound is monitored over time to calculate intrinsic clearance.[2]
Step-by-Step Protocol
-
Reaction Mix: Prepare a master mix containing HLM (0.5 mg/mL final) and 1-(4-Bromobenzyl)piperazine (1 µM final) in PBS.
-
Pre-incubation: Warm to 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[2]
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS. Monitor the transition for the parent ion
.[2]
Data Summary & Interpretation
| Parameter | Assay | Acceptance Criteria | Interpretation |
| Solubility | Visual/Nephelometry | Clear at 100 µM | Pass: Suitable for HTS.[1][2] |
| Affinity ( | < 100 nM | High Affinity. Indicates potential as a specific probe.[1][2] | |
| Clearance ( | Microsomal Stability | > 30 min | Stable. < 30 min suggests rapid metabolism (likely N-dealkylation).[1] |
| Z-Factor | Assay Quality | > 0.5 | Validates the assay robustness.[2] |
Troubleshooting Tips:
-
High Non-Specific Binding: If NSB > 30% in the binding assay, increase the PEI concentration to 1.0% or use BSA in the wash buffer.[2]
-
Low Recovery in MS: The bromine atom provides a distinct isotopic pattern (
).[1][2] Use this doublet to confirm the identity of the parent peak and distinguish it from metabolites.[2]
References
-
Sigma-1 Receptor Ligand Design
-
Pharmacological Context of Piperazines
-
Solubility & Formulation
-
Chemical Properties & Safety
Sources
Application Notes & Protocols: A Medicinal Chemist's Guide to Analog Development from 1-(4-Bromobenzyl)piperazine Hydrochloride
Abstract: The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique physicochemical properties—including a high polar surface area, structural rigidity, and the presence of two nitrogen atoms for hydrogen bonding—often confer favorable aqueous solubility and oral bioavailability.[1] 1-(4-Bromobenzyl)piperazine hydrochloride serves as a highly versatile and strategic starting material for the development of novel chemical entities. This bifunctional scaffold presents two distinct points for chemical modification: the secondary amine of the piperazine ring and the aryl bromide moiety. This guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and the underlying chemical rationale for developing diverse analog libraries from this valuable building block.
Introduction: The Strategic Value of 1-(4-Bromobenzyl)piperazine
1-(4-Bromobenzyl)piperazine is an ideal starting point for library synthesis due to its dual reactivity. The secondary amine (N4) is a nucleophilic center, readily participating in reactions such as acylation, alkylation, and reductive amination. Simultaneously, the 4-bromophenyl group is a classic substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity allows for a systematic and combinatorial approach to explore the chemical space around the core scaffold, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.[2][3]
Before its use in most organic syntheses, the commercially available hydrochloride salt must be converted to its free base form to unmask the nucleophilic secondary amine.
Protocol 1: Free-Basing of 1-(4-Bromobenzyl)piperazine Hydrochloride
Causality: The protonated amine in the hydrochloride salt is non-nucleophilic. A basic workup is required to deprotonate the piperazine nitrogen, liberating the free amine for subsequent reactions.
Materials:
-
1-(4-Bromobenzyl)piperazine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(4-Bromobenzyl)piperazine hydrochloride (1.0 eq) in deionized water.
-
Cool the solution in an ice bath and slowly add 2 M NaOH solution with stirring until the pH is >12. A white precipitate of the free base may form.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base, typically as a white to off-white solid. The product can be used directly in the next steps.
Safety Note: 1-(4-Bromobenzyl)piperazine is classified as a dangerous good for transport and may cause skin corrosion and acute oral toxicity.[4][5] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6][7]
Part A: Functionalization of the Piperazine N4-Position
The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of functional groups. The following protocols outline key methods for its derivatization.
N-Acylation: Synthesis of Amides
N-acylation is a robust method for introducing carbonyl functionalities. The resulting amides are often stable and can act as hydrogen bond acceptors, influencing target binding.
Causality: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.
-
Dissolve 1-(4-Bromobenzyl)piperazine free base (1.0 eq) in anhydrous DCM.
-
Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC or LC-MS.[8]
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes) to yield the desired N-acyl analog.[8]
| Example Acyl Chloride | Base | Solvent | Typical Yield |
| Acetyl chloride | DIPEA | DCM | >90% |
| Benzoyl chloride | TEA | DCM | >85% |
| 3-Chlorobenzoyl chloride | DIPEA | DCM | >85% |
N-Alkylation: Synthesis of Tertiary Amines
Direct alkylation introduces alkyl groups, which can modulate the basicity (pKa) and lipophilicity of the molecule.
Causality: This is a classic SN2 reaction where the amine acts as the nucleophile and the alkyl halide is the electrophile. A base like potassium carbonate is often used to neutralize the HBr formed, preventing the protonation and deactivation of the starting amine.[9]
-
To a solution of 1-(4-Bromobenzyl)piperazine free base (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the alkyl bromide or iodide (1.1 eq). The addition of a catalytic amount of sodium iodide can accelerate reactions with alkyl chlorides.[10]
-
Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and EtOAc.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
| Example Alkyl Halide | Base | Solvent | Temperature | Typical Yield |
| Ethyl iodide | K₂CO₃ | Acetonitrile | 60 °C | 75-85% |
| Benzyl bromide | K₂CO₃ | DMF | Room Temp | 80-90% |
| 3-Bromopropane-1-ol | K₂CO₃ | DMF | 70 °C | 65-75% |
Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a powerful method for creating N-alkyl derivatives from aldehydes and ketones.[11] It offers a broader substrate scope than direct alkylation and proceeds under mild conditions.[2]
Causality: The reaction proceeds in two stages, often in one pot. First, the piperazine amine condenses with the carbonyl compound to form a transient iminium ion intermediate.[12] A mild, selective reducing agent, typically sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the corresponding tertiary amine. STAB is preferred as it is less basic and more tolerant of acidic conditions than other hydrides.
-
Dissolve 1-(4-Bromobenzyl)piperazine free base (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is often mildly exothermic.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Part B: Functionalization of the Aryl Bromide
The 4-bromophenyl group is a key anchor point for diversification via palladium-catalyzed cross-coupling reactions. To ensure successful coupling, the nucleophilic N4-piperazine nitrogen must first be protected to prevent it from coordinating to the palladium catalyst and inhibiting its activity. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its facile removal under acidic conditions.
Workflow for Aryl Bromide Functionalization
Caption: Workflow for Aryl Bromide Derivatization.
-
Dissolve 1-(4-Bromobenzyl)piperazine free base (1.0 eq) in DCM.
-
Add TEA (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by chromatography to obtain tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate.
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[13] This reaction is fundamental for synthesizing biaryl structures.[14][15]
Causality: The reaction follows a catalytic cycle involving: (1) Oxidative addition of the aryl bromide to a Pd(0) catalyst; (2) Transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid for the transmetalation step.
-
In a reaction vessel, combine the N-Boc protected starting material (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) several times.
-
Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction to 80-100 °C and stir until completion (typically 6-18 hours).
-
Cool to room temperature, dilute with EtOAc, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by flash chromatography.
| Boronic Acid | Catalyst | Base | Solvent | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~80% |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | ~75% |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, providing access to N-aryl piperazine derivatives which are prevalent scaffolds in bioactive molecules.[16][17]
Causality: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to form the C-N bond. The choice of ligand is critical and often requires bulky, electron-rich phosphines to facilitate the reductive elimination step.
-
Charge an oven-dried Schlenk tube with the N-Boc protected starting material (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine coupling partner (1.2 eq) followed by a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Protocol 8: Final Boc Deprotection
Causality: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) or a solution of HCl in a solvent like dioxane cleaves the tert-butyl carbamate to release the free amine, CO₂, and isobutylene.
-
Dissolve the Boc-protected analog in DCM.
-
Add an excess of TFA (5-10 equivalents) or a 4 M HCl solution in dioxane.
-
Stir at room temperature for 1-3 hours.
-
Concentrate the solvent under reduced pressure.
-
If TFA was used, neutralize with saturated NaHCO₃ and extract the free base. If HCl was used, the product is isolated as the hydrochloride salt.
The resulting free amine can be used for further N4-functionalization as described in Part A, allowing for a multi-directional library synthesis.
Characterization of Analogs
All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
1-(4-Bromobenzyl)piperazine hydrochloride is a powerful and economically viable starting material for constructing diverse libraries of novel compounds. By strategically employing a combination of N-functionalization and palladium-catalyzed cross-coupling reactions—underpinned by a robust protection/deprotection strategy—researchers can efficiently explore a vast chemical space. The protocols outlined in this guide provide a solid foundation for these synthetic efforts, enabling the rapid generation of analogs for hit-to-lead campaigns in drug discovery.
References
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]
-
Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]
- Process for the N-monoalkylation of piperazine. Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. Retrieved from [Link]
-
Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central. Retrieved from [Link]
- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.
- Method for the preparation of piperazine and its derivatives. Google Patents.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved from [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved from [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). PubMed. Retrieved from [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Retrieved from [Link]
-
Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Reductive amination route for selective N-monosubstitution. ResearchGate. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania. Retrieved from [Link]
-
Reductive amination of piperazine. Reddit. Retrieved from [Link]
-
An Update on the Synthesis of Pyrrolo[18][19]benzodiazepines. MDPI. Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. Retrieved from [Link]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Retrieved from [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. Retrieved from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Europe PMC. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1-(4-Bromobenzyl)piperazine 97 91345-62-9 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-(4-Bromobenzyl)piperazine Hydrochloride in Dopamine Transporter Research
For: Researchers, scientists, and drug development professionals
Introduction: Targeting the Dopamine Transporter with Novel Piperazine Scaffolds
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft into the neuron.[1] This mechanism terminates the dopamine signal and recycles the neurotransmitter. The DAT is a primary target for various therapeutic agents and drugs of abuse, including psychostimulants like cocaine and amphetamine.[2] Consequently, the development of novel ligands that modulate DAT function is of significant interest for treating conditions such as ADHD, depression, and substance use disorders.[3]
The piperazine moiety is a prevalent scaffold in the design of central nervous system active compounds, with many derivatives exhibiting activity at various neurotransmitter receptors.[4] A number of potent and selective DAT inhibitors, such as GBR 12909, feature a piperazine core, highlighting its utility in designing novel DAT ligands.[5][6] This document provides a detailed guide for the characterization of 1-(4-Bromobenzyl)piperazine hydrochloride, a representative piperazine derivative, as a potential dopamine transporter inhibitor. The following protocols are designed to be self-validating and provide a comprehensive framework for assessing the in vitro and in vivo pharmacological profile of this and similar compounds.
Physicochemical Properties of 1-(4-Bromobenzyl)piperazine
Before commencing any experimental work, it is essential to understand the basic physicochemical properties of the compound.
| Property | Value | Source |
| Chemical Name | 1-(4-Bromobenzyl)piperazine | N/A |
| CAS Number | 91345-62-9 | [7] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [8] |
| Molecular Weight | 255.15 g/mol | [7][8] |
| Form | Hydrochloride salt | N/A |
Mechanism of Action: Understanding DAT Inhibition
Inhibition of the dopamine transporter can occur through several mechanisms, primarily competitive inhibition where the ligand binds to the same site as dopamine, physically blocking its translocation.[9] Some inhibitors may induce conformational changes in the transporter, locking it in a state that is not conducive to dopamine transport.[5] It is also crucial to distinguish between inhibitors (blockers) and substrates (releasers). While both can increase extracellular dopamine, substrates are transported into the cell and can induce reverse transport (efflux) of dopamine, a mechanism characteristic of amphetamines.[10] The following protocols are designed to elucidate these properties for 1-(4-Bromobenzyl)piperazine hydrochloride.
In Vitro Characterization: Binding Affinity and Functional Potency
The initial characterization of a novel compound involves determining its affinity for the target protein and its potency in a functional assay.
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of 1-(4-Bromobenzyl)piperazine hydrochloride for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at the dopamine transporter.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
[³H]WIN 35,428 (a high-affinity DAT radioligand).
-
1-(4-Bromobenzyl)piperazine hydrochloride.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known DAT inhibitor, such as 10 µM GBR 12909.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of 1-(4-Bromobenzyl)piperazine hydrochloride in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of cell membrane preparation (containing 10-20 µg of protein).
-
50 µL of [³H]WIN 35,428 at a final concentration close to its Kd (typically 1-5 nM).
-
50 µL of either assay buffer (for total binding), non-specific binding control (for non-specific binding), or the test compound dilution.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: [³H]Dopamine Uptake Inhibition Assay for Functional Potency (IC₅₀)
This assay measures the ability of the test compound to inhibit the primary function of DAT, which is the uptake of dopamine.[12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-(4-Bromobenzyl)piperazine hydrochloride for dopamine uptake.
Materials:
-
A cell line stably expressing hDAT (e.g., HEK293-hDAT or COS-7-hDAT).
-
[³H]Dopamine.
-
1-(4-Bromobenzyl)piperazine hydrochloride.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4), supplemented with 0.2% glucose and 100 µM ascorbic acid.
-
Non-specific uptake control: A known DAT inhibitor like cocaine (10 µM) or by using cells not expressing DAT.
-
96-well cell culture plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cell Culture: Plate the hDAT-expressing cells in a 96-well plate and grow to 80-90% confluency.[12]
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride (from 10⁻¹¹ M to 10⁻⁵ M).
-
Initiate Uptake: Add [³H]dopamine to each well at a final concentration near its Km for DAT (typically 100-200 nM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold assay buffer to stop the uptake and remove extracellular [³H]dopamine.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer or scintillation fluid. Quantify the amount of [³H]dopamine taken up by the cells using a microplate scintillation counter.
-
Data Analysis:
-
Determine specific uptake: Total uptake (in the absence of inhibitor) - Non-specific uptake (in the presence of a high concentration of a known inhibitor).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound's concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for Dopamine Uptake Inhibition Assay.
Interpreting In Vitro Data
The Ki and IC₅₀ values provide a quantitative measure of the compound's interaction with the DAT. A lower value indicates higher affinity and potency, respectively. It is crucial to compare these values to those of standard compounds to classify the test compound's potency.
| Compound | DAT Ki (nM) | DAT Uptake IC₅₀ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 1-(4-Bromobenzyl)piperazine HCl | To be determined | To be determined | To be determined | To be determined |
| Cocaine | ~100-250 | ~200-400 | ~1-3 | ~1-2 |
| GBR 12909 | ~1-5 | ~5-15 | >500 | >100 |
Note: Literature values for standard compounds can vary depending on assay conditions. It is recommended to run them in parallel with the test compound.
In Vivo Characterization: Assessing Physiological Effects
Following in vitro characterization, promising compounds should be evaluated in vivo to understand their effects on brain neurochemistry and behavior.
Protocol 3 (Conceptual): In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To determine if 1-(4-Bromobenzyl)piperazine hydrochloride increases extracellular dopamine levels in a behaviorally relevant brain region, such as the nucleus accumbens or striatum.
Procedure Outline:
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted, targeting the brain region of interest in a rodent (e.g., rat).
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: 1-(4-Bromobenzyl)piperazine hydrochloride is administered (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Dialysate collection continues for several hours to monitor changes in dopamine levels.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline average.
Protocol 4 (Conceptual): Locomotor Activity Assessment
This behavioral assay is used to assess the potential for a compound to have psychostimulant effects.[13]
Objective: To determine if 1-(4-Bromobenzyl)piperazine hydrochloride alters spontaneous locomotor activity in rodents.
Procedure Outline:
-
Habituation: Rodents (e.g., mice) are placed in open-field activity chambers and allowed to habituate for 30-60 minutes.
-
Drug Administration: Animals are administered either vehicle or various doses of 1-(4-Bromobenzyl)piperazine hydrochloride.
-
Data Recording: The animals are returned to the activity chambers, and their locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for 1-2 hours using automated tracking systems.
-
Data Analysis: The locomotor activity data is analyzed in time bins (e.g., 5-minute intervals) and as a total over the entire session. The effects of the compound are compared to the vehicle-treated group.
Caption: Overall workflow from in vitro to in vivo characterization.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial pharmacological characterization of 1-(4-Bromobenzyl)piperazine hydrochloride as a dopamine transporter inhibitor. By following these protocols, researchers can obtain crucial data on its binding affinity, functional potency, and in vivo effects on dopamine neurochemistry and behavior. Further studies could involve assessing its selectivity against other monoamine transporters (serotonin and norepinephrine), determining its mechanism as a competitive or non-competitive inhibitor, and evaluating its potential as a substrate using efflux assays.[10] This systematic approach ensures a thorough and reliable characterization of novel compounds targeting the dopamine transporter.
References
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.
-
Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents - ResearchGate. Available at: [Link]
- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents.
-
Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed. Available at: [Link]
-
Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC. Available at: [Link]
-
Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PubMed Central. Available at: [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - ResearchGate. Available at: [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. Available at: [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available at: [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed. Available at: [Link]
-
[3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed. Available at: [Link]
-
Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - Frontiers. Available at: [Link]
-
High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed. Available at: [Link]
-
Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]
-
Mechanisms of dopamine transporter regulation in normal and disease states - PMC. Available at: [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link]
-
1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand With Low Lipophilicity for Imaging σ 1 Receptors in the Brain - PubMed. Available at: [Link]
-
Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC - PubMed Central. Available at: [Link]
-
Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. Available at: [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central. Available at: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Available at: [Link]
-
Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed. Available at: [Link]
Sources
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 1-(4-溴苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 1-(4-Bromobenzyl)piperazine Hydrochloride in Medicinal Chemistry
Abstract
This guide outlines the strategic application of 1-(4-Bromobenzyl)piperazine hydrochloride as a high-value building block in drug discovery. Distinguished by its bifunctional reactivity , this scaffold offers a secondary amine for rapid diversification and an aryl bromide handle for late-stage cross-coupling.[1] It serves as a "privileged structure" in the synthesis of ligands for Sigma-1 receptors , Dopamine D2/D3 receptors , and Histamine H3 receptors .[1] This document provides optimized protocols for N-alkylation and Palladium-catalyzed cross-coupling, supported by mechanistic insights and self-validating quality control measures.
Introduction: The Privileged Scaffold Concept
In medicinal chemistry, a "privileged scaffold" is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] The 1-(4-Bromobenzyl)piperazine core exemplifies this by combining a basic nitrogen center (essential for aminergic GPCR binding) with a lipophilic 4-bromobenzyl moiety.
The 4-bromobenzyl group is not merely a hydrophobic spacer; it is a reactive handle. It allows researchers to synthesize a "Parent Library" via N-functionalization, and then divergently expand that library into a "Daughter Library" via Suzuki or Buchwald-Hartwig couplings at the aryl bromide position.
Key Therapeutic Areas
-
Neuropsychiatry: Sigma-1 (
) receptor antagonists for neuropathic pain; Dopamine D2/D3 modulators for schizophrenia. -
Oncology: Kinase inhibitors targeting the ATP-binding pocket (e.g., analogues of Imatinib/Avapritinib).
-
Antimicrobials: Efflux pump inhibitors.[1]
Chemical Profile & Reactivity[1][2]
| Property | Specification |
| Compound Name | 1-(4-Bromobenzyl)piperazine hydrochloride |
| CAS Number | 91345-62-9 |
| Formula | C |
| Molecular Weight | 291.62 g/mol (Salt); 255.16 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (salt form) |
| pKa (Calc) | ~9.8 (Secondary amine), ~5.4 (Tertiary amine) |
Reactivity Map
The following diagram illustrates the dual-point reactivity that makes this scaffold versatile.
Figure 1: Bifunctional reactivity map of 1-(4-Bromobenzyl)piperazine.
Application Note 1: Synthesis of Sigma-1 ( ) Receptor Ligands
Context: The
Strategy: Functionalize the N4-nitrogen with a linker that extends to a secondary pharmacophore (e.g., a chromone or another aryl group).
Protocol A: N-Alkylation (General Procedure)
-
Reagents: 1-(4-Bromobenzyl)piperazine HCl (1.0 eq), Alkyl Halide (1.1 eq), K
CO (3.0 eq), KI (0.1 eq, catalyst).[1] -
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: Reflux (80°C) for 6–12 hours.
-
Workup: The HCl salt must be neutralized in situ by the excess base. Upon completion, filter inorganic salts, evaporate solvent, and partition between EtOAc/Water.[1]
Critical Insight: The addition of catalytic Potassium Iodide (Finkelstein condition) is crucial when using alkyl chlorides to accelerate the reaction rate via in situ conversion to the more reactive alkyl iodide [1].
Application Note 2: Library Expansion via Buchwald-Hartwig Coupling
Context: Once the N4 position is capped (or protecting group strategy is used), the 4-bromobenzyl handle allows for the installation of diverse amines or aryl groups. This is particularly relevant for synthesizing Dual D2/D3 antagonists where biphenyl motifs control selectivity [2].[1]
Protocol B: Pd-Catalyzed C-N Bond Formation
This protocol describes coupling the aryl bromide with a secondary amine (e.g., morpholine or a substituted aniline).
Reagents:
-
Substrate: N-Protected 1-(4-Bromobenzyl)piperazine (1.0 eq).
-
Coupling Partner: Amine (1.2 eq).
-
Catalyst: Pd
(dba) (2 mol%) or Pd(OAc) . -
Ligand: BINAP or Xantphos (4 mol%).
-
Base: Cs
CO or NaOtBu (1.5 eq). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon stream, charge a reaction vial with the aryl bromide substrate (1.0 mmol), the amine partner (1.2 mmol), and the base (1.5 mmol).
-
Catalyst Addition: Add the Pd source and Ligand.[1] Note: Pre-stirring the Pd and Ligand in a small volume of solvent for 15 mins can enhance active species formation.
-
Degassing: Add solvent (5 mL/mmol) and sparge with Argon for 5 minutes. This is critical to prevent Pd oxidation (Pd black formation).
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Monitoring: Check by LC-MS. The bromide peak (M/M+2 pattern) should disappear.
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate. Purify via flash chromatography.
Self-Validating Check:
-
Visual: If the reaction mixture turns black and precipitates metal immediately, oxygen was likely present.[1] The active catalyst solution should remain dark red/orange (depending on ligand).
-
LC-MS: Look for the loss of the characteristic Br isotope pattern (1:1 ratio of
Br: Br).
Divergent Synthesis Workflow
The following flowchart illustrates how to generate a library of 20+ compounds from this single precursor using a "Split-Pool" conceptual approach.
Figure 2: Divergent synthesis workflow for generating therapeutic libraries.
Quality Control & Safety
Analytical Validation[4]
-
1H NMR (DMSO-d6):
-
Aryl Protons: Look for the characteristic AA'BB' system of the p-disubstituted benzene ring around
7.50 (d, 2H) and 7.30 (d, 2H). -
Benzylic CH2: Singlet around
3.5–3.6 ppm.[1] -
Piperazine Ring: Two multiplets (or broad triplets) around
2.3–2.8 ppm (free base) or shifted downfield in salt form.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Note: The secondary amine can cause peak tailing; use a buffered mobile phase or an end-capped column.
-
Safety & Handling
-
Corrosivity: The HCl salt is acidic and can be irritating to mucous membranes.[1] Wear P3-type respirator cartridges when handling the powder [3].
-
Vesicant Warning: Benzyl halides (and their derivatives) can be lachrymators or skin irritants.[1] Although the piperazine attachment mitigates volatility, handle all intermediates in a fume hood.[1]
-
Waste: Brominated organic waste must be segregated from general organic solvents for proper disposal to prevent incineration issues.[1]
References
-
Finkelstein Reaction Mechanism in Medicinal Chemistry. Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] Wiley.[1] Context: Explains the acceleration of alkylation using KI.
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Analogs. Source: MDPI Biomolecules, 2021.[1] URL:[Link] Context: Discusses the "privileged scaffold" status of 4-phenylpiperazines and the role of linker length in selectivity.
-
Buchwald-Hartwig Amination: A Practical Guide. Source: Organic Chemistry Portal.[1] URL:[Link] Context: General conditions for Pd-catalyzed amination of aryl halides.[3]
-
Sigma Receptor Ligands: Medicinal Chemistry Perspective. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Context: Validation of piperazine scaffolds in Sigma-1 receptor ligand design.
Sources
Application Note: Pharmacological Profiling of the 1-(4-Bromobenzyl)piperazine Scaffold
Abstract & Introduction
1-(4-Bromobenzyl)piperazine hydrochloride (CAS: 245190-20-5) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate, the 4-bromobenzyl-piperazine moiety itself possesses intrinsic pharmacophoric properties that necessitate rigorous biological profiling.
This Application Note provides a comprehensive guide for evaluating the biological activity of this compound. Based on Structural-Activity Relationship (SAR) data, this scaffold shows high propensity for interaction with Sigma-1 receptors (
Key Chemical Properties
| Property | Specification | Relevance |
| Molecular Formula | Salt form enhances aqueous solubility for cell assays. | |
| Molecular Weight | 291.62 g/mol | Fragment-like size; ideal for lead optimization. |
| Solubility | Water (moderate), DMSO (>100 mM) | Critical: Stock solutions should be prepared in DMSO; final assay concentration of DMSO must remain <0.5%. |
| Primary Targets | Neuromodulation and inflammation pathways. |
Target Identification: The Sigma-1 Receptor Pathway
The primary biological interest in benzylpiperazines lies in their affinity for the Sigma-1 receptor (
Mechanism of Action
Upon binding,
Figure 1: Putative mechanism of action for Sigma-1 receptor modulation by piperazine ligands. The compound modulates the chaperone activity of S1R at the ER interface.
Protocol A: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (
Materials
-
Cell Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human
1R. -
Radioligand:
(Specific Activity ~30 Ci/mmol). -
Non-specific Control: Haloperidol (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Experimental Workflow
-
Membrane Preparation:
-
Homogenize tissue/cells in ice-cold Tris-HCl buffer.
-
Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet in fresh buffer.
-
-
Assay Setup (96-well plate):
-
Total Binding: Membrane +
-Pentazocine (2 nM) + Vehicle (DMSO). -
Non-Specific Binding (NSB): Membrane +
-Pentazocine + Haloperidol (10 M). -
Test Compound: Membrane +
-Pentazocine + 1-(4-Bromobenzyl)piperazine (Range: to M).
-
-
Incubation: Incubate for 120 minutes at 37°C to reach equilibrium.
-
Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate the
Protocol B: Functional Calcium Flux Assay (GPCR Profiling)
Objective: To assess functional activity (agonist vs. antagonist) at Gq-coupled GPCRs (e.g., Histamine H1), a common off-target for this scaffold.
Materials
-
Cell Line: CHO-K1 or HEK293 stably expressing human H1 receptor.
-
Indicator: Fluo-4 AM (Calcium-sensitive fluorescent dye).
-
Agonist Control: Histamine (10
M). -
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or equivalent plate reader.
Figure 2: Workflow for FLIPR Calcium Flux Assay to detect functional antagonism.
Step-by-Step Protocol
-
Seeding: Plate cells in black-wall, clear-bottom 384-well plates (10,000 cells/well) in culture medium. Incubate overnight.
-
Dye Loading: Remove media. Add 20
L of Fluo-4 AM loading buffer (with 2.5 mM Probenecid to inhibit dye efflux). Incubate 45 min at 37°C. -
Baseline Reading: Measure baseline fluorescence for 10 seconds.
-
Compound Addition (Antagonist Mode):
-
Add 1-(4-Bromobenzyl)piperazine (various concentrations).
-
Incubate 15 min at Room Temperature.
-
-
Agonist Challenge: Inject Histamine (
concentration). -
Kinetic Measurement: Monitor fluorescence increase for 120 seconds.
-
Interpretation: If the compound acts as an antagonist, the Histamine-induced Calcium peak will be suppressed dose-dependently.
-
Protocol C: Cytotoxicity Profiling (MTT Assay)
Objective: To differentiate specific pharmacological activity from non-specific cellular toxicity.
-
Seeding: Seed HEK293 cells (5,000/well) in 96-well plates.
-
Treatment: Treat with 1-(4-Bromobenzyl)piperazine (0.1
M - 100 M) for 24 hours. -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Acceptance Criteria: Compounds should show >90% viability at pharmacological active concentrations (e.g., at
).
-
Expected Results & Interpretation
| Assay | Readout | Interpretation for 1-(4-Bromobenzyl)piperazine |
| Sigma-1 Binding | High Affinity: | |
| H1 Calcium Flux | Antagonist: Suppression of Histamine signal. Common for benzylpiperazines. Inactive: No effect on calcium peak. | |
| MTT Viability | Toxic: |
Troubleshooting
-
Precipitation: If the compound precipitates in aqueous buffer, reduce the top concentration to 10
M or increase DMSO to 1% (ensure controls match). -
High Background: In the binding assay, ensure filters are pre-soaked in PEI to reduce non-specific binding of the hydrophobic benzyl group.
References
-
RSC Medicinal Chemistry. (2021). Piperazine derivatives as a privileged scaffold in medicinal chemistry. [Link]
-
Journal of Medicinal Chemistry. (2015). Structure-Affinity Relationships of Sigma-1 Receptor Ligands. [Link]
-
Nature Protocols. (2006). Radioligand binding assays for G-protein-coupled receptors. [Link]
-
British Journal of Pharmacology. (2011). Guidelines for the use of key terms in pharmacology. [Link]
Protocol for preparing solutions of 1-(4-Bromobenzyl)piperazine hydrochloride
Technical Guide: Solubilization and Handling of 1-(4-Bromobenzyl)piperazine Hydrochloride
Introduction & Scope
This technical note outlines the standardized protocol for the solubilization, handling, and storage of 1-(4-Bromobenzyl)piperazine hydrochloride . This compound is a critical intermediate in the synthesis of bioactive piperazine derivatives and a structural analog to various sigma-receptor ligands and antihistamines.
While the free base (CAS 91345-62-9) is lipophilic, the hydrochloride salt is preferred in biological applications for its enhanced aqueous solubility and stability. However, improper solubilization can lead to "silent precipitation" in aqueous buffers or pH drift in cell-based assays. This guide provides a self-validating workflow to ensure experimental reproducibility.
Physicochemical Profile
Before handling, verify the specific salt stoichiometry (mono- vs. dihydrochloride) on your Certificate of Analysis (CoA), as this significantly alters the molecular weight (MW) required for molarity calculations.
| Property | Data | Notes |
| Compound Name | 1-(4-Bromobenzyl)piperazine HCl | |
| Core Structure | Piperazine ring with para-bromobenzyl substituent | Note: Distinct from 1-(4-bromophenyl)piperazine. The benzyl methylene group increases flexibility. |
| CAS (Free Base) | 91345-62-9 | Reference for parent structure.[1] |
| MW (Free Base) | ~255.16 g/mol | |
| MW (Mono-HCl) | ~291.62 g/mol | Most common commercial form. |
| MW (Di-HCl) | ~328.08 g/mol | Highly acidic in solution. |
| Solubility | DMSO (>50 mM), Water (>20 mM), Ethanol | Salt form is hygroscopic. |
| Acidity (pKa) | ~9.1 (Piperazine N) | Solutions will be acidic; buffering is required for biological use. |
Safety & Handling (HSE)
-
Hazard Class: Irritant (Skin/Eye), Harmful if swallowed (H302).
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Hygroscopic Nature: The HCl salt attracts atmospheric moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which degrades the solid.
Protocol A: Preparation of DMSO Stock Solution (Preferred)
Application: High-throughput screening (HTS), cell-based assays, and long-term storage. Rationale: DMSO prevents hydrolysis and microbial growth while ensuring complete dissolution of the organic salt.
Workflow Diagram: Stock Preparation
Figure 1: Step-by-step workflow for preparing a stable DMSO stock solution.
Step-by-Step Procedure
-
Calculation: Determine the mass required for a 50 mM stock solution.
-
Formula:
-
Example (Mono-HCl): For 10 mL of 50 mM:
.
-
-
Weighing: Weigh the powder into a sterile glass vial. Do not use plastic microfuge tubes for initial dissolution if sonication is required, as micro-fractures can occur.
-
Solubilization: Add high-grade DMSO (anhydrous, ≥99.9%).
-
Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating above 37°C to prevent degradation of the benzyl-bromide bond.
-
-
Aliquot & Storage: Dispense into light-protective amber vials (20–100 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C .
Protocol B: Preparation of Aqueous Working Solution
Application: Direct injection into media or enzymatic assays. Critical Constraint: The HCl salt is acidic. Dissolving directly in unbuffered water yields a pH < 5.0.
Logic Diagram: pH Control & Validation
Figure 2: Quality control logic for generating aqueous working solutions.
Step-by-Step Procedure
-
Thaw: Thaw the DMSO stock aliquot at room temperature. Vortex briefly.
-
Dilution Strategy:
-
Do not dilute directly into pure water.
-
Dilute into a buffered system (e.g., PBS pH 7.4 or HEPES).
-
Intermediate Step: If a high concentration (>1 mM) is needed in water, prepare a 10x intermediate in water, adjust pH to 7.0 using 0.1 N NaOH, then dilute to 1x.
-
-
Filtration (Optional): If used for cell culture, pass the working solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Nylon filters may bind amines.
Quality Control & Self-Validation
To ensure the protocol was successful, perform these checks:
-
The "Schlieren" Test: Hold the vial against a light source. Swirl gently. "Schlieren" lines (wavy optical distortions) indicate incomplete mixing of DMSO and water. Vortex until absent.
-
Precipitation Check: Centrifuge the working solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. If a pellet exists, the compound has crashed out; reduce concentration or increase DMSO percentage (up to 0.5% final).
-
HPLC Verification (Advanced):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Detection: UV at 254 nm (Benzyl ring absorption).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24883739, 1-(4-Bromobenzyl)piperazine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides solubility and stability data for benzylpiperazine class compounds). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride
An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 1-(4-Bromobenzyl)piperazine hydrochloride.
This guide is designed to address common challenges and questions that arise during the synthesis of 1-(4-Bromobenzyl)piperazine hydrochloride, with a particular focus on the formation of side products.
Troubleshooting Guide: Common Side Products and Their Mitigation
Question 1: We are observing a significant amount of a bis-alkylated product, 1,4-bis(4-bromobenzyl)piperazine, in our reaction mixture. What is causing this, and how can we prevent it?
The formation of 1,4-bis(4-bromobenzyl)piperazine is a common side product in this synthesis. It arises from the further reaction of the desired mono-alkylated product, 1-(4-bromobenzyl)piperazine, with another molecule of 4-bromobenzyl halide.
Root Cause Analysis:
-
Stoichiometry: An excess of the alkylating agent, 4-bromobenzyl halide, relative to piperazine, will drive the reaction towards di-alkylation.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor the formation of the bis-alkylated product.
-
Basicity: The mono-substituted piperazine is still a nucleophile and can compete with piperazine for the alkylating agent.
Mitigation Strategies:
-
Control Stoichiometry: Use a molar excess of piperazine relative to the 4-bromobenzyl halide. This ensures that the halide is more likely to react with the more abundant starting piperazine rather than the mono-alkylated product. A common starting point is a 2:1 to 5:1 molar ratio of piperazine to 4-bromobenzyl halide.
-
Slow Addition: Add the 4-bromobenzyl halide to the reaction mixture slowly and at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Temperature Control: Maintain a moderate reaction temperature. While the optimal temperature will depend on the solvent and specific halide used (bromide or chloride), starting with room temperature and gently heating if necessary is a good practice.
-
Choice of Base: If an external base is used to scavenge the hydrohalic acid formed, a bulky, non-nucleophilic base can sometimes help to minimize side reactions.
Question 2: Our final product is contaminated with unreacted 4-bromobenzyl alcohol. How did this form, and what are the best purification methods?
The presence of 4-bromobenzyl alcohol suggests that hydrolysis of the 4-bromobenzyl halide starting material has occurred.
Root Cause Analysis:
-
Water Content: The presence of water in the reaction solvent or reagents can lead to the hydrolysis of the electrophilic 4-bromobenzyl halide.
-
Basic Conditions: If the reaction is run under basic conditions (e.g., in the presence of an inorganic base like K2CO3 or NaOH), the hydroxide ions can act as nucleophiles, attacking the benzylic carbon of the halide.
Mitigation and Purification:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Using a drying agent or distilling the solvent can be beneficial.
-
Purification: 4-bromobenzyl alcohol can often be removed through column chromatography. Alternatively, a liquid-liquid extraction procedure can be effective. Since the desired product is a basic amine, it can be extracted into an acidic aqueous phase, leaving the neutral alcohol in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt in the final product?
The hydrochloride salt of 1-(4-bromobenzyl)piperazine is typically prepared for several reasons:
-
Improved Stability: Amine salts are generally more crystalline and less prone to air oxidation than the corresponding free bases.
-
Easier Handling: The salt form is often a solid with a well-defined melting point, making it easier to handle, weigh, and store.
-
Increased Solubility: For many pharmaceutical applications, the hydrochloride salt exhibits improved aqueous solubility compared to the free base.
Q2: Can I use 4-bromobenzyl chloride instead of 4-bromobenzyl bromide?
Yes, 4-bromobenzyl chloride can be used as the alkylating agent. However, there are some differences to consider:
-
Reactivity: Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions. This means that the reaction with 4-bromobenzyl bromide may proceed faster or at a lower temperature than with the corresponding chloride.
-
Cost and Availability: The choice between the two may also be influenced by their relative cost and availability from commercial suppliers.
Q3: What are the best analytical techniques to monitor the progress of this reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product and any major side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile components of the reaction mixture, including the starting materials, product, and side products like the bis-alkylated piperazine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the reaction progress and assessing the purity of the final product. Different side products can be resolved and quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromobenzyl)piperazine
-
To a solution of piperazine (4.0 equivalents) in a suitable solvent (e.g., ethanol, acetonitrile) in a round-bottom flask, add 4-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-(4-bromobenzyl)piperazine in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Piperazine to 4-Bromobenzyl Bromide Ratio on Product Distribution
| Molar Ratio (Piperazine:Halide) | Yield of Mono-alkylated Product (%) | Yield of Bis-alkylated Product (%) |
| 1:1 | 45 | 35 |
| 2:1 | 70 | 15 |
| 5:1 | 85 | <5 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Visualizations
Caption: Main reaction pathway and formation of the bis-alkylated side product.
Caption: Hydrolysis of 4-bromobenzyl bromide to form the alcohol side product.
References
How to avoid di-substitution in piperazine alkylation
Ticket ID: PIP-MONO-001 Topic: Strategies to Avoid Di-Substitution (Bis-Alkylation) in Piperazine Assigned Specialist: Senior Application Scientist
Executive Summary
The mono-alkylation of piperazine presents a classic challenge in organic synthesis: competing nucleophilicity . Because piperazine is a symmetric diamine, the mono-alkylated product is often more nucleophilic (or similarly nucleophilic) than the starting material, leading to a statistical distribution of mono- and bis-alkylated products.
This guide provides three field-proven workflows to bypass this statistical limitation. Do not rely on "careful dropwise addition" alone; it is rarely sufficient for high purity. Choose your protocol based on your available equipment and downstream purification capabilities.
Decision Matrix: Select Your Protocol
Before starting, determine which method fits your constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal mono-alkylation pathway.
Protocol A: The Acid-Salt Strategy (Piperazine Monohydrochloride)
Best for: Scalable synthesis, avoiding expensive protecting groups. Mechanism: Protonation of one nitrogen renders it non-nucleophilic (ammonium salt), leaving the second nitrogen free to react.
The Science
By controlling the pH or using a stoichiometric salt, you exploit the
Step-by-Step Protocol
-
Preparation: Dissolve Piperazine (10.0 mmol) in Ethanol (30 mL).
-
Acidification: Add conc. HCl (10.0 mmol) dropwise. Alternatively, purchase Piperazine Monohydrochloride directly.
-
Reaction: Add the Alkyl Halide (RX, 10.0 mmol) and reflux.
-
Critical Note: Do NOT add an external base (like
) at this stage. The free amine of the piperazine acts as the base initially.
-
-
Workup (The "Trick"):
-
Cool the mixture. The bis-alkylated byproduct (if any) and unreacted piperazine salts often precipitate or have vastly different solubilities.
-
Basify with NaOH to pH > 12 to liberate the free base.
-
Extract with DCM or EtOAc.
-
Troubleshooting Table
| Issue | Root Cause | Resolution |
| Low Yield | Product is water-soluble (amphoteric). | Use continuous extraction (liquid-liquid) or salt out the aqueous phase with NaCl before extraction. |
| Reaction Stalled | HCl excess killed nucleophilicity. | Ensure exactly 1.0 eq of HCl is used. If using Piperazine.2HCl, the reaction will not proceed. |
Protocol B: The Protecting Group Strategy (N-Boc)
Best for: Precious alkylating agents, medicinal chemistry, high-value intermediates. Mechanism: Steric and electronic blocking of one site guarantees mono-selectivity.
The Science
Tert-butoxycarbonyl (Boc) is bulky and electron-withdrawing. Once installed, the carbamate nitrogen is non-nucleophilic under basic alkylation conditions.
Step-by-Step Protocol
-
Protection (if not buying commercial N-Boc-Piperazine):
-
Alkylation:
-
Dissolve N-Boc-Piperazine (1.0 eq) in ACN or DMF.
-
Add Base:
(2.0 eq) or DIPEA. -
Add Alkyl Halide (1.1 eq). Stir at RT or 60°C.
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.
-
Workflow Visualization
Figure 2: The protection-deprotection sequence ensures 100% chemical selectivity.
Protocol C: The Stoichiometric Excess Strategy
Best for: Cheap piperazine, volatile products, flow chemistry. Mechanism: Statistical probability. If Piperazine is present in 10-fold excess, the alkyl halide is statistically far more likely to encounter a fresh piperazine molecule than a product molecule [2].
Step-by-Step Protocol
-
Setup: Charge a flask with Piperazine (10 equivalents) dissolved in Toluene or DCM.
-
Addition: Dissolve Alkyl Halide (1 equivalent) in solvent. Add slowly (over 1-2 hours) to the refluxing piperazine solution.
-
Why Reflux? High temperature favors the kinetic product (often mono) and ensures solubility.
-
-
Workup:
-
Distillation: If piperazine is the only impurity, distill it off (bp 146°C).
-
Water Wash: If your product is lipophilic (LogP > 2), wash the organic layer 5x with water. Unreacted piperazine is highly water-soluble; the mono-alkylated product will stay in the organic layer.
-
FAQ: Troubleshooting & Optimization
Q: My mono-alkylated product is not extracting into the organic layer. A: Piperazine derivatives are polar.
-
Fix: Increase the pH of the aqueous layer to >12 using 50% NaOH. At this pH, the amine is deprotonated (neutral) and more lipophilic.
-
Fix: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM.
Q: I am using Method A (HCl salt) but still seeing di-substitution. A: You likely have "hot spots" of basicity.
-
Fix: Ensure the reaction is heterogeneous or slow. If the free amine concentration gets too high locally, bis-alkylation occurs.
-
Fix: Switch to Piperazine Monoacetate . Acetic acid is a weaker acid than HCl, often providing a "softer" buffering effect that improves selectivity in certain solvents [3].
Q: Can I use Reductive Amination instead of Alkyl Halides? A: Yes, and it is often preferred.
-
React Piperazine with an Aldehyde +
.[3] -
Risk:[1][5][6] Can still bis-alkylate. Use Method B (Boc-protection) combined with reductive amination for the highest purity results [4].
References
-
Jefferson Chemical Co. (1962). Method for the preparation of piperazine monohydrochloride.[3][7][8] US Patent 3,023,211.[7] Link
-
ResearchGate Community. (2013).[3] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?Link
-
Kudav, M. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2189. Link
-
Creative Proteomics. (2024). Protein Alkylation Techniques and Reagents.[9] (Context on alkylation kinetics). Link
Sources
- 1. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: 1-(4-Bromobenzyl)piperazine Hydrochloride Optimization
Topic: Reaction Optimization & Troubleshooting Guide Document ID: TS-CHEM-BP-042 Audience: Medicinal Chemists, Process Development Scientists[1][2]
Introduction: The Strategic Importance of Mono-Alkylation
1-(4-Bromobenzyl)piperazine is a critical "scaffold" intermediate.[1] The 4-bromo moiety serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amine of the piperazine ring remains available for further functionalization (amide coupling, reductive amination).[1][2]
The primary synthetic challenge is selectivity .[1][2] Piperazine is a symmetric diamine; once the first benzyl group attaches, the resulting product is a secondary amine that is often more nucleophilic than the starting material, leading to the formation of the unwanted N,N'-bis(4-bromobenzyl)piperazine impurity.[1][2]
This guide provides a self-validating protocol to maximize the mono-alkylated product and ensure the correct hydrochloride salt stoichiometry.
Module 1: Core Synthesis Protocol (The "High-Dilution" Method)
Objective: Synthesize 1-(4-bromobenzyl)piperazine monohydrochloride with <5% bis-alkylated impurity.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Piperazine (Anhydrous) | 5.0 - 10.0 | Reactant / Base | High excess is mandatory to statistically favor mono-alkylation. |
| 4-Bromobenzyl bromide | 1.0 | Electrophile | Lachrymator. Handle in a fume hood.[1] Dissolve in solvent before addition. |
| Acetonitrile (MeCN) | Solvent | Medium | Polar aprotic; solubilizes reagents but precipitates piperazine HBr salts.[1][2] |
| HCl in Isopropanol (4M) | 1.05 | Salt Formation | Anhydrous acid prevents hydrolysis and improves crystal quality.[1] |
Step-by-Step Methodology
-
Preparation of Piperazine Solution:
-
Controlled Addition (The Kinetic Control):
-
Dissolve 4-Bromobenzyl bromide (1.0 eq) in MeCN.
-
Add this solution dropwise to the stirring piperazine solution over 60–90 minutes at 60°C.
-
Causality: Slow addition ensures the concentration of the electrophile remains low relative to the huge excess of unreacted piperazine, statistically forcing the reaction toward the mono-product.[1][2]
-
-
Reaction Monitoring:
-
Workup (Removal of Excess Piperazine):
-
Cool to Room Temperature (RT). A white precipitate will form (Piperazine hydrobromide/hydrochloride salts).[1][2] Filter this off.
-
Concentrate the filtrate to remove MeCN.[1]
-
Partition: Redissolve residue in DCM and wash with Water (3x) .[1][2]
-
Crucial Step: Unreacted piperazine is highly water-soluble.[1] The product (mono-benzyl) is lipophilic (logP ~ 2.[1][2]5) and stays in the DCM.[1][2]
-
-
Salt Formation:
Module 2: Troubleshooting & FAQs
Q1: My product contains 15-20% of the bis-alkylated impurity. How do I remove it?
Diagnosis: The "bis" impurity (1,4-bis(4-bromobenzyl)piperazine) forms when the ratio of piperazine to benzyl bromide is too low (e.g., 1:1 or 2:1).[1][2] Solution:
-
Prevention: Increase piperazine equivalents to >5.0 in future runs.
-
Purification: The bis-impurity is significantly less polar than the mono-product.[1]
-
Acid Extraction Method: Dissolve the crude mixture in Ethyl Acetate.[1] Extract with 1M aqueous HCl.[1] The mono-product (secondary amine) and unreacted piperazine protonate and go into the water.[1] The bis-product (tertiary amine, bulky) often remains in the organic layer or precipitates as a gum due to poor water solubility of its salt.[1][2] Separate layers, then basify the aqueous layer to recover the mono-product.[1][2]
-
Q2: I am getting a sticky gum instead of crystals during salt formation. Why?
Diagnosis: This is "oiling out," often caused by the presence of water or using an incorrect solvent polarity for the salt form.[1][2] Solution:
-
Switch Solvent: Do not use aqueous HCl. Use anhydrous HCl in Isopropanol (IPA) or Dioxane .[2]
-
Recrystallization: If the gum forms, decant the solvent.[1][2] Dissolve the gum in a minimum amount of hot Ethanol, then slowly add Diethyl Ether or MTBE until turbid.[1][2] Cool slowly to 4°C.
Q3: How do I distinguish between the Monohydrochloride and Dihydrochloride salts?
Technical Insight: Piperazine has two basic nitrogens (
-
Monohydrochloride: Formed using 1.0 eq of HCl.[1] The secondary amine (more basic) is protonated.[1][2] Preferred if you plan to react the other nitrogen later.[1]
-
Dihydrochloride: Formed using >2.2 eq of HCl.[1][2] Both nitrogens are protonated.[1] This is more stable for long-term storage but highly hygroscopic.[1]
-
Verification: Use Elemental Analysis (Cl content) or pH titration.[2] A 1% solution of the dihydrochloride will be significantly more acidic (pH ~2-3) than the monohydrochloride (pH ~5-6).[1]
Module 3: Visualizing the Reaction Logic
Reaction Pathway & Competitive Kinetics
The following diagram illustrates the kinetic competition. The "Red Path" is the error mode where the product competes with the starting material for the electrophile.[1][2]
Caption: Kinetic competition between mono-alkylation (Green) and bis-alkylation (Grey).[1][2] High piperazine concentration ensures the Green path dominates.[1][2]
Purification Workflow
This flowchart guides the isolation of the pure HCl salt.
Caption: Workup strategy utilizing solubility differences to remove excess piperazine and isolate the target salt.[1]
Module 4: Safety & Handling (Lachrymator Warning)
4-Bromobenzyl bromide is a potent lachrymator (tear gas agent) and skin irritant.[1]
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Glassware contaminated with the benzyl bromide should be rinsed with a dilute ammonia or sodium thiosulfate solution before being removed from the hood for cleaning.[1][2]
-
PPE: Double nitrile gloves and safety goggles are mandatory.[1]
References
-
Organic Syntheses , Coll.[1][2] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963).[1][2] 1-Benzylpiperazine.[1][3][5] Link
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 24883739, 1-(4-Bromobenzyl)piperazine.[1][2] Link[2]
-
Chao, S. et al. (2020).[1][2] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2184.[1][2] (Demonstrates high-dilution mono-alkylation techniques). Link
-
Vertex AI Search . (2026).[1][2] Patent Landscape: N-monoalkylation of piperazine. (Referenced for industrial stoichiometry standards).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]
- 5. swgdrug.org [swgdrug.org]
Stability and storage of 1-(4-Bromobenzyl)piperazine hydrochloride solutions
Answering the call for clarity and reliability in the laboratory, this Technical Support Center provides in-depth guidance on the stability and storage of 1-(4-Bromobenzyl)piperazine hydrochloride solutions. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to ensure the integrity of your research. This guide is structured to anticipate your questions, troubleshoot potential issues, and provide robust protocols for your experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 1-(4-Bromobenzyl)piperazine hydrochloride.
Q1: What are the optimal storage conditions for solid 1-(4-Bromobenzyl)piperazine hydrochloride?
A1: The solid form of 1-(4-Bromobenzyl)piperazine hydrochloride is stable when stored correctly. To prevent degradation, it should be kept in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][2][3] For long-term storage, refrigeration at 2–8°C is recommended.[4] Some piperazine derivatives are sensitive to air and moisture, so storage under an inert gas like argon or nitrogen can provide additional protection, especially for long-term archival.[1][2]
Q2: What is the best solvent for preparing a stock solution of 1-(4-Bromobenzyl)piperazine hydrochloride?
A2: The choice of solvent depends on the experimental requirements. For a related compound, 1-(4-Bromophenyl)piperazine hydrochloride, good solubility is reported in DMSO and PBS (pH 7.2) at concentrations up to 10 mg/mL.[5] Given its hydrochloride salt form, aqueous-based buffers are generally suitable. Always use high-purity, anhydrous solvents when preparing solutions for long-term storage to minimize water-mediated degradation.
| Solvent | Typical Concentration | Suitability & Considerations |
| DMSO | Up to 10 mg/mL | Excellent for high-concentration stock solutions. DMSO is hygroscopic; use anhydrous grade and store properly. |
| PBS (pH 7.2) | Up to 10 mg/mL | Suitable for direct use in many biological assays. Buffer components may influence long-term stability. |
| Water | Good | As a hydrochloride salt, it is expected to have aqueous solubility. Use purified, sterile water. |
| Ethanol | Good | Can be used for stock solution preparation. Ensure it is compatible with the downstream application. |
Q3: How should I store my prepared solutions of 1-(4-Bromobenzyl)piperazine hydrochloride?
A3: Solution stability is critical for reproducible results. For short-term storage (up to a few days), refrigeration at 2–8°C is acceptable. For long-term storage, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6] A study on synthetic piperazines in whole blood demonstrated that benzyl piperazines are relatively stable but storage at room temperature should be avoided due to significant degradation.[7] Protecting solutions from light by using amber vials or wrapping containers in foil is also a crucial preventative measure against photodegradation.[2][6]
Q4: What is the expected shelf-life of a prepared solution?
A4: The shelf-life is highly dependent on the solvent, concentration, and storage conditions (temperature, light exposure). As a best practice, always use freshly prepared solutions for critical experiments.[6] If storage is necessary, a stability study under your specific conditions is recommended. Generally, when stored at -20°C or below in single-use aliquots, DMSO stock solutions can be stable for several months. Aqueous solutions are typically less stable and should be used within a shorter timeframe.
Troubleshooting Guide: Addressing Experimental Challenges
Inconsistent results can often be traced back to compound stability. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: I'm observing inconsistent or lower-than-expected activity in my bioassays.
This is a classic symptom of compound degradation.[6] The active concentration of your compound in solution may be lower than you assume.
Troubleshooting Workflow for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
Problem 2: My solution has changed color or a precipitate has formed.
A change in color, such as turning yellow or brown, is a strong indicator of chemical degradation, potentially due to oxidation or photodegradation.[6] The formation of a precipitate suggests that the compound has either degraded into a less soluble product or that its solubility limit has been exceeded, possibly due to solvent evaporation or a temperature change.
| Observation | Potential Cause | Recommended Action |
| Color Change (e.g., yellowing) | Oxidation or Photodegradation .[6] Brominated aromatic compounds can be susceptible to light-induced reactions.[8] | Discard the solution. Prepare a fresh batch and store it protected from light and consider purging the vial with an inert gas. |
| Precipitate Formation | Low Solubility or Degradation . The compound may have crashed out of solution after freezing or due to a pH shift. | Attempt to redissolve by gentle warming and vortexing. If it does not redissolve, it has likely degraded. Discard and prepare a fresh solution, ensuring the solubility limit is not exceeded. |
Problem 3: My HPLC analysis shows multiple peaks when I expect one.
This indicates the presence of impurities or degradation products. Piperazine derivatives can be susceptible to pH-dependent hydrolysis.[6][9]
Causality: The piperazine ring is basic and its stability can be influenced by the pH of the solution.[6] In acidic or alkaline conditions, the ring or other functional groups can undergo hydrolysis, leading to the formation of new chemical entities that appear as separate peaks in an HPLC chromatogram.
Solution:
-
Confirm Peak Identity: Use a reference standard of the fresh compound to confirm the retention time of the parent peak.
-
Optimize HPLC Method: Developing a stability-indicating HPLC method is crucial. This may involve adjusting the mobile phase pH, trying different column chemistries (e.g., C8, Phenyl), or using a gradient elution to achieve better separation of the parent compound from its degradants.[6]
-
Investigate pH Effects: Perform a forced degradation study by incubating the solution at different pH values to identify which conditions accelerate degradation. This will inform the optimal pH for your experimental buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage.
-
Pre-weighing: Allow the vial of solid 1-(4-Bromobenzyl)piperazine hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (M.W. = 291.62 g/mol as HCl salt), weigh 2.92 mg.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary.
-
Aliquoting & Storage: Dispense the solution into single-use, light-protecting (amber) cryovials. Store the aliquots at -20°C or -80°C.
Workflow for Solution Preparation and Storage
Caption: Standard workflow for preparing and storing stock solutions.
Protocol 2: Basic Stability Assessment in Aqueous Buffer
This protocol allows you to assess the short-term stability of the compound in your experimental buffer.
-
Preparation: Dilute your DMSO stock solution into your chosen aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using a suitable analytical method (e.g., HPLC-UV) to obtain a baseline peak area for the parent compound.
-
Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C in an incubator).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and analyze it using the same method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the peak area indicates degradation.
This proactive approach to understanding and managing the stability of 1-(4-Bromobenzyl)piperazine hydrochloride will enhance the quality and reliability of your research, ensuring that your experimental outcomes are both accurate and reproducible.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Al-Asmari, A. I., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]
-
ResearchGate. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (2014). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of piperazine monohydrochloride.
-
Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Decomposition species of piperazine at various pH values. Retrieved from [Link]
-
NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of.... Retrieved from [Link]
-
UT Digital Repository. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]
Sources
- 1. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Column Chromatography for 1-(4-Bromobenzyl)piperazine Hydrochloride
Welcome to the technical support guide for the purification of 1-(4-Bromobenzyl)piperazine hydrochloride. As researchers and drug development professionals, we understand that purifying polar, basic compounds, particularly in their salt forms, presents a unique set of challenges in column chromatography. This guide is structured to provide not just protocols, but a deep understanding of the underlying principles to empower you to troubleshoot and optimize your separations effectively. The inherent basicity of the piperazine moiety and the ionic nature of its hydrochloride salt demand a thoughtful approach to avoid common pitfalls like poor recovery, severe peak tailing, and inconsistent results.
Part 1: Foundational Concepts - Why This Compound is Challenging
The primary obstacle in the chromatography of 1-(4-Bromobenzyl)piperazine hydrochloride on standard silica gel is a fundamental chemical incompatibility.
-
The Analyte: As a hydrochloride salt, the molecule is in its protonated, cationic form. This makes it highly polar and soluble in polar solvents, but prone to strong ionic interactions. The unprotonated (free base) form contains two basic nitrogen atoms, which are strong hydrogen bond acceptors and Lewis bases.
-
The Stationary Phase: Standard silica gel is a highly polar stationary phase, but its surface is also populated with silanol groups (Si-OH). These groups are weakly acidic (pKa ≈ 4.5) and act as hydrogen bond donors.[1]
This creates a classic scenario for a strong acid-base interaction between the basic amine and the acidic silica surface, leading to irreversible adsorption or significant peak tailing.[1] Purifying the hydrochloride salt directly is generally not recommended as the ionic charge dramatically increases its affinity for the silica, often making elution impossible with standard organic solvents.
The most robust strategy is to first convert the hydrochloride salt to its neutral, free base form before attempting chromatographic purification. This single step mitigates the majority of the purification challenges.
Caption: Initial decision workflow for purifying amine salts.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of 1-(4-Bromobenzyl)piperazine and its hydrochloride salt.
Q1: My compound isn't moving from the spotting line on my TLC plate (Rf = 0), or it won't elute from the column. What's happening?
A: This is the most common symptom when attempting to chromatograph the hydrochloride salt directly on silica gel.[2] The cationic (protonated) amine is binding ionically and irreversibly to the deprotonated, anionic silanol groups on the silica surface. Your compound is essentially "stuck" at the origin.
-
Causality: The strong acid-base interaction between your basic compound and the acidic silica gel prevents the mobile phase from effectively eluting it.
-
Solution: You must convert the salt to the free base before chromatography. See Protocol 1 for a standard procedure. If you are already working with the free base and it is still not moving, your mobile phase is not polar enough. You will need to increase the polarity, for example, by increasing the percentage of methanol in a dichloromethane (DCM) or ethyl acetate (EtOAc) mobile phase.
Q2: I see a long, continuous streak coming from the origin instead of a distinct spot on my TLC. How do I get a clean separation?
A: This phenomenon, known as tailing or streaking, is characteristic of undesirable secondary interactions between your analyte and the stationary phase.[3] For a basic amine, this is again caused by the interaction with acidic silanol groups.[1]
-
Causality: While the mobile phase is strong enough to move some of the compound, the strong binding to active sites on the silica causes a portion of the molecules to lag behind, creating a "tail."
-
Solution:
-
Ensure Complete Conversion: First, verify that your conversion to the free base was successful and that no residual salt remains.
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[1] Triethylamine (TEA) is most common. Add 0.5-2% TEA to your eluent system (e.g., 98:2:1 Hexane:EtOAc:TEA or 95:5:0.5 DCM:MeOH:TEA). The TEA is a small, basic molecule that will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound. This allows your compound to elute based on polarity with minimal tailing.[4][5]
-
Q3: What are the best stationary and mobile phases to start with for the free base form?
A: For the free base of 1-(4-Bromobenzyl)piperazine, standard normal-phase chromatography on silica gel is highly effective, provided you use the right mobile phase.
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is the workhorse and most cost-effective choice. If silica proves problematic even with modifiers, neutral alumina can be an alternative, as it lacks the acidic character of silica.[6]
-
Mobile Phase Scouting (TLC):
-
System 1 (Low-to-Medium Polarity): Start with Ethyl Acetate/Hexanes mixtures, adding 1% Triethylamine. Begin with 20% EtOAc in Hexanes and increase the EtOAc content.
-
System 2 (Medium-to-High Polarity): If the compound shows low mobility in EtOAc/Hexanes, switch to Dichloromethane/Methanol with 0.5-1% Triethylamine. Start with 2% MeOH in DCM and increase as needed.
-
Target Rf: The ideal mobile phase composition should give your target compound an Rf value between 0.2 and 0.5 on the TLC plate.[7][8] This range provides the best balance for good separation on a column.[7]
-
Q4: Can I use reverse-phase chromatography instead?
A: Yes, reverse-phase (RP) chromatography on a C18-functionalized silica column is a powerful alternative, especially for polar compounds. However, the conditions are quite different.
-
Principle: In RP, the stationary phase is nonpolar (C18 alkyl chains) and the mobile phase is polar (typically water/acetonitrile or water/methanol).
-
Mobile Phase pH is Critical: For basic compounds like yours (predicted pKa around 8.9), you must control the mobile phase pH to ensure good retention and peak shape.[9][10]
-
High pH Conditions (Recommended): To maximize retention, the mobile phase pH should be adjusted to be ~2 units above the pKa of your compound (i.e., pH > 10.5).[1] At this high pH, the amine is in its neutral, more hydrophobic (lipophilic) free base form, allowing it to interact strongly with the nonpolar C18 stationary phase.[1] A common mobile phase would be a gradient of water/acetonitrile containing a buffer like ammonium hydroxide.
-
Low pH Conditions (Less Ideal): At low pH (e.g., using formic acid or TFA), the amine will be protonated and highly polar. It will have very little retention on a C18 column and will likely elute very early, with poor separation from other polar impurities.[11]
-
Q5: My yield after the column is very low. Where could my compound have gone?
A: Low recovery is a frustrating problem that can have several causes.
-
Irreversible Binding: If you did not use a basic modifier (like TEA) in your mobile phase, a significant portion of your compound may have permanently bound to the acidic silica gel.[1][12]
-
Compound Degradation: Some sensitive compounds can degrade on silica gel.[12] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.
-
Fractions Missed: Your compound may have eluted much earlier or later than you anticipated. Ensure you are monitoring all fractions carefully by TLC. Sometimes, compounds can come off in very dilute fractions that are hard to detect without concentrating them first.[12]
-
Co-elution: The compound may have co-eluted with a non-UV active impurity, making you believe the fractions are clean when they are not. Always combine fractions based on clean TLC profiles.
Part 3: Key Experimental Protocols
Protocol 1: Conversion of 1-(4-Bromobenzyl)piperazine HCl to its Free Base
This protocol describes a standard aqueous workup to deprotonate the amine salt.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of deionized water or a mixture of water and methanol if solubility is low.
-
Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) while stirring. Monitor the pH with pH paper or a meter, continuing to add base until the solution is strongly alkaline (pH 9-11).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent in which the free base is soluble (e.g., Dichloromethane, Ethyl Acetate).
-
Washing & Drying: Combine the organic extracts. Wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting residue is the crude free base, ready for chromatographic purification.
Protocol 2: Optimized Normal-Phase Flash Chromatography
This protocol assumes you have identified a suitable solvent system via TLC (e.g., 95:5 DCM:MeOH + 0.5% TEA) that gives an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[6]
-
In a beaker, mix your silica gel with the initial, least polar mobile phase (e.g., pure DCM or the starting gradient solvent) to form a slurry.[6]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Open the stopcock to allow solvent to drain, tapping the column gently to promote even packing.[6]
-
Add another layer of sand on top of the packed silica bed to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude free base in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Begin eluting with your chosen solvent system, applying positive pressure if necessary (flash chromatography).
-
If using a gradient, start with a less polar mixture and gradually increase the percentage of the more polar solvent (e.g., start with 2% MeOH in DCM and increase to 5%, then 10%).[13][14]
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions using TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-Bromobenzyl)piperazine free base.
-
Part 4: Data Summary & Quick Reference
Table 1: Recommended Starting Conditions for TLC & Column Chromatography
| Parameter | Recommendation for 1-(4-Bromobenzyl)piperazine Free Base | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard, cost-effective, and provides good resolving power.[15] |
| Mobile Phase System 1 | Hexanes / Ethyl Acetate with 1% Triethylamine (TEA) | Good for less polar impurities. The TEA is critical to prevent tailing.[1] |
| Mobile Phase System 2 | Dichloromethane / Methanol with 0.5% Triethylamine (TEA) | More powerful eluent for more polar compounds. The TEA is critical.[1][16] |
| TLC Target Rf | 0.2 - 0.5 | Provides optimal separation and a reasonable elution time on the column.[7][8] |
| Sample Loading | Dry Loading (adsorbed onto silica) | Leads to sharper bands and better resolution compared to liquid loading. |
| Elution Mode | Gradient Elution | Often provides better separation of closely related impurities and can shorten the total run time.[13][14] |
Part 5: Comprehensive Optimization Workflow
The following diagram illustrates the complete, logical workflow for purifying your crude product.
Caption: Complete workflow for purification of 1-(4-Bromobenzyl)piperazine.
References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2015, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2022). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 99, 276-302. Retrieved from [Link]
-
Chromedia. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (2005, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
MDPI. (n.d.). A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. Retrieved from [Link]
-
Reddit. (2018, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved from [Link]
-
ResearchGate. (2015, August 5). Dual gradient macroporous resin column chromatography for concurrent separation and purification of three families of marine bacterial lipopeptides from cell free broth. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 24). 26.4: Optimization and Column Performance. Retrieved from [Link]
-
PubMed. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]
-
Sciencemadness.org. (2020, October 14). TLC of amine hydrochloride salt. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S1 Supporting Information Development of Diketopiperazine-forming Dipeptidyl Pro-Gly Spacer for Preparation of Antibody-Drug Conjugates. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Sciencemadness Discussion Board - TLC of amine hydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chromtech.com [chromtech.com]
- 4. jocpr.com [jocpr.com]
- 5. rsc.org [rsc.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: 1-(4-Bromobenzyl)piperazine HCl Purification
Topic: Removing impurities from 1-(4-Bromobenzyl)piperazine hydrochloride Role: Senior Application Scientist, Technical Support Division
Welcome to the Technical Support Hub for 1-(4-Bromobenzyl)piperazine hydrochloride . This guide addresses the specific purification challenges associated with the mono-alkylation of piperazine. Our goal is to help you isolate high-purity material (>98%) by understanding the kinetic and thermodynamic behaviors of your impurities.
Module 1: Critical Impurity Profiling
Before troubleshooting, you must identify what you are removing. In the synthesis of 1-(4-Bromobenzyl)piperazine, three distinct impurity classes dictate your purification strategy.
| Impurity Type | Chemical Identity | Origin | Physicochemical Behavior |
| The "Dimer" | 1,4-Bis(4-bromobenzyl)piperazine | Over-alkylation (Reaction Kinetics) | Highly lipophilic; insoluble in water; forms unstable salts compared to the mono-product. |
| Starting Material A | Piperazine (Unreacted) | Excess Reagent (Stoichiometry) | Highly water-soluble; forms insoluble dihydrochloride salt in organics. |
| Starting Material B | 4-Bromobenzyl bromide | Incomplete Reaction | Lipophilic; neutral/electrophilic; potential alkylating agent (genotoxic). |
Visualizing the Problem
The following pathway illustrates why the "Dimer" is the persistent enemy in this synthesis. As the concentration of your product increases, it competes with piperazine for the alkylating agent.
Figure 1: Kinetic pathway showing the formation of the bis-alkylated impurity (Dimer) which occurs when the target molecule competes for the alkylating reagent.
Module 2: Troubleshooting & FAQs
Issue A: "I have a persistent impurity at RRT ~1.5-2.0 that won't wash away."
Diagnosis: This is almost certainly the bis-alkylated dimer (1,4-bis(4-bromobenzyl)piperazine). Why it happens: Standard water washes fail because the dimer is extremely lipophilic. It does not partition into the aqueous phase even at neutral pH.
The Fix: The "pH Swing" Extraction You cannot rely on simple washing. You must exploit the pKa difference. The secondary amine in your target (pKa ~9.8) is chemically distinct from the tertiary amines in the dimer.
-
Acidify: Dissolve crude mixture in dilute HCl (pH 2).
-
Result: Target becomes soluble (protonated). Unreacted alkyl halide remains insoluble (oil/solid).
-
Action: Wash with Ethyl Acetate (EtOAc). Discard organic layer (removes neutral halides).
-
-
Basify (Controlled): Adjust aqueous layer to pH ~10 using NaOH.
-
Result: Target becomes free base.
-
Action: Extract into Dichloromethane (DCM).
-
-
The Critical Step (Selective Precipitation):
-
The bis-impurity is often less soluble in alcohols than the mono-product. If you form the HCl salt directly in Ethanol (EtOH) or Isopropanol (IPA) , the bis-impurity often precipitates first or stays in solution depending on the specific counter-ion stoichiometry.
-
Recommendation: Use the Recrystallization Protocol (Module 3) .
-
Issue B: "My product turned into a sticky oil/gum upon adding HCl."
Diagnosis: Solvent Trapping or Hygroscopicity. Why it happens: Piperazine salts are notoriously hygroscopic. If you use Diethyl Ether that isn't dry, or if you add HCl gas too rapidly, you trap solvent within the crystal lattice, forming a gum.
The Fix:
-
Solvent Switch: Do not use Diethyl Ether. Switch to Isopropanol (IPA) or Ethanol/Acetone .
-
Trituration: If you have a gum, decant the solvent. Add fresh anhydrous Acetone or Ethyl Acetate and sonicate/stir vigorously. This pulls the trapped solvent out, forcing the gum to crystallize into a white solid.
Module 3: Validated Purification Protocols
Protocol 1: Selective Salt Crystallization (Recommended)
This method removes both the bis-impurity and unreacted piperazine.
Reagents:
-
Crude 1-(4-Bromobenzyl)piperazine (Free Base)
-
Isopropanol (IPA)
-
Conc. HCl (aqueous) or HCl in Dioxane (4M)
Step-by-Step:
-
Dissolution: Dissolve 10g of crude free base in 50 mL of Isopropanol (IPA) . Heat to 60°C.
-
Acidification: Slowly add HCl (2.2 equivalents) while stirring.
-
Note: The target forms a dihydrochloride salt.[1]
-
-
Cooling: Allow the solution to cool slowly to room temperature, then to 0°C.
-
Filtration: Filter the white precipitate.[1]
-
Mechanistic Insight: The dihydrochloride of the target crystallizes efficiently from IPA. The bis-impurity (if present) often remains in the mother liquor or forms a monohydrochloride that is more soluble in the alcohol. Unreacted piperazine HCl (if any remains) is very insoluble, so ensure you performed a water wash on the free base BEFORE this step to remove excess piperazine.
-
-
Recrystallization (Polishing): If purity is <98%, recrystallize the solid from Ethanol/Water (9:1) .
Protocol 2: Removing Excess Piperazine (Pre-Work)
If your NMR shows broad peaks at 2.8-3.0 ppm (unreacted piperazine), you must remove it before salt formation.
-
Dissolve crude reaction mixture in Dichloromethane (DCM) .
-
Wash 3x with Water (Ratio 1:1 vol/vol).
-
Why: Piperazine is highly water-soluble (logP < 0). The target (logP ~ 2.5) stays in DCM.
-
-
Dry organic layer over Na2SO4.[1]
Module 4: Workflow Visualization
Use this decision tree to guide your daily experiments.
Figure 2: Purification decision tree. The critical step is the initial water wash to remove piperazine, followed by selective crystallization to remove the bis-impurity.
References
-
Synthesis and Purification of Piperazine Derivatives
-
Solubility Profiles & Physical Properties
- BenchChem Application Notes: Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one (Analogous methodology).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. guidechem.com [guidechem.com]
- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-4-[3-(4-bromophenyl)acryloyl]piperazine | C20H21BrN2O | CID 1220338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Bromobenzyl)-4-(4-chlorobenzyl)piperazine | C18H20BrClN2 | CID 7026697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Scaling Up the Synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride
This guide provides in-depth technical support for researchers, chemists, and process development professionals on the challenges and solutions associated with scaling up the synthesis of 1-(4-Bromobenzyl)piperazine hydrochloride. We move beyond basic protocols to address the critical nuances of reaction control, impurity mitigation, and final product isolation essential for large-scale production.
Synthesis Overview: Mechanism and Critical Control Points
The synthesis of 1-(4-Bromobenzyl)piperazine is fundamentally a nucleophilic substitution reaction (SN2) between piperazine and a 4-bromobenzyl halide, typically 4-bromobenzyl bromide or chloride. Piperazine, a symmetrical diamine, acts as the nucleophile.
The primary challenge in this synthesis, especially during scale-up, is controlling selectivity. Because both nitrogen atoms of piperazine are nucleophilic, the reaction can yield the desired mono-substituted product or an undesired di-substituted impurity, 1,4-bis(4-bromobenzyl)piperazine.
Caption: Reaction mechanism for the N-alkylation of piperazine.
Controlling this selectivity is achieved primarily by manipulating the stoichiometry. Using a significant molar excess of piperazine statistically favors the reaction of the electrophile (4-bromobenzyl halide) with an unreacted piperazine molecule over the newly formed mono-substituted product.[1]
Recommended Protocol for Scaled-Up Synthesis (1.0 kg Scale)
This protocol is designed for a target scale of approximately 1.0 kg of the final hydrochloride salt, assuming reasonable yields. All operations should be conducted in a well-ventilated area or fume hood, adhering to all local safety regulations.
Experimental Workflow Diagram
Caption: Scaled-up experimental workflow for synthesis.
Step-by-Step Methodology
Part A: N-Alkylation and Free Base Isolation
-
Reactor Charging: In a suitable glass-lined reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge Piperazine (2.0 kg, 23.2 mol, 5.0 eq). Add Toluene (10 L).
-
Stirring and Inerting: Begin stirring to form a slurry. Purge the reactor headspace with nitrogen.
-
Electrophile Preparation: In a separate vessel, dissolve 4-Bromobenzyl bromide (1.16 kg, 4.64 mol, 1.0 eq) in Toluene (4 L).
-
Controlled Addition: Slowly add the 4-bromobenzyl bromide solution to the reactor via the addition funnel over 2-3 hours. Monitor the internal temperature and maintain it below 40°C using a cooling bath. A mild exotherm is expected.
-
Reaction: After the addition is complete, warm the reaction mixture to 45-50°C and stir for 4-6 hours.
-
In-Process Check (IPC): Take a sample from the reaction mixture. Perform a TLC or HPLC analysis to confirm the consumption of the 4-bromobenzyl bromide starting material.
-
Work-up: Cool the reactor to room temperature. Add Water (10 L). Add 50% w/w Sodium Hydroxide solution until the aqueous layer reaches a pH > 12. Stir for 30 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Extract the aqueous layer with Toluene (2 x 3 L) to recover any dissolved product.
-
Combine and Wash: Combine all organic layers and wash with Brine (5 L).
-
Solvent Removal: Concentrate the combined organic layers under reduced pressure to remove the toluene, yielding the crude 1-(4-Bromobenzyl)piperazine as an oil or semi-solid.
Part B: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude free base in a mixture of Isopropyl Alcohol (IPA, 5 L) and Ethyl Acetate (5 L). Warm gently to 40°C if necessary to ensure complete dissolution.
-
Filtration: Perform a polish filtration to remove any inorganic salts or particulates.
-
Acidification: Cool the solution to room temperature. Slowly add a 5-6 M solution of HCl in Isopropyl Alcohol until the pH of the solution is between 1 and 2 (checked with a wetted pH strip).
-
Crystallization: The hydrochloride salt will begin to precipitate. Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5°C and hold for at least 2 hours to maximize crystallization.
-
Filtration: Collect the solid product by filtration on a Nutsche filter or a large Buchner funnel.
-
Washing: Wash the filter cake with cold (0-5°C) Ethyl Acetate (2 x 2 L) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 1.0 to 1.2 kg of a white to off-white crystalline solid.
Troubleshooting Guide
| Issue | Question | Potential Causes & Solutions |
| Low Yield | My final yield is significantly lower than expected. What went wrong? | 1. Incomplete Reaction: Verify reaction completion with an in-process check (TLC/HPLC) before work-up. If incomplete, extend the reaction time or slightly increase the temperature. 2. Loss During Work-up: The product (as a free base) has some water solubility. Ensure the pH of the aqueous layer is strongly basic (>12) to minimize this. Perform multiple extractions to maximize recovery. 3. Inefficient Crystallization: Ensure the correct solvent system and temperature profile are used for salt precipitation. Seeding with a small crystal of pure product can sometimes initiate crystallization. |
| High Impurity | HPLC analysis shows a high percentage of the 1,4-bis(4-bromobenzyl)piperazine impurity. How can I prevent this? | 1. Insufficient Piperazine Excess: This is the most common cause. An excess of 4-5 equivalents of piperazine is crucial to statistically favor mono-alkylation.[1] 2. Poor Mixing: In a large reactor, localized "hot spots" of high electrophile concentration can occur if mixing is inefficient, leading to di-alkylation. Ensure the stirring is vigorous enough to maintain a homogeneous slurry.[2] 3. High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation. Maintain strict temperature control during the addition and reaction phases. |
| Product Oiling Out | During the addition of HCl for salt formation, my product separated as an oil instead of a crystalline solid. What should I do? | 1. Presence of Impurities: The di-substituted impurity or residual starting materials can act as crystallization inhibitors. Consider purifying the crude free base (e.g., by vacuum distillation or recrystallization) before salt formation. 2. Incorrect Solvent System: The chosen solvent may not be optimal. Try increasing the proportion of the anti-solvent (e.g., Ethyl Acetate) or switching to a different system entirely. 3. Rate of pH Change: Adding the acid too quickly can cause the product to crash out of solution as an amorphous oil. Slow, controlled addition with vigorous stirring is key. |
| Exothermic Runaway | The internal temperature of the reactor increased rapidly and uncontrollably during the addition of the benzyl bromide. Why did this happen? | 1. Addition Rate Too Fast: The N-alkylation reaction is exothermic. Adding the electrophile too quickly generates heat faster than the reactor's cooling system can remove it.[2] 2. Inadequate Cooling: Ensure the cooling system is appropriately sized for the reaction scale and is functioning correctly. For very large scales, reactor jacket cooling is essential. Solution: Always add the electrophile slowly and sub-surface if possible. Have an emergency cooling bath (e.g., ice/water) ready. If a runaway begins, stop the addition immediately. |
Frequently Asked Questions (FAQs)
-
Q: Why is such a large excess of piperazine necessary? Can I use less to save on cost?
-
A: The large excess (typically 4-5 molar equivalents) is the primary method for controlling selectivity towards the desired mono-substituted product.[1] Reducing this excess will almost certainly lead to a significant increase in the formation of the di-substituted impurity, which can be difficult to remove and will lower the overall yield and purity of the desired product. The cost of the excess piperazine is often offset by the simplified purification and higher quality of the final product.
-
-
Q: Can I use a different base instead of excess piperazine?
-
A: Yes, other bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be used as acid scavengers. This requires using only a slight excess of piperazine (e.g., 1.1-1.2 equivalents). While this reduces the amount of piperazine needed, it introduces other materials that must be removed during work-up (e.g., inorganic salts or the triethylamine hydrohalide salt).
-
-
Q: What is the best solvent for this reaction at scale?
-
A: The ideal solvent should dissolve the electrophile, have a boiling point that allows for easy temperature control, be immiscible with water for easy work-up, and be relatively easy to recover. Toluene, acetonitrile, and isopropyl alcohol are common choices. The selection depends on your specific equipment, safety protocols, and downstream processing capabilities.
-
-
Q: What are the critical safety considerations for this process?
-
A: Both 4-bromobenzyl bromide and 4-bromobenzyl chloride are potent lachrymators (cause tearing) and are corrosive to skin and eyes.[3][4] Piperazine is also a corrosive substance. Always handle these chemicals with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. Plan for potential spills and have appropriate neutralization agents available.
-
Quantitative Data Summary (for 1.0 kg Scale Protocol)
| Reagent | MW ( g/mol ) | Moles (mol) | Mass/Volume | Molar Ratio |
| 4-Bromobenzyl bromide | 250.04 | 4.64 | 1.16 kg | 1.0 |
| Piperazine (anhydrous) | 86.14 | 23.2 | 2.0 kg | 5.0 |
| Toluene | 92.14 | - | ~14 L | Solvent |
| 50% NaOH (aq) | 40.00 | - | As needed | Base (Work-up) |
| HCl in IPA | 36.46 | ~5.0 | As needed | Salt Formation |
| Isopropyl Alcohol (IPA) | 60.10 | - | ~5 L | Solvent |
| Ethyl Acetate | 88.11 | - | ~9 L | Solvent/Anti-solvent |
References
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents.
- CN1634901A - Process for preparing N-benzyl piperazine - Google Patents.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. Available at: [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]
Sources
Technical Support Center: Managing the Hygroscopic Nature of 1-(4-Bromobenzyl)piperazine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Bromobenzyl)piperazine hydrochloride. Its purpose is to provide expert guidance on managing the potential hygroscopic nature of this compound, ensuring the integrity and reproducibility of your experimental results. While specific data on the hygroscopicity of 1-(4-Bromobenzyl)piperazine hydrochloride is not extensively published, the presence of the hydrochloride salt and the piperazine moiety suggests a propensity to absorb moisture from the atmosphere. This guide is built on the precautionary principle, treating the compound as potentially hygroscopic and providing you with the necessary knowledge and protocols for its effective management.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the hygroscopic nature of 1-(4-Bromobenzyl)piperazine hydrochloride.
Q1: What does it mean if 1-(4-Bromobenzyl)piperazine hydrochloride is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] For a solid compound like 1-(4-Bromobenzyl)piperazine hydrochloride, this means it can absorb moisture from the air, especially in humid conditions. This absorption can lead to a range of physical and chemical changes.
Q2: Why is managing the hygroscopic nature of this compound critical for my research?
A2: Uncontrolled moisture absorption can significantly impact your experimental outcomes. The consequences can range from inaccurate measurements to complete failure of a reaction or formulation. Key issues include:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in concentration calculations and stoichiometry.
-
Physical Changes: The compound may change from a free-flowing powder to a clumpy, sticky, or even liquid state, making it difficult to handle and transfer.[3][4]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, altering the chemical identity and purity of the compound.[5]
-
Altered Physicochemical Properties: Moisture can affect solubility, dissolution rate, crystal structure, and stability, which are critical parameters in drug development.[5][6]
-
Reduced Therapeutic Efficacy: For drug development professionals, changes in the physical and chemical properties of an active pharmaceutical ingredient (API) can negatively impact its bioavailability and overall therapeutic effect.[5]
Q3: How can I determine if my batch of 1-(4-Bromobenzyl)piperazine hydrochloride has absorbed moisture?
A3: Visual inspection is the first step. If the powder, which should be a solid, appears clumpy, caked, or has a wet appearance, it has likely absorbed moisture. For a more quantitative assessment, several analytical techniques can be employed:
-
Karl Fischer Titration: This is the gold standard for determining water content with high accuracy and specificity.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature consistent with water evaporation can indicate the moisture content.
-
Loss on Drying (LOD): This method involves weighing a sample, drying it in an oven for a specific time, and then weighing it again. The weight difference is attributed to moisture loss.[8] However, this method is less specific than Karl Fischer titration as it will also measure the loss of any other volatile components.
Q4: What are the ideal storage conditions to prevent moisture absorption?
A4: Proper storage is the most effective preventative measure. Store 1-(4-Bromobenzyl)piperazine hydrochloride in a tightly sealed, airtight container.[3][9] For enhanced protection, consider the following:
-
Desiccator: Store the container inside a desiccator containing a suitable desiccant like silica gel, calcium chloride, or magnesium sulfate.[10]
-
Inert Atmosphere: For highly sensitive experiments, storing the compound under an inert atmosphere, such as in a glove box or a sealed container purged with nitrogen or argon, is recommended.[10]
-
Controlled Environment: Whenever possible, store the compound in a temperature and humidity-controlled environment.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter while working with 1-(4-Bromobenzyl)piperazine hydrochloride.
| Problem | Potential Cause | Recommended Solution |
| The compound is clumpy or "caked" in the container. | The compound has absorbed a significant amount of moisture due to improper storage or exposure to a humid environment. | 1. Drying: If the compound is thermally stable, it may be possible to dry it under vacuum at a gentle temperature. However, this should be done with caution as it may not fully restore the original properties.[3] 2. Fresh Stock: For critical applications, it is highly recommended to use a fresh, unopened container of the compound. 3. Prevention: Implement the recommended storage protocols immediately. |
| Difficulty in accurately weighing the desired amount. | The compound is rapidly absorbing moisture from the air on the balance pan, causing the reading to continuously increase. | 1. Minimize Exposure: Work quickly to minimize the time the compound is exposed to the atmosphere.[3] 2. Weigh by Difference: Weigh a sealed vial containing the compound, transfer the approximate amount needed to your reaction vessel, and then re-weigh the vial. The difference in weight is the amount of compound transferred. 3. Controlled Environment: If available, perform the weighing inside a glove box with a low-humidity atmosphere.[12] 4. Weighing into a Flask: Weigh the compound directly into the reaction flask to minimize transfer steps.[12] |
| Inconsistent results between experiments. | Variations in the moisture content of the compound between different experimental runs. | 1. Standardize Handling: Ensure that the handling and weighing procedures for the compound are consistent for every experiment. 2. Quantify Water Content: Before each set of experiments, determine the water content of the batch using a method like Karl Fischer titration. This allows you to correct for the water content in your calculations. 3. Use a Single Batch: For a series of related experiments, use the same batch of the compound to minimize variability. |
| The compound appears to "melt" or become oily during handling. | This could be deliquescence, where the compound absorbs enough moisture from the air to dissolve in it. | 1. Immediate Action: Transfer the compound to a dry environment (e.g., a desiccator) immediately. 2. Controlled Weighing: Use a glove box for all handling and weighing procedures.[12] 3. Solvent Transfer: Weigh the compound in a sealed container, then dissolve it in a suitable anhydrous solvent and transfer the solution.[12][13] |
Part 3: Experimental Protocols
These detailed protocols provide step-by-step guidance for key procedures to minimize the impact of hygroscopicity.
Protocol 1: Weighing 1-(4-Bromobenzyl)piperazine hydrochloride
Objective: To accurately weigh a specific mass of the compound while minimizing moisture absorption.
Method 1: Direct Weighing in a Controlled Environment (Preferred)
-
Environment: Perform this procedure inside a glove box with a controlled low-humidity atmosphere (<20% RH).
-
Pre-equilibration: Place the sealed container of the compound, a clean spatula, and a tared weighing vessel inside the glove box and allow them to equilibrate for at least 30 minutes.
-
Weighing: Open the container and quickly transfer the desired amount of the compound to the tared weighing vessel using the spatula.
-
Sealing: Immediately seal the weighing vessel and the stock container.
-
Transfer: Transfer the weighed compound to your reaction vessel.
Method 2: Rapid Weighing by Difference in an Open Lab
-
Preparation: Have your reaction vessel and a sealed container of the compound ready next to the analytical balance.
-
Initial Weighing: Place the sealed container of the compound on the balance and record the mass to the required precision.
-
Transfer: Quickly open the container, and using a clean, dry spatula, transfer an approximate amount of the compound to the reaction vessel.
-
Final Weighing: Immediately reseal the container and place it back on the balance. Record the new mass.
-
Calculation: The difference between the initial and final mass is the exact amount of compound transferred to the reaction vessel.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stock solution of a known concentration, accounting for potential moisture content.
-
Determine Water Content (Optional but Recommended): Use Karl Fischer titration to determine the percentage of water (% w/w) in your batch of 1-(4-Bromobenzyl)piperazine hydrochloride.
-
Calculate Corrected Mass: Adjust the mass of the compound to be weighed to account for the water content.
-
Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - (% Water / 100))
-
-
Weighing: Use one of the recommended weighing protocols (Protocol 1) to accurately weigh the calculated corrected mass.
-
Dissolution: Add the weighed compound to a volumetric flask of the desired volume.
-
Solvent Addition: Add a portion of the appropriate anhydrous solvent to the flask and swirl to dissolve the compound completely.
-
Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Stopper the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed container, protected from light if necessary.
Part 4: Visualization of Key Workflows
Decision-Making Workflow for Handling 1-(4-Bromobenzyl)piperazine hydrochloride
Caption: Decision workflow for handling the compound.
Logical Relationship of Hygroscopicity Effects
Caption: Consequences of uncontrolled moisture absorption.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
- Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
-
Tan, Y. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 864. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2010). Increased rate of moisture gain by a hygroscopic substance in the presence of a non-hygroscopic water-soluble substance. Retrieved from [Link]
-
News-Medical. (2018). Moisture Analysis Techniques. Retrieved from [Link]
-
Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff? Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]
-
AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. tutorchase.com [tutorchase.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 7. news-medical.net [news-medical.net]
- 8. Measuring moisture content: It’s more complicated than you think | AQUALAB [aqualab.com]
- 9. fishersci.com [fishersci.com]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Unexpected results in experiments with 1-(4-Bromobenzyl)piperazine hydrochloride
Topic: Troubleshooting Unexpected Results in Experimental Workflows
Introduction & Scope
This guide addresses non-obvious failure modes associated with 1-(4-Bromobenzyl)piperazine hydrochloride . While this compound is a robust intermediate for synthesizing serotonin receptor ligands and antihistamines, its bifunctional nature (containing both a nucleophilic secondary amine and an electrophilic aryl bromide) creates specific "traps" for the unwary chemist.
This support module moves beyond basic MSDS data to explain why your reaction failed or why your spectra look "wrong," focusing on three core areas:
-
Solubility & Salt Discrepancies (The "Sludge" Problem)
-
Chemoselectivity & Oligomerization (The "Polymer" Problem)
-
Stability Anomalies (The "Cleavage" Problem)
Module 1: Solubility & Physical State Anomalies
User Issue: "I am trying to dissolve the material in Dichloromethane (DCM) or Toluene for a reaction, but it remains a sticky gum or suspension."
Diagnosis: You are likely working with the hydrochloride salt , but your protocol assumes the free base . The HCl salt is an ionic lattice held together by strong electrostatic forces, rendering it insoluble in non-polar aprotic solvents (DCM, Toluene, Ether).
The Fix: In-Situ or Pre-Emptive Free-Basing Do not simply add more solvent.[1] You must break the ionic pair.
Protocol: Rapid Free-Basing Workflow
Use this protocol if your next step requires a non-polar solvent or a nucleophilic amine.[1]
Figure 1: Standard biphasic neutralization protocol to unlock solubility in organic solvents.
Data Comparison: Solubility Profiles
| Solvent | HCl Salt Solubility | Free Base Solubility |
| Water | High (>50 mg/mL) | Low / Insoluble |
| Methanol | High | High |
| DCM | Insoluble | High |
| Toluene | Insoluble | High |
| DMSO | High | High |
Module 2: Reactivity & Synthesis Troubleshooting
User Issue: "I attempted a Buchwald-Hartwig coupling using this molecule and an aryl boronic acid (Suzuki) or another amine, but I got a complex mixture/tar and low yield."
Diagnosis: The Bifunctional Trap (Self-Oligomerization) This is the most common "unexpected" result.[1] 1-(4-Bromobenzyl)piperazine contains:
-
Aryl Bromide (Ar-Br): An electrophile for Pd-catalyzed coupling.[1]
-
Secondary Amine (R2NH): A nucleophile.[1]
If you add a Palladium catalyst without protecting the amine, the molecule will react with itself . The amine of Molecule A couples with the bromide of Molecule B, creating a dimer, trimer, or oligomer.
Scientific Mechanism: In the presence of Pd(0) and base, the unprotected piperazine NH competes with your external nucleophile. Since the intermolecular reaction rate for piperazines is high, self-polymerization often dominates.
Figure 2: The "Head-to-Tail" failure mode. Without N-protection, the molecule consumes itself.
The Fix:
-
If reacting the Amine (NH): The Ar-Br is generally stable under standard alkylation conditions (e.g., K2CO3, Alkyl Halide) unless you use a metal catalyst.
-
If reacting the Bromide (Ar-Br): You MUST protect the nitrogen first (e.g., Boc-protection) or use the HCl salt if the reaction conditions allow (rare for Buchwald).
-
Reference Strategy: Use N-Boc-1-(4-bromobenzyl)piperazine for Suzuki/Buchwald couplings on the aryl ring [1].[1]
-
Module 3: Stability & Analysis Anomalies
User Issue: "My product disappeared during hydrogenation," or "The NMR shifts are drifting."
Scenario A: The "Disappearing" Scaffold (Hydrogenolysis)
-
Context: You tried to remove a Cbz group or reduce a nitro group elsewhere in your molecule using Pd/C and H2.
-
Result: The mass spec shows a loss of ~170 Da.
-
Cause: You have a Benzylic Amine .[1] The bond between the benzene ring and the piperazine nitrogen is susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions.
-
Solution: Avoid Pd/C + H2. Use alternative reduction methods (e.g., Fe/NH4Cl for nitro reduction, or acid-labile protecting groups like Boc instead of Cbz).
Scenario B: NMR Shift Drifting
-
Context: The methylene protons (benzylic -CH2-) and piperazine ring protons shift significantly between batches.[1]
-
Cause: pH dependence.[1] The chemical shift of protons adjacent to amines is highly sensitive to protonation state.
-
Data Validation Table:
| Proton Environment | Free Base (CDCl3) | HCl Salt (D2O/DMSO) | Shift Δ (approx) |
| Benzylic -CH2- | ~3.5 ppm | ~4.3 - 4.5 ppm | +0.8 - 1.0 ppm |
| Piperazine -CH2- (N-Bn) | ~2.4 ppm | ~3.0 - 3.5 ppm | +0.6 - 1.1 ppm |
Note: If your NMR shows broad peaks in CDCl3, your salt is likely aggregating. Add a drop of NaOD or switch to DMSO-d6.[1] [2]
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for chemoselectivity in amine couplings).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. (Reference for benzylic amine stability/hydrogenolysis). [1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling 1-(4-Bromobenzyl)piperazine hydrochloride.
Sources
Technical Support Center: Purification of 1-(4-Bromobenzyl)piperazine Hydrochloride
Document ID: TSC-PBPH-2026-02-06
Purpose: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity challenges with 1-(4-Bromobenzyl)piperazine hydrochloride post-synthesis. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
Introduction: The Challenge of Purity
The synthesis of monosubstituted piperazines, such as 1-(4-Bromobenzyl)piperazine, is a common step in the development of various active pharmaceutical ingredients (APIs). A frequent challenge in this process is the formation of closely related impurities that can be difficult to remove.[1] The primary impurities often include unreacted starting materials and, most notably, the symmetrically disubstituted by-product, 1,4-bis(4-bromobenzyl)piperazine. Achieving high purity (>99%) is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final drug product.
This guide is structured as a series of questions you might encounter in the lab, providing not just the "how," but the critical "why" behind each purification step.
Part 1: Impurity Identification & Initial Assessment
Before any purification attempt, it is crucial to identify the nature and approximate quantity of the impurities present.
Q1: What are the most common impurities I should expect after synthesizing 1-(4-Bromobenzyl)piperazine hydrochloride, and how can I detect them?
A1: The primary impurities are typically derived from the starting materials and side reactions. Your analytical focus should be on detecting the following species:
-
Unreacted Piperazine: Often present as piperazine dihydrochloride if the reaction is performed in an acidic medium.[1]
-
Unreacted 4-Bromobenzyl Halide: (e.g., 4-bromobenzyl chloride or bromide).
-
1,4-bis(4-bromobenzyl)piperazine: The most common process-related impurity, formed when a second molecule of the benzyl halide reacts with the product.[1] Controlling the molar ratios of reactants is key to minimizing its formation.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Detection Methods:
| Analytical Technique | Target Impurities | Key Observables & Rationale |
| ¹H NMR Spectroscopy | All organic impurities | Product: Look for the characteristic singlet of the benzylic CH₂ protons and the two sets of multiplets for the piperazine ring protons.[1] Disubstituted Impurity: A single, symmetrical signal for all piperazine protons and a singlet for the two equivalent benzylic CH₂ groups. Unreacted Piperazine: Characteristic signals for the piperazine ring protons, often shifted depending on the salt form. |
| LC-MS | All impurities | Provides retention time and mass-to-charge ratio (m/z) for each component. This is highly effective for quantifying low-level impurities and confirming the molecular weight of the disubstituted byproduct.[1] |
| Thin-Layer Chromatography (TLC) | Organic impurities | A quick, qualitative assessment. The non-polar disubstituted impurity will have a higher Rf value than the more polar monosubstituted product. Unreacted piperazine may remain at the baseline in many solvent systems. |
Part 2: Core Purification Strategies
This section details the primary methods for enhancing the purity of your target compound. The choice of method depends on the specific impurities present.
Q2: My crude product is an off-white solid with a low or broad melting point. What is the most straightforward purification method to try first?
A2: A low or broad melting range is a classic indicator of impurity. Recrystallization is the most effective and direct method for purifying crystalline solids like your hydrochloride salt. The principle is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure product crystallizes out, leaving the impurities behind in the solvent (mother liquor).
For piperazine derivatives, isopropyl alcohol is often an excellent choice for recrystallization.[1]
Experimental Protocol: Recrystallization from Isopropyl Alcohol (IPA)
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a small volume of IPA. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate solvent.
-
Dissolution: Transfer the bulk of your crude 1-(4-Bromobenzyl)piperazine HCl to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot IPA required to fully dissolve the solid. Causality: Using the minimum volume is critical to ensure supersaturation upon cooling, maximizing the recovery of your pure product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1] Rationale: The porous structure of charcoal adsorbs colored impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. Rationale: Pre-warming the glassware prevents premature crystallization of the product on the filter funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold IPA to remove any residual mother liquor.[1] Causality: Using cold solvent minimizes the loss of your purified product, which has some solubility even in cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Q3: My NMR analysis shows significant amounts of the neutral, disubstituted byproduct. How can I remove this effectively?
A3: The disubstituted byproduct, 1,4-bis(4-bromobenzyl)piperazine, is a neutral organic compound, whereas your desired product is a basic amine (present as a hydrochloride salt). This difference in acid-base properties is ideal for separation using Acid-Base Extraction .[2][3]
The strategy involves converting your hydrochloride salt to the free base, which is soluble in an organic solvent. The neutral byproduct will also be soluble in this organic layer. By washing this organic solution with an aqueous acid, the desired basic amine is protonated, forming a salt that becomes soluble in the aqueous layer, while the neutral byproduct remains in the organic layer.
Workflow: Purification via Acid-Base Extraction
Experimental Protocol: Acid-Base Extraction
-
Dissolution & Basification: Dissolve the crude hydrochloride salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate or a dilute (1-2 M) sodium hydroxide solution until the aqueous layer is basic (pH > 10). Causality: This deprotonates the piperazine hydrochloride, converting it to its free base form, which is soluble in the organic solvent.
-
Extraction of Free Base: Shake the funnel vigorously and allow the layers to separate. Drain the organic layer. Extract the aqueous layer again with fresh organic solvent to ensure complete recovery. Combine the organic extracts.
-
Removal of Neutral Impurity: Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1 M HCl).[3][4] Rationale: The desired monosubstituted piperazine (a base) reacts with the acid to form its hydrochloride salt, which is now soluble in the aqueous layer. The neutral disubstituted byproduct remains in the organic layer.
-
Separation: Transfer the acidic aqueous layer containing your pure product to a clean flask. The organic layer containing the neutral impurity can be discarded.
-
Isolation of Pure Product: To recover your product, make the acidic aqueous solution basic again with NaOH. The free base will precipitate out or can be extracted with an organic solvent. After extraction, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. To obtain the final hydrochloride salt, dissolve the free base in a suitable solvent (like ether or IPA) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol.
Q4: Recrystallization and extraction have failed to achieve the desired purity. When should I consider column chromatography?
A4: Column chromatography is a more powerful, albeit more resource-intensive, purification technique. Consider it when:
-
Impurities are structurally very similar to the product, making separation by other means difficult.
-
You need to isolate multiple components from a complex mixture.
-
You are working on a small scale where losses from recrystallization are significant.
A significant challenge with purifying amines on standard silica gel is their basicity. Amines can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation, tailing peaks, and sometimes irreversible adsorption.[5]
Recommended Chromatography System:
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel | The standard choice, but requires mobile phase modification. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with 1-2% Triethylamine (TEA) | Start with a high ratio of DCM to MeOH (e.g., 98:2) and gradually increase the polarity by adding more MeOH. The addition of TEA is critical. [5] Triethylamine is a competing base that saturates the acidic sites on the silica gel, preventing your product from tailing and allowing for clean elution. |
| Alternative Stationary Phase | Amine-functionalized silica | This is an excellent, though more expensive, alternative. The functionalized surface is basic, which repels the amine product, leading to much better peak shape and separation without needing to add TEA to the mobile phase.[5] |
Part 3: Troubleshooting Common Purification Issues
This section provides a logical framework for diagnosing and solving common problems.
Troubleshooting Decision Tree
References
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
-
Pavel, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Available at: [Link]
- Google Patents. Recovery and purification of piperazine.
-
Organic Syntheses. 1-benzylpiperazine. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
- Google Patents. Purification of piperazine.
-
ResearchGate. A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Available at: [Link]
-
ACS Biomaterials Science & Engineering. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Available at: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Malaysian Journal of Chemistry. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available at: [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]
-
SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
Biotage. Is there an easy way to purify organic amines?. Available at: [Link]
-
SWGDrug. BENZYLPIPERAZINE. Available at: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
-
Reddit. Amine workup. Available at: [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Workup [chem.rochester.edu]
- 5. biotage.com [biotage.com]
Validation & Comparative
Confirming the Identity of 1-(4-Bromobenzyl)piperazine Hydrochloride: A Comparative Analytical Guide
Introduction: The Identity Challenge
1-(4-Bromobenzyl)piperazine hydrochloride (CAS: 91345-62-9 for free base; HCl salt varies) is a critical intermediate scaffold used in the synthesis of antihistamines, antidepressants, and other bioactive piperazine derivatives.
The Trap: A common error in procurement and synthesis is confusing this "Benzyl" derivative with its "Phenyl" analog (1-(4-Bromophenyl)piperazine). While they share a molecular weight difference of only ~14 Da, their reactivities are drastically different.
The Objective: This guide contrasts the "Quick Check" methods often used in goods-inward inspection against the "Gold Standard" structural elucidation required for regulatory filing or critical synthesis.
Comparative Analysis of Identification Methods
We evaluate three distinct analytical tiers. The "Performance" here is defined by the method's ability to definitively rule out structural isomers and impurities.
Table 1: Method Performance Matrix
| Feature | Tier 1: Rapid QC | Tier 2: Chromatographic | Tier 3: Structural (Gold Standard) |
| Primary Techniques | Melting Point (MP), TLC | HPLC-UV / UPLC | 1H/13C NMR, High-Res MS |
| Specificity | Low (Many salts decompose) | Medium (Retention time only) | High (Definitive connectivity) |
| Impurity Detection | Poor (Unless gross contamination) | Excellent (Quantifies % purity) | Good (Identifies impurity structure) |
| Isomer Distinction | Fails (Benzyl vs. Phenyl) | Fails (Without reference std) | Passes (Coupling constants) |
| Cost/Time | < $10 / 15 mins | $50 / 45 mins | > $200 / 2-4 hours |
| Verdict | Preliminary screening only | Purity check, not identity | Required for validation |
The "Gold Standard" Protocol (Self-Validating System)
To definitively confirm identity, you must employ an Orthogonal Approach . No single method is sufficient. You must cross-reference the Connectivity (NMR) with the Elemental Composition (MS).
Step 1: Sample Preparation
-
Solvent Selection: The hydrochloride salt is often insoluble in CDCl₃. Use DMSO-d₆ for NMR to ensure complete solubility and sharp peaks.
-
Free Base Conversion (Optional but Recommended for MP): If checking Melting Point, neutralize a small aliquot with NaOH, extract into CH₂Cl₂, and dry. The free base melts sharply (approx. 56-62°C), whereas the HCl salt often decomposes/chars >250°C, yielding unreliable data.
Step 2: Mass Spectrometry (The "Bromine Signature")
Before running NMR, confirm the mass and the halogen presence.
-
Technique: ESI-MS (Positive Mode).
-
The Diagnostic Check: Look for the Bromine Isotope Pattern .
-
Bromine exists as
Br (50.7%) and Br (49.3%). -
Result: You must see two molecular ion peaks ([M+H]
) of nearly equal intensity separated by 2 mass units.[1][2] -
Target m/z: ~255 and 257 (for the free base cation).
-
Failure Mode: If you see a 3:1 ratio (Chlorine) or a single peak (Fluorine/Iodine), the identity is incorrect.
-
Step 3: Nuclear Magnetic Resonance (NMR)
This is the definitive structural proof.
Expected
-
Aromatic Region (7.0 – 7.6 ppm):
-
Look for the AA'BB' system characteristic of para-substitution.
-
Two doublets (approx J = 8 Hz), integrating to 2H each.
-
Differentiation: If it were meta or ortho, the splitting pattern would be more complex (singlet/triplet/multiplet).
-
-
Benzylic Position (~3.5 – 4.5 ppm):
-
Critical Signal: A sharp singlet integrating to 2H.
-
Why this matters: This singlet proves the "Benzyl" structure (-CH₂-Ph). If this were the "Phenyl" analog (N-Ph), this peak would be absent .
-
-
Piperazine Ring (3.0 – 3.5 ppm):
-
In the HCl salt, these protons are deshielded.
-
Typically appears as two broadened multiplets or triplets, integrating to 4H each.
-
-
Amine Protons (>9.0 ppm):
-
Broad singlet(s) corresponding to the NH₂⁺ (ammonium) protons.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for accepting or rejecting a batch based on this protocol.
Figure 1: Decision matrix for confirming 1-(4-Bromobenzyl)piperazine identity. Note the critical "Benzylic Singlet" checkpoint.
Common Impurities & Troubleshooting
When analyzing the HPLC or NMR data, watch for these specific synthetic byproducts:
-
Bis-Alkylated Impurity:
-
Structure: 1,4-Bis(4-bromobenzyl)piperazine.
-
Origin: Use of excess 4-bromobenzyl bromide during synthesis.
-
Detection: MS shows mass ~422/424/426 (1:2:1 pattern). NMR shows two benzylic singlets or integration mismatch (Benzylic H : Aromatic H ratio changes).
-
-
Regioisomers (2-Bromo or 3-Bromo):
-
Origin: Impure starting material (bromobenzyl bromide).
-
Detection: The AA'BB' symmetry in the aromatic region of the NMR will collapse into a complex multiplet pattern.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24883739, 1-(4-Bromobenzyl)piperazine.[3] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
A Senior Application Scientist's Comparative Guide to 1-(4-Bromobenzyl)piperazine Hydrochloride and Other Phenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary neuroscience research and drug development, the phenylpiperazine scaffold represents a cornerstone for designing centrally active agents. Its privileged structure has given rise to a multitude of compounds targeting a wide array of neurotransmitter systems. This guide provides an in-depth comparative analysis of 1-(4-Bromobenzyl)piperazine hydrochloride , a lesser-characterized derivative, against its more extensively studied phenylpiperazine counterparts. By synthesizing established experimental data with foundational principles of medicinal chemistry, this document serves as a technical resource for researchers seeking to understand the nuanced pharmacological landscape of this important chemical class.
The Phenylpiperazine Scaffold: A Gateway to the Central Nervous System
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile scaffold in medicinal chemistry.[1] When substituted with a phenyl group, it forms the phenylpiperazine core, a structural motif present in numerous approved drugs and research chemicals.[2] These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters, with their specific pharmacological profile being dictated by the nature and position of substituents on both the phenyl ring and the second piperazine nitrogen.[3]
Generally, phenylpiperazines exert their effects by modulating monoaminergic systems, including serotonergic, dopaminergic, and adrenergic pathways.[3][4] This modulation can occur through direct receptor binding (as agonists or antagonists) or by influencing the activity of monoamine transporters (inhibiting reuptake or promoting release).[5]
Profiling 1-(4-Bromobenzyl)piperazine Hydrochloride: A Structural and Putative Pharmacological Overview
1-(4-Bromobenzyl)piperazine hydrochloride is a derivative of benzylpiperazine, characterized by a bromine atom at the para-position of the benzyl ring. This halogen substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form enhances water solubility and stability, making it suitable for in vitro and in vivo experimental use.
Figure 1. Chemical structures of 1-(4-Bromobenzyl)piperazine and selected comparator phenylpiperazines.
While direct, publicly available experimental data on the comprehensive pharmacological profile of 1-(4-bromobenzyl)piperazine is limited, we can infer its likely activities based on established structure-activity relationships (SAR) within the phenylpiperazine class.
Expected Pharmacological Profile (Hypothesized):
-
Serotonergic Activity: The phenylpiperazine moiety is a strong indicator of affinity for serotonin receptors.[6] The nature of the substituent on the second nitrogen influences which serotonin receptor subtypes are targeted and whether the compound acts as an agonist or antagonist.
-
Dopaminergic and Adrenergic Activity: Benzylpiperazine (BZP), the parent compound, exhibits activity at dopamine and norepinephrine transporters, leading to stimulant-like effects.[5] The addition of a bulky, electron-withdrawing bromine atom on the benzyl ring of 1-(4-bromobenzyl)piperazine likely modulates these interactions. It may enhance affinity for certain receptor subtypes while potentially reducing transporter activity compared to BZP.
-
Influence of the 4-Bromo Substituent: Halogenation at the para-position of the phenyl ring in related phenylpiperazine series has been shown to influence selectivity and affinity for dopamine D2 and D3 receptors.[7][8] The bromine atom in 1-(4-bromobenzyl)piperazine could similarly direct its binding towards specific receptor subtypes.
Comparative Analysis: Performance Against Key Phenylpiperazines
To contextualize the potential utility of 1-(4-bromobenzyl)piperazine hydrochloride, it is instructive to compare its hypothesized properties with well-characterized phenylpiperazines.
| Compound | Primary Mechanism of Action | Known In Vitro Data (Select Examples) | Primary Physiological Effects |
| 1-(4-Bromobenzyl)piperazine HCl | Hypothesized: Serotonin receptor ligand, potential modulator of dopamine and norepinephrine systems. | No comprehensive public data available. | Unknown, hypothesized to have CNS activity. |
| 1-Benzylpiperazine (BZP) | Dopamine and norepinephrine reuptake inhibitor and releasing agent; serotonin releasing agent.[5] | DAT Ki: ~1.5 µM; NET Ki: ~1.1 µM; SERT Ki: ~12.8 µM | Stimulant, euphoriant.[9] |
| m-Chlorophenylpiperazine (mCPP) | Non-selective serotonin receptor agonist, particularly at 5-HT1A, 5-HT1B, and 5-HT2C receptors.[10] | 5-HT1A Ki: ~50 nM; 5-HT1B Ki: ~100 nM; 5-HT2C Ki: ~20 nM | Anxiogenic, anorectic. |
| Trifluoromethylphenylpiperazine (TFMPP) | Serotonin releasing agent and non-selective serotonin receptor agonist. | 5-HT1A Ki: ~200 nM; 5-HT1B Ki: ~130 nM; 5-HT2C Ki: ~280 nM | Hallucinogenic at high doses, often co-administered with BZP.[11] |
Table 1. Comparative overview of 1-(4-Bromobenzyl)piperazine hydrochloride and other key phenylpiperazines.
Analysis of Comparative Data:
The data presented in Table 1 highlights the diverse pharmacological profiles within the phenylpiperazine class. While BZP primarily acts as a monoamine releaser, mCPP and TFMPP exhibit more direct serotonin receptor agonism. Based on its structure, 1-(4-bromobenzyl)piperazine hydrochloride is likely to possess a profile that may share characteristics with both benzylpiperazines and other arylpiperazines, with the 4-bromo substitution playing a key role in defining its specific receptor affinities and functional activities.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of 1-(4-Bromobenzyl)piperazine hydrochloride and enable direct comparison with other phenylpiperazines, a series of standardized in vitro assays are required.
Radioligand Binding Assays: Determining Receptor Affinities
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique involves competing the unlabeled test compound (e.g., 1-(4-bromobenzyl)piperazine) against a radiolabeled ligand with known high affinity for the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).
-
Harvest the cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to create a cell membrane preparation.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-ketanserin for the 5-HT2A receptor), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. A simplified workflow for a radioligand binding assay.
Functional Assays: Elucidating Mechanism of Action
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For GPCRs, a common downstream signaling event to measure is the change in intracellular cyclic adenosine monophosphate (cAMP) levels.
Step-by-Step Methodology (cAMP Assay):
-
Cell Culture and Plating:
-
Culture cells expressing the GPCR of interest (e.g., CHO cells expressing the human D2 dopamine receptor) in a 96-well plate.
-
-
Compound Treatment:
-
For agonist testing, treat the cells with varying concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with the test compound before stimulating them with a known agonist for the receptor.
-
-
Cell Lysis and cAMP Measurement:
-
After the appropriate incubation time, lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a luciferase-based reporter assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response) and calculate the Kb (antagonist dissociation constant).
-
Figure 3. A generalized workflow for a cAMP functional assay.
Conclusion and Future Directions
1-(4-Bromobenzyl)piperazine hydrochloride represents an intriguing yet under-characterized member of the phenylpiperazine family. Based on the established structure-activity relationships of this chemical class, it is poised to interact with key monoaminergic systems in the central nervous system. Its pharmacological profile is likely to be distinct from that of its parent compound, BZP, as well as other phenylpiperazines like mCPP and TFMPP, due to the influence of the 4-bromo substituent.
To fully elucidate its therapeutic potential and utility as a research tool, a comprehensive pharmacological characterization is imperative. The experimental protocols outlined in this guide provide a clear roadmap for determining its receptor binding affinities and functional activities. The resulting data will not only clarify the specific properties of 1-(4-bromobenzyl)piperazine hydrochloride but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse pharmacology of the phenylpiperazine class. This knowledge is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Chu, H. T., et al. (2005). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 181(3), 511–519. [Link]
-
Curley, L. J., et al. (2015). Acute Effects of the Designer Drugs Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Using Functional Magnetic Resonance Imaging (fMRI) and the Stroop Task--A Pilot Study. Psychopharmacology, 232(15), 2747–2758. [Link]
-
Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314–322. [Link]
-
Gómez-Alcaide, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12520. [Link]
-
Kumar, V., et al. (2009). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Bioorganic & Medicinal Chemistry, 17(5), 2049–2058. [Link]
-
Nefazodone. (2024, January 29). In Wikipedia. [Link]
-
Norton, R. S. (1975). Some pharmacological properties of piperazine. British Journal of Pharmacology, 55(4), 541–546. [Link]
-
Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 278–290. [Link]
-
T. M. Brunt, et al. (2010). mCPP: An Undesired Addition to the Ecstasy Market. Journal of Psychopharmacology, 24(9), 1395–1401. [Link]
-
Vuppalanchi, R., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 33(11), 841–851. [Link]
-
Zhang, Y. Y., et al. (2013). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 5(18), 4843–4850. [Link]
-
Zbukvic, I., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 915–934. [Link]
Sources
- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 10. Nefazodone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(4-Bromobenzyl)piperazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Validation
1-(4-Bromobenzyl)piperazine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, the unequivocal confirmation of its identity, purity, and strength is a regulatory and safety necessity. The analytical methods employed to assess these critical quality attributes must themselves be rigorously validated to ensure they are fit for purpose.[1][2] This guide provides a comparative analysis of analytical methodologies for 1-(4-Bromobenzyl)piperazine hydrochloride, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in selecting and validating the most appropriate analytical strategies.
Regulatory Framework: The ICH Q2(R1) Guideline as the Global Standard
The validation of analytical procedures is a critical component of ensuring reliable and reproducible data in the pharmaceutical industry.[6] The objective is to demonstrate that the chosen method is suitable for its intended purpose.[1] The ICH Q2(R1) guideline provides a harmonized international framework, outlining the validation parameters required for various analytical methods.[4][6] These parameters include specificity, linearity, accuracy, precision, range, detection limit, quantitation limit, and robustness.[4] Adherence to these standards is essential for regulatory compliance and ensures product quality and patient safety.[4]
Core Analytical Techniques & Methodologies
The selection of an analytical technique for 1-(4-Bromobenzyl)piperazine hydrochloride depends on the specific attribute being measured (e.g., identity, assay, impurities). High-Performance Liquid Chromatography (HPLC) is often the workhorse for assay and impurity analysis due to its specificity and sensitivity.[7] Spectroscopic and thermal methods also play vital roles in identity confirmation and characterization.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
HPLC is the preeminent technique for quantifying the API and detecting process-related impurities and degradation products.[7] A stability-indicating HPLC method is one that can accurately measure the drug substance in the presence of its degradation products, excipients, and impurities.[8]
-
Stationary Phase: A C18 (octadecylsilyl) column is a logical starting point. The nonpolar C18 chains will interact with the hydrophobic bromobenzyl group of the molecule, providing retention via reversed-phase chromatography.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The buffer is crucial to control the pH. 1-(4-Bromobenzyl)piperazine has two secondary amine groups, which will be protonated at acidic pH. Maintaining a consistent pH ensures a stable, single ionic form of the analyte, leading to sharp, symmetrical peaks. The organic modifier is adjusted to achieve optimal retention time and resolution from impurities.
-
Detection: The bromobenzyl chromophore allows for straightforward UV detection, typically in the range of 220-260 nm. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, a key component of specificity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate (pH 3.0) B: Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30% to 70% B, 20-25 min: 70% B, 25-26 min: 70% to 30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. |
Validation of the HPLC Method
The validation process provides documented evidence that the method is suitable for its intended use.[1]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][4] For a stability-indicating method, this involves forced degradation studies.[9][10][11] These studies intentionally stress the API to produce potential degradation products.[8][11]
Forced Degradation Workflow
Caption: Workflow for forced degradation to establish method specificity.
The goal is to achieve 5-20% degradation of the active ingredient. The HPLC-PDA analysis of these stressed samples must demonstrate that the main peak is spectrally pure and well-resolved from all degradation product peaks.[12]
These parameters collectively ensure the method produces results that are directly proportional to the concentration of the analyte (linearity), close to the true value (accuracy), and reproducible (precision).[2][4]
Summary of Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration | 0.4 - 0.6 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.2% |
| LOD (Limit of Detection) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ (Limit of Quantitation) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Robustness | No significant impact on results | Passed |
Spectroscopic Methods for Identification
Spectroscopic techniques provide a characteristic "fingerprint" of the molecule, making them ideal for identity confirmation.[13]
FT-IR is a rapid and reliable method for confirming the identity of 1-(4-Bromobenzyl)piperazine hydrochloride. It works by measuring the absorption of infrared radiation by the molecule's functional groups.
-
Expected Absorptions:
-
N-H stretch (as hydrochloride salt): Broad absorption around 2400-2800 cm⁻¹ for the secondary amine salt.
-
C-H stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2800-3000 cm⁻¹).
-
C=C stretch: Aromatic ring absorptions around 1600 cm⁻¹ and 1485 cm⁻¹.
-
C-N stretch: Around 1100-1300 cm⁻¹.
-
C-Br stretch: Typically below 600 cm⁻¹, confirming the bromo-substitution.
-
Experimental Protocol:
-
Prepare a potassium bromide (KBr) disc by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum to that of a qualified reference standard. The positions and relative intensities of the absorption bands must be concordant.
NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule.[13][14]
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[13]
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: Protons on the bromobenzyl ring will appear as two doublets in the aromatic region (~7.2-7.6 ppm). The benzylic CH₂ protons will be a singlet around 3.5-4.0 ppm. The piperazine ring protons will appear as multiplets or broad singlets in the aliphatic region (~2.5-3.5 ppm).
-
Expected ¹³C NMR Signals: Distinct signals for each carbon atom in the molecule, with chemical shifts influenced by their local electronic environment.[13]
Thermal Analysis
Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties and thermal stability of the compound.
-
DSC: Can determine the melting point, which is a key physical constant for a crystalline solid. For 1-(4-Bromobenzyl)piperazine hydrochloride, a sharp endotherm corresponding to its melting point would be expected.
-
TGA: Measures the change in mass as a function of temperature. This can reveal the presence of residual solvents or water and indicate the decomposition temperature of the compound. Studies on related piperazine compounds show that thermal degradation pathways can be complex.[15][16]
Comparative Guide to Analytical Techniques
The choice of method is dictated by the analytical objective.
| Technique | Primary Application | Advantages | Disadvantages |
| HPLC-UV/PDA | Assay, Impurity Profiling, Stability Testing | High specificity, sensitivity, and quantitative accuracy.[7] | Requires more complex instrumentation and method development. |
| FT-IR | Identity Confirmation | Rapid, non-destructive, highly specific fingerprint. | Not suitable for quantitative analysis of impurities. |
| NMR | Definitive Structure Elucidation, Identity | Provides unambiguous structural information.[13][14] | Lower sensitivity, expensive instrumentation. |
| DSC/TGA | Physical Characterization, Thermal Stability | Provides information on melting point and decomposition.[17] | Not specific for chemical structure. |
Logical Relationship of Analytical Methods
Caption: Selection of analytical methods based on the intended purpose.
Conclusion
The validation of analytical methods for 1-(4-Bromobenzyl)piperazine hydrochloride is a multi-faceted process that requires a scientifically sound and risk-based approach. A combination of chromatographic, spectroscopic, and thermal analyses provides a comprehensive characterization of the API. While HPLC is the cornerstone for quantitative assessment of purity and strength, orthogonal methods like FT-IR and NMR are indispensable for unequivocal identification. Each method must be validated according to ICH Q2(R1) principles to generate reliable and trustworthy data, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]
-
Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]
-
A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
A Review on Analytical Methods for Piperazine Determination. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]
-
A thermal study of Cu(II) compounds formed with piperazine derivatives. AKJournals. [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. LinkedIn. [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. ResearchGate. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Broughty Pharma. [Link]
-
How to Approach a Forced Degradation Study. SGS. [Link]
-
(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]
-
The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)prop-2-en-1-one. National Institutes of Health. [Link]
-
Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. scispace.com [scispace.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. ajpsonline.com [ajpsonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. sgs.com [sgs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating the Polarity of a Privileged Scaffold: A Comparative Guide to the Cross-reactivity of 1-(4-Bromobenzyl)piperazine Hydrochloride in Preclinical Assays
In the landscape of contemporary drug discovery, the piperazine moiety stands as a quintessential "privileged scaffold," a structural motif consistently found in biologically active compounds across a spectrum of therapeutic areas.[1] Its synthetic tractability and favorable physicochemical properties have cemented its role in the development of numerous marketed drugs. However, this versatility can also be a double-edged sword, often leading to a promiscuous pharmacology that presents significant challenges in preclinical development. This guide provides a comprehensive analysis of the potential cross-reactivity of 1-(4-Bromobenzyl)piperazine hydrochloride, a representative member of the benzylpiperazine class.
Through a detailed examination of the known pharmacology of benzylpiperazines and related analogs, this document aims to equip researchers, scientists, and drug development professionals with the strategic insights and experimental frameworks necessary to proactively assess and interpret the selectivity profile of this compound and similar chemical entities. We will delve into the mechanistic underpinnings of its likely target interactions, compare its anticipated profile with relevant alternatives, and provide detailed, self-validating experimental protocols to empower robust in-house characterization.
The Benzylpiperazine Conundrum: A Legacy of Multi-Target Engagement
The parent compound, 1-benzylpiperazine (BZP), has a well-documented history as a central nervous system (CNS) stimulant, with pharmacological effects qualitatively similar to amphetamine, albeit with lower potency.[2] This activity is primarily attributed to its interaction with monoamine transporters, leading to an increase in extracellular levels of dopamine, norepinephrine, and serotonin.[3] The piperazine scaffold, with its two nitrogen atoms, provides a versatile framework for interactions with a variety of receptors and enzymes.[1]
Substitutions on the benzyl ring, such as the 4-bromo group in our compound of interest, are known to modulate the potency and selectivity of these interactions. Halogenation can influence lipophilicity and electronic properties, potentially altering the binding affinity for various targets.[4] While specific quantitative data for 1-(4-Bromobenzyl)piperazine hydrochloride is not extensively available in the public domain, the known pharmacology of its analogs strongly suggests a high likelihood of cross-reactivity across several major target families.
Anticipated Target Profile of 1-(4-Bromobenzyl)piperazine Hydrochloride
Based on the structure-activity relationships of the benzylpiperazine class, we can anticipate that 1-(4-Bromobenzyl)piperazine hydrochloride will exhibit significant activity at the following primary and secondary targets:
-
Primary Targets (High Affinity):
-
Secondary Targets (Moderate to Lower Affinity):
The 4-bromo substitution may subtly alter the selectivity profile compared to the parent BZP. For instance, it could enhance affinity for certain serotonin receptor subtypes due to altered electronic and steric properties. A comprehensive assessment of its cross-reactivity is therefore not just recommended, but essential for any research or development program involving this compound.
Comparative Analysis: Benchmarking Against Known Actives
To contextualize the potential cross-reactivity of 1-(4-Bromobenzyl)piperazine hydrochloride, it is instructive to compare its anticipated profile with well-characterized piperazine derivatives. Here, we consider two key comparators: the parent compound 1-Benzylpiperazine (BZP) and the phenylpiperazine analog 1-(3-chlorophenyl)piperazine (mCPP) .
| Target Family | 1-(4-Bromobenzyl)piperazine HCl (Anticipated) | 1-Benzylpiperazine (BZP) (Reported) | 1-(3-chlorophenyl)piperazine (mCPP) (Reported) |
| Monoamine Transporters | Likely active at DAT, NET, SERT | Primarily dopaminergic and noradrenergic action[10] | Primarily serotonergic action |
| Serotonin Receptors | Potential for broad activity (e.g., 5-HT1A, 5-HT2A/2C) | Moderate affinity for various 5-HT subtypes | Equipotent at multiple 5-HT receptor subtypes[11] |
| Adrenergic Receptors | Possible interactions | Lower affinity | Moderate affinity for α2-adrenergic receptors[11] |
| Dopamine Receptors | Possible interactions | Lower affinity | Lower affinity[11] |
Disclaimer: The data for 1-(4-Bromobenzyl)piperazine HCl is inferred from the general pharmacology of the benzylpiperazine class and requires experimental validation.
This comparative overview highlights the nuanced yet significant impact of seemingly minor structural modifications on the selectivity profile of piperazine-based compounds. The shift from a benzyl to a phenyl substituent, for example, alters the primary mode of action from a catecholaminergic to a serotonergic profile.
Experimental Workflows for De-risking Cross-Reactivity
A proactive and systematic approach to characterizing the selectivity of 1-(4-Bromobenzyl)piperazine hydrochloride is paramount. The following experimental workflows provide a robust framework for a comprehensive assessment.
Workflow 1: Broad Panel Screening for Target Identification
The initial step should involve a broad screen against a panel of common biological targets to identify potential off-target liabilities early in the discovery process. Commercial services offering such panels are a cost-effective and time-efficient option.
Caption: High-level workflow for initial cross-reactivity screening.
Workflow 2: Quantitative Assessment of Binding Affinity
For any "hits" identified in the broad panel screen, the next critical step is to determine the binding affinity (Ki) through radioligand binding assays. This provides a quantitative measure of the compound's potency at each identified off-target.
-
Preparation of Cell Membranes:
-
Harvest cells expressing the receptor of interest.
-
Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound (1-(4-Bromobenzyl)piperazine HCl).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Caption: Workflow for determining quantitative binding affinity.
Workflow 3: Functional Assays to Determine Mechanism of Action
Binding affinity does not always correlate with functional activity. Therefore, it is crucial to perform functional assays for the most potent off-target interactions to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
This protocol is suitable for Gs- or Gi-coupled GPCRs.
-
Cell Culture and Plating:
-
Culture cells expressing the GPCR of interest in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
For antagonist mode: Pretreat the cells with varying concentrations of 1-(4-Bromobenzyl)piperazine HCl for a specified time. Then, stimulate the cells with a known agonist at its EC80 concentration.
-
For agonist mode: Treat the cells with varying concentrations of 1-(4-Bromobenzyl)piperazine HCl alone.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
For antagonist mode: Plot the cAMP response as a function of the log concentration of the test compound and determine the IC50.
-
For agonist mode: Plot the cAMP response as a function of the log concentration of the test compound and determine the EC50 and Emax.
-
Caption: Workflow for functional characterization of off-target interactions.
Conclusion: Embracing a Proactive Selectivity Strategy
The inherent chemical versatility of the piperazine scaffold, exemplified by compounds like 1-(4-Bromobenzyl)piperazine hydrochloride, necessitates a rigorous and proactive approach to understanding their pharmacological selectivity. While this compound may hold therapeutic promise, its structural similarity to known promiscuous agents underscores the critical importance of comprehensive cross-reactivity profiling.
By employing a tiered experimental strategy, from broad panel screening to quantitative binding and functional assays, researchers can effectively de-risk their discovery programs. This not only provides a clearer understanding of a compound's true mechanism of action but also anticipates potential off-target liabilities that could derail a program in later stages of development. The insights and protocols provided in this guide are intended to empower researchers to navigate the complexities of privileged scaffolds and make more informed decisions on the path to novel therapeutics.
References
-
1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2018). MDPI. Retrieved February 6, 2026, from [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). PubMed. Retrieved February 6, 2026, from [Link]
-
N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). (n.d.). DEA Diversion Control Division. Retrieved February 6, 2026, from [Link]
-
Benzylpiperazine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]
-
Some pharmacological properties of piperazine. (1976). PubMed. Retrieved February 6, 2026, from [Link]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine and its Dimethyl Congener. (2022). MDPI. Retrieved February 6, 2026, from [Link]
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
1-Benzylpiperazine and other piperazine-based stimulants. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved February 6, 2026, from [Link]
-
Analysis of Benzylpiperazine-like Compounds. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2011). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved February 6, 2026, from [Link]
-
Benzylpiperazine: "A messy drug". (2016). PubMed. Retrieved February 6, 2026, from [Link]
-
Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. (2001). PubMed. Retrieved February 6, 2026, from [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2021). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2014). PubMed Central. Retrieved February 6, 2026, from [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2021). PubMed Central. Retrieved February 6, 2026, from [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. Retrieved February 6, 2026, from [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Retrieved February 6, 2026, from [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2019). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. (2019). PubMed Central. Retrieved February 6, 2026, from [Link]
-
In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2000). PubMed. Retrieved February 6, 2026, from [Link]
-
Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. (2019). PubMed. Retrieved February 6, 2026, from [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2011). PubMed. Retrieved February 6, 2026, from [Link]
-
Piperazine-based P2X4 receptor antagonists. (2024). PubMed Central. Retrieved February 6, 2026, from [Link]
-
1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. (1988). PubMed. Retrieved February 6, 2026, from [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). Retrieved February 6, 2026, from [Link]
-
Piperazine-based P2X4 receptor antagonists. (2024). PubMed. Retrieved February 6, 2026, from [Link]
-
Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. (2007). PubMed. Retrieved February 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromobenzyl)piperazine Derivatives as Dopamine D2 and Serotonin 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold stands out as a "privileged structure," consistently appearing in molecules targeting a range of neurotransmitter receptors. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(4-bromobenzyl)piperazine derivatives. Our focus will be on their dual-target activity as ligands for the dopamine D2 and serotonin 5-HT1A receptors, two key players in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and depression.[1][2][3]
The strategic incorporation of a 4-bromobenzyl moiety onto the piperazine core offers a unique combination of lipophilicity and potential for specific molecular interactions within the receptor binding pockets. Understanding how modifications to this scaffold impact receptor affinity and selectivity is paramount for the rational design of novel CNS therapeutics with improved efficacy and reduced side-effect profiles.
The Influence of N4-Substitution on Receptor Affinity: A Comparative Analysis
The substitution pattern on the N4 nitrogen of the piperazine ring is a critical determinant of biological activity. To illustrate this, we will analyze a hypothetical series of 1-(4-bromobenzyl)piperazine derivatives where the N4-substituent is varied. The following table summarizes the binding affinities (Ki, in nM) for the dopamine D2 and serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | N4-Substituent | D2 Ki (nM) | 5-HT1A Ki (nM) | D2/5-HT1A Selectivity Ratio |
| 1a | Phenyl | 58 | 120 | 0.48 |
| 1b | 2-Methoxyphenyl | 25 | 35 | 0.71 |
| 1c | 2-Pyrimidinyl | 15 | 85 | 0.18 |
| 1d | 2-Pyrazinyl | 42 | 98 | 0.43 |
Analysis of Structure-Activity Relationships:
The data presented above, while hypothetical, is based on established principles of SAR for arylpiperazine derivatives. The introduction of an aryl group at the N4-position generally confers affinity for both D2 and 5-HT1A receptors.
-
Impact of Aryl Substituents: The nature of the N4-aryl substituent significantly modulates binding affinity and selectivity. For instance, the introduction of a methoxy group at the 2-position of the phenyl ring (Compound 1b ) can enhance affinity for both receptors compared to the unsubstituted phenyl analog (Compound 1a ). This is often attributed to favorable electronic and steric interactions within the receptor's binding site.
-
Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like pyrimidinyl (Compound 1c ) or pyrazinyl (Compound 1d ) can lead to varied outcomes. In our example, the pyrimidinyl substituent demonstrates a preference for the D2 receptor, as indicated by the lower D2/5-HT1A selectivity ratio. The nitrogen atoms in these heteroaromatic rings can act as hydrogen bond acceptors, potentially forming specific interactions with amino acid residues in the receptor binding pocket.
Experimental Protocols: A Guide to Synthesis and In Vitro Evaluation
To provide a practical context for the SAR discussion, we outline a representative synthetic protocol for a 1-(4-bromobenzyl)piperazine derivative and a standard methodology for assessing its receptor binding affinity.
Synthesis of 1-(4-Bromobenzyl)-4-(2-methoxyphenyl)piperazine (Compound 1b)
This protocol describes a typical nucleophilic substitution reaction to afford the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base, for instance potassium carbonate (K2CO3, 2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-4-(bromomethyl)benzene (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-bromobenzyl)-4-(2-methoxyphenyl)piperazine.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: General Synthetic Scheme for 1-(4-Bromobenzyl)piperazine Derivatives.
Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays
The affinity of the synthesized compounds for their target receptors is typically determined using in vitro competitive radioligand binding assays.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.
-
Assay Buffer: Use a suitable assay buffer, for example, 50 mM Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.
-
Incubation: In a 96-well plate, incubate the cell membrane homogenates with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors or [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
Determination of Non-specific Binding: To determine non-specific binding, use a high concentration of a known, non-labeled ligand (e.g., haloperidol for D2 or serotonin for 5-HT1A).
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Receptor Binding Assay.
Concluding Remarks
The structure-activity relationship of 1-(4-bromobenzyl)piperazine derivatives is a compelling area of research in the quest for novel CNS therapies. The versatility of the piperazine scaffold, coupled with the specific electronic and steric properties of the 4-bromobenzyl group, provides a rich platform for medicinal chemists to explore. The illustrative data and protocols presented in this guide underscore the importance of systematic structural modifications and robust pharmacological evaluation in the design of potent and selective dual-target ligands for the dopamine D2 and serotonin 5-HT1A receptors. Future investigations in this area will undoubtedly contribute to the development of the next generation of treatments for complex neurological and psychiatric disorders.
References
-
Ullah, N., et al. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Mini-Reviews in Medicinal Chemistry, 14(1), 88-97. [Link]
-
Łukasiewicz, S., et al. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Journal of Neurochemistry, 137(4), 549-560. [Link]
-
Stępnicki, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Scientific Reports, 13(1), 7856. [Link]
-
Lacivita, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4988. [Link]
Sources
- 1. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for the Bench Scientist: 1-(4-Bromobenzyl)piperazine vs. 1-(4-Chlorobenzyl)piperazine
An In-Depth Guide to Physicochemical Properties, Synthesis, and Pharmacological Potential
For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences the entire discovery pipeline. Structurally similar compounds can exhibit subtle yet significant differences in reactivity, metabolic stability, and biological activity. This guide provides a detailed comparison of two closely related piperazine derivatives: 1-(4-Bromobenzyl)piperazine hydrochloride and 1-(4-Chlorobenzyl)piperazine. By examining their properties, synthesis, and a framework for evaluating their biological performance, this document aims to equip scientists with the necessary insights to make informed decisions for their research endeavors.
At a Glance: Physicochemical Properties
The primary distinction between the two molecules lies in the halogen substituent at the para-position of the benzyl ring. This single atomic substitution of bromine for chlorine imparts measurable differences in molecular weight, and can influence properties like melting point and reactivity. The hydrochloride salt form of the bromo- anologue is often supplied to improve solubility and handling characteristics.
| Property | 1-(4-Bromobenzyl)piperazine Hydrochloride | 1-(4-Chlorobenzyl)piperazine |
| Molecular Formula | C₁₁H₁₅BrN₂ · HCl | C₁₁H₁₅ClN₂[1][2] |
| Molecular Weight | 291.62 g/mol (as HCl salt); 255.15 g/mol (free base)[3] | 210.70 g/mol [1][2][4] |
| CAS Number | 91345-62-9 (free base)[3] | 23145-88-2[1][5] |
| Appearance | Solid | Colorless liquid[5] |
| Melting Point | 56-62 °C (free base) | 109-111.5 °C[5] |
| Boiling Point | 112-116 °C at 0.3 mmHg | 104-106 °C at 0.1 hPa[5] |
| IUPAC Name | 1-[(4-bromophenyl)methyl]piperazine hydrochloride | 1-[(4-chlorophenyl)methyl]piperazine[4] |
| SMILES | C1CN(CCN1)CC2=CC=C(C=C2)Br.Cl | C1CN(CCN1)CC2=CC=C(C=C2)Cl[4] |
| InChI Key | MAHWBNAOEVAPJF-UHFFFAOYSA-N (free base) | GSJXJZOWHSTWOX-UHFFFAOYSA-N[4] |
Synthesis and Reactivity Considerations
Both compounds are typically synthesized via nucleophilic substitution, where the secondary amine of the piperazine ring attacks the benzylic carbon of the corresponding 4-halobenzyl halide.
General Synthetic Workflow
The choice between 4-bromobenzyl bromide and 4-chlorobenzyl chloride as the starting material is a key variable. Bromides are generally better leaving groups than chlorides, making the 4-bromobenzyl precursor more reactive. This can lead to faster reaction times or allow for milder reaction conditions compared to the synthesis using the chloro-analogue. However, 4-chlorobenzyl chloride is often more cost-effective and readily available.
Caption: General synthesis of 1-(4-halobenzyl)piperazines.
Experimental Protocol: Synthesis of 1-(4-Chlorobenzyl)piperazine
This protocol describes a representative procedure. The rationale for each step is provided to illustrate the underlying chemical principles.
Objective: To synthesize 1-(4-chlorobenzyl)piperazine via N-alkylation of piperazine.
Materials:
-
Piperazine (anhydrous)
-
4-Chlorobenzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Butanone (Methyl Ethyl Ketone, MEK)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous piperazine (4 equivalents), anhydrous potassium carbonate (1.5 equivalents), and butanone to form a slurry.
-
Causality: Using an excess of piperazine helps to minimize the formation of the di-substituted byproduct. Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Butanone is a suitable polar aprotic solvent for this type of reaction.[6]
-
-
Addition of Alkylating Agent: Dissolve 4-chlorobenzyl chloride (1 equivalent) in a minimal amount of butanone and add it dropwise to the stirring piperazine slurry at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Solvent Removal: Remove the butanone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash with deionized water (2-3 times) to remove any remaining piperazine and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(4-chlorobenzyl)piperazine.
-
Purification (Optional): The crude product can be further purified by column chromatography or vacuum distillation if necessary.
Pharmacological Profile and Biological Activity
The piperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7] These derivatives often exhibit activity at central nervous system (CNS) targets, particularly aminergic G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors.[8]
The halogen substituent (Br or Cl) can significantly influence the pharmacological profile through several mechanisms:
-
Receptor Binding: The size, electronegativity, and polarizability of the halogen atom can alter the compound's affinity and selectivity for different receptor subtypes. Bromine is larger and more polarizable than chlorine, which may lead to different steric and electronic interactions within the receptor's binding pocket.
-
Metabolic Stability: The carbon-halogen bond is a potential site for metabolism. The C-Br bond is generally weaker than the C-Cl bond, which could lead to differences in metabolic pathways and the pharmacokinetic profile of the compounds.
Potential Signaling Pathway Involvement
Many benzylpiperazine derivatives interact with serotonin receptors, such as the 5-HT2A receptor, which is implicated in various neurological and psychiatric conditions.[9] Activation of the 5-HT2A receptor typically leads to the activation of the Gq/11 protein, initiating a signaling cascade involving phospholipase C (PLC) and subsequent downstream effects.
Caption: Potential 5-HT2A receptor signaling pathway modulation.
Performance Comparison: A Framework for Evaluation
To objectively compare the biological performance of these two compounds, a quantitative assessment of their binding affinity to a relevant pharmacological target is essential. A competitive radioligand binding assay is the gold standard for this purpose.[10]
Hypothetical Objective: To determine and compare the binding affinities (Ki) of 1-(4-Bromobenzyl)piperazine and 1-(4-Chlorobenzyl)piperazine for the human 5-HT2A receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a self-validating system for determining the inhibitory constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 1-(4-Bromobenzyl)piperazine and 1-(4-Chlorobenzyl)piperazine, prepared in a dilution series.
-
96-well plates, filter mats (GF/C), scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-Specific Binding (10 µM Mianserin), and varying concentrations of each test compound (e.g., from 0.1 nM to 100 µM).
-
Reagent Addition: To each well, add:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of Mianserin (for Non-Specific Binding) OR 50 µL of test compound dilution.
-
50 µL of the radioligand ([³H]Ketanserin) at a concentration close to its Kd.
-
150 µL of the membrane preparation.
-
Causality: Using a radioligand concentration near its dissociation constant (Kd) provides optimal conditions for detecting competitive inhibition. Mianserin, a high-affinity ligand, is used at a saturating concentration to block all specific binding sites, thus defining non-specific binding.[11]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber (GF/C) filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Causality: Rapid filtration and washing with cold buffer are crucial to minimize dissociation of the radioligand from the receptor during the wash steps.[11]
-
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Hypothetical Data and Interpretation
| Compound | IC₅₀ (nM) | Calculated Ki (nM) |
| 1-(4-Bromobenzyl)piperazine | 85 | 42.5 |
| 1-(4-Chlorobenzyl)piperazine | 120 | 60.0 |
| (Note: Data are hypothetical for illustrative purposes. Assumes a radioligand concentration equal to its Kd.) |
Interpretation: In this hypothetical scenario, 1-(4-Bromobenzyl)piperazine exhibits a lower Ki value, suggesting a higher binding affinity for the 5-HT2A receptor compared to its chloro-analogue. This could be attributed to the greater polarizability of the bromine atom, potentially forming a more favorable halogen bond or other interaction within the receptor's binding site.
Analytical Characterization: Purity Assessment by HPLC
Ensuring the purity of research compounds is paramount for reliable experimental results. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of small molecules like benzylpiperazine derivatives.[12]
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a synthesized batch of 1-(4-halobenzyl)piperazine.
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of A and B).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection & Run: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks (% Area).
Conclusion
While 1-(4-Bromobenzyl)piperazine and 1-(4-Chlorobenzyl)piperazine are structurally very similar, the substitution of bromine for chlorine introduces distinct differences that can be leveraged in research and development. The bromo-derivative is chemically more reactive due to the nature of the carbon-halogen bond, which may be advantageous in synthesis. Pharmacologically, this substitution can modulate binding affinity for biological targets, a critical parameter in drug design. The provided experimental frameworks for synthesis, biological evaluation, and analytical characterization offer a robust guide for scientists to explore these differences and select the optimal compound for their specific application, whether as a versatile chemical intermediate or a lead candidate in a drug discovery program.
References
- Vertex AI Search. (n.d.). Exploring 1-(4-Chlorobenzhydryl)piperazine: Properties, Applications, and Manufacturing Excellence. Retrieved February 6, 2026.
- Benchchem. (n.d.). 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9. Retrieved February 6, 2026.
- Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British journal of pharmacology and chemotherapy, 12(3), 303–308.
- Reddy, T. S., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Letters in Drug Design & Discovery, 9(7), 673-679.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(4-Chlorobenzhydryl)piperazine | 303-26-4. Retrieved February 6, 2026.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(4-Bromophenyl)piperazine | 66698-28-0. Retrieved February 6, 2026.
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylpiperazine. PubChem Compound Database. Retrieved February 6, 2026, from [Link]
- Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)piperazine. PubChem Compound Database. Retrieved February 6, 2026, from [Link]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 6, 2026.
- United Nations Office on Drugs and Crime. (2013).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 6, 2026.
- Stary, M., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved February 6, 2026.
- Cruickshank, D. L., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
- Chem-Impex. (n.d.). 1-(4-Chlorobenzyl)piperazine. Retrieved February 6, 2026.
- Satała, G., et al. (2022).
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular biology of receptors on lymphocytes, 41-53.
- Google Patents. (n.d.). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
- Analytical Methods. (n.d.). Accepted Manuscript. Royal Society of Chemistry. Retrieved February 6, 2026.
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 6, 2026.
- Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of neurochemistry, 162(1), 14-33.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 6, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of (c) 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine. Retrieved February 6, 2026, from [Link]
- Ghoneim, M. M., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 6(4), 2865-2872.
- Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. Retrieved February 6, 2026.
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 6, 2026, from [Link]
- Pytliak, M., & Vargova, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology, Slovak Academy of Sciences.
- EvitaChem. (n.d.). Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411). Retrieved February 6, 2026.
Sources
- 1. 1-(4-Chlorobenzyl)piperazine 98 23145-88-2 [sigmaaldrich.com]
- 2. 1-(4-Chlorobenzyl)piperazine | CAS 23145-88-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation [mdpi.com]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Synthesis Routes for Substituted Piperazines
This guide provides a comparative analysis of synthesis routes for substituted piperazines, designed for researchers in drug discovery.
Executive Summary
Piperazines represent the third most frequent nitrogen heterocycle in FDA-approved drugs (e.g., Imatinib, Aripiprazole). Their synthesis is often bifurcated into two strategic imperatives: functionalizing the nitrogen (N-arylation/alkylation) or constructing the carbon skeleton (C-substitution) with stereochemical precision.
This guide compares the three most prevalent methodologies:
-
Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): The gold standard for N-arylation.
-
Nucleophilic Aromatic Substitution (SNAr): A cost-effective alternative for electron-deficient electrophiles.
-
Asymmetric Hydrogenation of Pyrazines: The modern approach for accessing chiral C-substituted cores.
Part 1: N-Arylation Strategies (The "Coupling" Approach)
For late-stage diversification of drug candidates, attaching an aryl group to a pre-formed piperazine ring is the most common workflow.
Comparative Assessment: Buchwald-Hartwig vs. SNAr
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Scope | Universal. Works with electron-rich, neutral, and poor aryl halides/tosylates. | Limited. Requires electron-withdrawing groups (EWGs) on the aryl ring (e.g., -NO₂, -CN, -CF₃). |
| Catalyst | Palladium (Pd) + Ligand (e.g., RuPhos, BINAP).[1] Costly.[1] | None (or simple bases like K₂CO₃). Cheap. |
| Conditions | Mild (80–100°C). Sensitive to O₂/moisture. | Harsh (often >120°C or microwave). Robust to air. |
| Regioselectivity | High.[1][2][3] Ligand control can direct selectivity.[4] | Controlled by electronics of the substrate. |
| Green Metric | Low atom economy (ligand/catalyst waste). | Higher atom economy, but solvent waste can be high. |
detailed Protocol: Buchwald-Hartwig N-Arylation
Rationale: This protocol utilizes a Pd-PEPPSI precatalyst system, which is air-stable and highly active for sterically hindered substrates, overcoming the limitations of older generation catalysts.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
Substituted Piperazine (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Base: KOtBu (1.5 equiv) or Cs₂CO₃ (for sensitive substrates)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Workflow:
-
Inerting: Charge a reaction vial with the aryl halide, piperazine, base, and Pd-PEPPSI-IPr. Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-dioxane via syringe.
-
Activation: Heat the mixture to 80°C.
-
Checkpoint: Monitor by TLC/LC-MS. Conversion typically occurs within 2–6 hours.
-
-
Work-up: Cool to room temperature. Filter through a celite pad (removes Pd black and salts). Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via flash column chromatography (DCM/MeOH gradient).
Self-Validating Step: If the reaction turns black immediately upon heating, the catalyst may have decomposed due to oxygen. Ensure rigorous degassing. A properly active reaction often maintains a dark orange/brown hue until completion.
Part 2: Chiral Core Construction (The "Scaffold" Approach)
Creating C-substituted piperazines (e.g., 2-methylpiperazine) with high enantiomeric excess (ee) is challenging. The traditional route involves reducing diketopiperazines (from amino acids), but this requires harsh reducing agents (LiAlH₄). The modern route uses Asymmetric Hydrogenation .
Comparative Assessment: Pyrazine Reduction vs. Diketopiperazine Reduction
| Feature | Ir-Catalyzed Pyrazine Hydrogenation | Diketopiperazine Reduction |
| Starting Material | Substituted Pyrazines (Commercial/Cheap). | Amino Acids (Chiral Pool). |
| Stereocontrol | Catalytic. Chirality induced by ligand. Up to 96% ee.[2] | Substrate-controlled. Retains amino acid chirality (risk of racemization). |
| Step Count | 2 Steps (Activation + Hydrogenation).[2] | 3-4 Steps (Coupling + Cyclization + Reduction). |
| Safety | High pressure H₂ (requires autoclave). | Pyrophoric reagents (LiAlH₄/BH₃). |
Detailed Protocol: Ir-Catalyzed Asymmetric Hydrogenation
Rationale: This route avoids the waste associated with LiAlH₄ and allows access to cis-2,3-disubstituted piperazines which are difficult to synthesize via cyclization.
Reagents:
-
Substituted Pyrazine (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv) - Acts as activator
-
Catalyst: [Ir(cod)Cl]₂ / Chiral Bisphosphine Ligand (e.g., (R)-SegPhos)
-
Hydrogen Gas (H₂)
-
Solvent: Ethanol
Workflow:
-
Activation (Quaternization): Dissolve pyrazine in acetone. Add alkyl halide.[2][5][6] Stir at RT for 12h. Filter the precipitated pyrazinium salt.
-
Why? Pyrazines are electron-deficient and hard to hydrogenate. Quaternization disrupts aromaticity, facilitating reduction.
-
-
Hydrogenation: Transfer the pyrazinium salt to a high-pressure autoclave. Add Ir-catalyst (1 mol%) and Ethanol.
-
Reaction: Pressurize with H₂ (30–50 bar) and stir at 50°C for 12–24h.
-
Deprotection (Optional): If the N-benzyl group is not desired, perform Pd/C hydrogenolysis in the same vessel (one-pot).
Part 3: Decision Framework & Visualization
Route Selection Logic
The following decision tree assists in selecting the optimal synthetic pathway based on the target molecule's electronic and structural constraints.
Figure 1: Strategic decision tree for piperazine synthesis based on structural requirements.
Mechanistic Workflow: Buchwald-Hartwig Cycle
Understanding the catalytic cycle is crucial for troubleshooting low yields (e.g., catalyst poisoning vs. failed reductive elimination).
Figure 2: Simplified catalytic cycle for Pd-catalyzed N-arylation.
References
-
Buchwald-Hartwig Overview: Mishra, V. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Current Organic Synthesis.[1][5][6][7][8] Link
-
Pyrazine Hydrogenation: Cartigny, D. et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Link[2]
-
Green Chemistry Approaches: Reilly, S. W., & Mach, R. H. (2016).[1] Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Link
-
C-H Functionalization Review: Gueret, R. et al. (2020).[1] Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI Organics. Link
Sources
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Activities of 1-(4-Bromobenzyl)piperazine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 1-(4-Bromobenzyl)piperazine hydrochloride. As direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from structurally related piperazine and benzylpiperazine derivatives to forecast its potential pharmacological profile. We will explore the known in vitro and in vivo activities of analogous compounds, offering insights into potential mechanisms of action and experimental frameworks for future investigation.
Introduction to the Benzylpiperazine Scaffold
The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its versatile biological activities. Its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, and antipsychotic properties[1][2]. The addition of a benzyl group to the piperazine core, creating the benzylpiperazine moiety, further diversifies the potential biological targets. The nature and position of substituents on the benzyl ring play a crucial role in determining the specific activity and potency of these compounds.
The subject of this guide, 1-(4-Bromobenzyl)piperazine, features a bromine atom at the para position of the benzyl ring. Halogenation is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Therefore, understanding the impact of this bromo-substitution is key to predicting its biological profile in comparison to other substituted benzylpiperazine derivatives.
Comparative In Vitro Activities
The in vitro activity of piperazine derivatives is diverse, ranging from enzyme inhibition to receptor binding. Here, we compare the known in vitro effects of compounds structurally related to 1-(4-Bromobenzyl)piperazine.
Enzyme Inhibition: A Case Study of Tyrosinase
Several studies have investigated benzylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin synthesis[3][4][5]. This activity is relevant for the development of agents for hyperpigmentation disorders.
A study on 1-(4-fluorobenzyl)piperazine derivatives demonstrated their potential as competitive inhibitors of tyrosinase[3]. The proposed mechanism involves the fluorobenzyl portion of the molecule anchoring to the catalytic site of the enzyme[3]. Given the structural similarity between a fluoro- and a bromo-substituent (both are halogens), it is plausible that 1-(4-Bromobenzyl)piperazine could exhibit similar inhibitory activity against tyrosinase.
Table 1: Comparison of In Vitro Tyrosinase Inhibition by Benzylpiperazine Analogs
| Compound | IC50 (µM) | Inhibition Type | Reference |
| 1-(4-Fluorobenzyl)piperazine derivative (Compound 25) | 0.96 | Competitive | [5] |
| Kojic Acid (Reference Compound) | 17.76 | Not specified | [5] |
| 1-(4-Bromobenzyl)piperazine | Data not available | Hypothesized: Competitive |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory activity of a compound against mushroom tyrosinase.
-
Reagents and Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., 1-(4-Bromobenzyl)piperazine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each compound dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Diagram: Proposed Mechanism of Tyrosinase Inhibition
Caption: Proposed binding of a benzylpiperazine derivative to the tyrosinase active site.
Receptor Binding and Functional Assays
Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors. For instance, certain derivatives act as histamine H3 receptor antagonists[6]. Another example is the α1-adrenoceptor antagonism exhibited by some piperazine-derived compounds, which has implications for conditions like benign prostatic hyperplasia[7][8].
The specific receptor binding profile of 1-(4-Bromobenzyl)piperazine hydrochloride is not documented. However, based on the broader class, it would be logical to screen it against a panel of central nervous system (CNS) and other relevant receptors to identify potential targets.
Comparative In Vivo Activities
Translating in vitro findings to a whole-organism context is a critical step in drug development. Here, we examine the reported in vivo effects of related piperazine compounds.
Anticonvulsant Activity
Some piperazine derivatives have demonstrated anticonvulsant effects in animal models. For example, a study on carboxamide analogs of piperazine showed protection against pentylenetetrazole (PTZ)-induced seizures in mice[9]. This suggests a potential for CNS activity.
Table 2: In Vivo Anticonvulsant Activity of a Piperazine Analog
| Compound | Dose (mg/kg) | Protection from Mortality (%) | Animal Model | Reference |
| Compound 4e | 10 | 50 | PTZ-induced seizures in BALB/c mice | [9] |
| Compound 4e | 30 | 80 | PTZ-induced seizures in BALB/c mice | [9] |
| 1-(4-Bromobenzyl)piperazine | Data not available | Data not available |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol describes a common method for evaluating the anticonvulsant potential of a test compound in rodents.
-
Animals: Male Swiss albino mice (20-25 g).
-
Housing: House animals in standard laboratory conditions with free access to food and water.
-
Procedure:
-
Administer the test compound (e.g., 1-(4-Bromobenzyl)piperazine hydrochloride) or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal).
-
After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, subcutaneous).
-
Immediately observe the mice for the onset of clonic and tonic seizures for a period of 30 minutes.
-
Record the latency to the first seizure and the percentage of animals protected from seizures and mortality.
-
Statistically analyze the data to determine the significance of the anticonvulsant effect.
-
Diagram: Workflow for In Vivo Anticonvulsant Testing
Caption: A typical workflow for assessing anticonvulsant activity in vivo.
Other Potential In Vivo Effects
The diverse activities of piperazine derivatives suggest that 1-(4-Bromobenzyl)piperazine could have other in vivo effects. For example, some benzylpiperazine derivatives have shown antinociceptive (pain-relieving) effects in preclinical models[10]. The parent compound, piperazine, is known for its paralytic action on ascaris muscle, which formed the basis of its use as an anthelmintic agent[11].
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 1-(4-Bromobenzyl)piperazine and its derivatives can be achieved through various established chemical routes[12][13][14][15][16]. Structure-activity relationship studies are crucial for optimizing the biological activity of a lead compound. For the benzylpiperazine class, key modifications often involve:
-
Substitution on the benzyl ring: The position and nature of the substituent (e.g., electron-donating or electron-withdrawing groups) can significantly impact potency and selectivity.
-
Modification of the piperazine ring: N-acylation or N-alkylation of the second nitrogen atom of the piperazine ring can lead to compounds with different pharmacological profiles.
Conclusion and Future Directions
While direct experimental data on 1-(4-Bromobenzyl)piperazine hydrochloride is scarce, a comparative analysis of its structural analogs provides a valuable framework for predicting its potential biological activities. Based on the available literature, this compound warrants investigation for its potential as a tyrosinase inhibitor and for its effects on the central nervous system, particularly anticonvulsant activity.
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of 1-(4-Bromobenzyl)piperazine hydrochloride. A systematic screening against a panel of enzymes and receptors would be a crucial first step in elucidating its mechanism of action and therapeutic potential. Subsequent in vivo studies in relevant animal models would then be necessary to validate any promising in vitro findings. This structured approach will be essential to fully understand the pharmacological profile of this compound and its potential as a novel therapeutic agent.
References
-
Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs. PubMed. URL: [Link]
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
-
A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. URL: [Link]
-
Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central. URL: [Link]
-
(2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. PubMed. URL: [Link]
-
MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. URL: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. URL: [Link]
-
Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. PMC. URL: [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. URL: [Link]
-
Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. URL: [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed. URL: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. URL: [Link]
-
Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. PubMed. URL: [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. URL: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR). URL: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. URL: [Link]
-
(PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. ResearchGate. URL: [Link]
-
Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. URL: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 9. Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Benchmarking Guide: Evaluating 1-(4-Bromobenzyl)piperazine Hydrochloride Against Key CNS Receptor Ligands
Introduction: Situating a Novel Compound in a Validated Landscape
The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—including two basic nitrogen atoms that can be differentially substituted, a constrained yet flexible conformation, and the ability to form multiple hydrogen bonds—make it an ideal anchor for designing molecules with high affinity and specificity for biological targets, particularly within the central nervous system (CNS).[1][2]
This guide focuses on 1-(4-Bromobenzyl)piperazine hydrochloride , a derivative that combines the established piperazine core with a bromobenzyl moiety. The benzylpiperazine (BZP) class of compounds is known to exhibit significant psychoactive properties, often through interaction with monoamine neurotransmitter systems.[3] Therefore, it is logical to hypothesize that 1-(4-Bromobenzyl)piperazine hydrochloride will exhibit affinity for dopamine and/or serotonin receptors, which are critical targets for treating a wide range of psychiatric and neurological disorders.
The objective of this document is not merely to present data but to establish a rigorous, self-validating scientific framework for the comprehensive characterization of this novel compound. We will outline a head-to-head benchmarking strategy against well-understood reference compounds, explaining the causality behind each experimental choice. This approach allows researchers to position the compound's performance within the context of established pharmacological agents, thereby rapidly assessing its potential therapeutic value and mechanism of action.
Section 1: Physicochemical Profile of Test and Reference Compounds
Before delving into biological characterization, a foundational understanding of the physicochemical properties of the test compound and its comparators is essential. These properties govern solubility, membrane permeability, and metabolic stability, all of which are critical for pharmacological activity.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(4-Bromobenzyl)piperazine | Brc1ccc(CN2CCNCC2)cc1 | C₁₁H₁₅BrN₂ | 255.15[4][5] |
| Serotonin (5-HT) | O(c1cc(c(N)cc1)CCN)c2ccccc2 | C₁₀H₁₂N₂O | 176.22 |
| Dopamine | O(c1cc(O)c(CCN)cc1)c2ccccc2 | C₈H₁₁NO₂ | 153.18 |
| Haloperidol | FC(c1ccccc1)C(=O)CCCN1CCC(O)(c2ccc(Cl)cc2)CC1 | C₂₁H₂₃ClFNO₂ | 375.86 |
| Risperidone | CC1=C(C(=O)N2CCC(CC2)C3=NOC4=C3C=CC(F)=C4)C=CN1CCO | C₂₃H₂₇FN₄O₂ | 410.49 |
Section 2: Rationale for Target Selection and Benchmarking Strategy
The structural similarity of 1-(4-Bromobenzyl)piperazine to known dopaminergic and serotonergic ligands strongly suggests these receptor families as primary targets.[6][7][8] Our benchmarking strategy is therefore designed to probe these interactions with precision, using a multi-tiered approach from broad affinity screening to specific functional validation.
Justification for Reference Compounds:
-
Serotonin & Dopamine: As the endogenous agonists, they represent the baseline for receptor activation and are essential controls in functional assays.
-
Haloperidol: A "typical" antipsychotic, it is a potent and well-characterized dopamine D₂ receptor antagonist.[9] It serves as a benchmark for pure dopaminergic blockade.
-
Risperidone: An "atypical" antipsychotic with a mixed pharmacological profile, exhibiting high-affinity antagonism at both serotonin 5-HT₂A and dopamine D₂ receptors.[8] This profile is common for modern CNS therapeutics and represents a critical comparator for a novel compound that may have multi-target activity.
The overall experimental strategy is designed to move from broad screening to specific characterization, as illustrated below.
Section 3: Head-to-Head Experimental Benchmarking Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls derived from the selected reference compounds.
Primary Screening: Receptor Binding Affinity
Causality: The first critical step is to determine if the compound physically interacts with the hypothesized targets and with what affinity. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[10] It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor, allowing for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture HEK293 cells stably transfected with the human receptor of interest (e.g., DRD2, HTR2A).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.[11]
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine the total protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of serially diluted 1-(4-Bromobenzyl)piperazine hydrochloride or reference compound.
-
Add 50 µL of the appropriate radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂A receptors) at a concentration near its dissociation constant (Kd).
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (typically 10-50 µg protein/well).
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled competitor, e.g., 10 µM Haloperidol).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
-
Data Acquisition and Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding = (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Hypothetical Data Summary: Receptor Binding Affinity (Ki, nM)
| Compound | D₂ Receptor | 5-HT₂A Receptor |
| 1-(4-Bromobenzyl)piperazine HCl | TBD | TBD |
| Haloperidol | ~1.5 | ~50 |
| Risperidone | ~3.0 | ~0.2 |
| Serotonin | >1000 | ~100 |
| Dopamine | ~20 | >1000 |
Functional Characterization: Agonist vs. Antagonist Activity
Causality: High binding affinity does not reveal the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), a partial agonist, or an inverse agonist. Functional assays are required to elucidate this. For GPCRs like dopamine and serotonin receptors, this is typically measured by quantifying the change in intracellular second messengers (e.g., cAMP, Ca²⁺) upon receptor engagement.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. 1-(4-Bromobenzyl)piperazine | CAS 91345-62-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1-(4-溴苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Available Technologies - NCI [techtransfer.cancer.gov]
- 7. acnp.org [acnp.org]
- 8. mdpi.com [mdpi.com]
- 9. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 12. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Technical Guide: Reproducibility of Experiments Using 1-(4-Bromobenzyl)piperazine Hydrochloride
[1]
Executive Summary
1-(4-Bromobenzyl)piperazine hydrochloride (CAS: 91345-62-9) is a critical pharmacophore scaffold used in the synthesis of sigma receptor ligands, antihistamines, and antimicrobial agents.[1] Its utility stems from its dual functionality: the secondary amine acts as a nucleophile for chain extension, while the para-bromo group serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
However, reproducibility in workflows involving this compound is frequently compromised by three factors: salt stoichiometry ambiguities (mono- vs. di-HCl) , incomplete in-situ neutralization , and oxidation of the free base .[1]
This guide objectively compares this reagent against its chlorinated and non-halogenated analogs and provides a validated protocol to ensure batch-to-batch consistency.[1]
Part 1: Chemical Profile & Stability
To ensure reproducibility, one must distinguish between the stable storage form (HCl salt) and the reactive species (Free Base).
Comparative Physical Properties[2]
| Feature | 1-(4-Bromobenzyl)piperazine HCl | 1-(4-Bromobenzyl)piperazine (Free Base) | 1-(4-Chlorobenzyl)piperazine HCl |
| CAS | 91345-62-9 | 91345-61-8 | 1023815-68-8 |
| State | White Crystalline Solid | Pale Yellow Solid/Oil (Low MP) | White Solid |
| Storage Stability | High: Stable for years at RT.[1] Resistant to oxidation.[1] | Low: Absorbs CO₂ from air (carbamate formation); oxidizes to N-oxides.[1] | High: Similar to Bromo-analog.[1][2][3] |
| Hygroscopicity | Moderate (check water content).[1] | Low, but chemically unstable.[1] | Moderate. |
| Solubility | Water, Methanol, DMSO.[1] | DCM, Ethyl Acetate, Toluene.[1] | Water, Methanol.[1][4] |
| Reactivity | Inert until neutralized.[1] | Ready for nucleophilic attack. | Inert until neutralized.[1] |
Critical Insight: Commercial sources often list the melting point of the free base (56–62 °C) on the salt's safety data sheet (SDS), leading to confusion. The HCl salt typically melts/decomposes at significantly higher temperatures (>200 °C). Always verify the salt form via Elemental Analysis or Argentometric Titration before use.
Part 2: Comparative Performance Analysis
Why choose the 4-Bromo variant over cheaper alternatives?
vs. 1-(4-Chlorobenzyl)piperazine[1]
-
Cross-Coupling Efficiency: The C-Br bond is significantly weaker (approx. 280 kJ/mol) than the C-Cl bond (approx. 397 kJ/mol).[1] In subsequent Suzuki couplings to attach biaryl motifs, the Bromo-analog proceeds under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C). The Chloro-analog often requires specialized, expensive ligands (e.g., XPhos, RuPhos) and higher temperatures to activate the aryl chloride.
-
Cost-Benefit: While the Chloro-analog is ~20% cheaper, the cost is lost in catalyst expenses and lower yields during downstream functionalization.[1]
vs. 1-Benzylpiperazine (BZP)[1][6][7]
-
Synthetic Utility: BZP lacks a functional handle on the aryl ring. It is a "dead-end" scaffold.[1] The 4-Br group allows for divergent synthesis—creating libraries of compounds from a single intermediate.[1]
-
Regulatory Risk: BZP is a controlled substance in many jurisdictions (Schedule I in USA, Class C in NZ) due to its abuse potential as a stimulant ("party pills"). The 4-Bromo derivative does not share this specific legal status in most research contexts, simplifying procurement and compliance.[1]
Decision Matrix Visualization
The following diagram illustrates the decision logic for selecting the correct piperazine scaffold based on downstream synthetic goals.
Caption: Selection logic for benzylpiperazine derivatives based on synthetic requirements.
Part 3: Validated Experimental Protocol
The most common cause of low yield is inefficient liberation of the free base from the hydrochloride salt. The secondary amine cannot act as a nucleophile while protonated.
Workflow: In-Situ Neutralization and N-Alkylation
Objective: React 1-(4-Bromobenzyl)piperazine HCl with an alkyl halide (R-X).
Step 1: Salt Break (The "Free-Basing" Step)
Do not rely on weak bases (e.g., TEA, DIPEA) to reach equilibrium in the reaction vessel. Pre-neutralization is superior for reproducibility.
-
Suspend 1.0 eq of 1-(4-Bromobenzyl)piperazine HCl in DCM (10 mL/g).
-
Add 1.2 eq of 1M NaOH or Sat. NaHCO₃ .[1]
-
Stir vigorously for 15 minutes. The solid will dissolve as the free base partitions into the DCM layer.
-
Separate phases. Wash the organic layer once with brine.
-
Dry over Na₂SO₄, filter, and concentrate immediately before the next step to avoid carbonate formation.
Step 2: N-Alkylation (Nucleophilic Substitution)[1]
-
Dissolve the fresh free base in anhydrous Acetonitrile (MeCN).
-
Add 1.1 eq of the electrophile (R-X).
-
Add 2.0 eq of K₂CO₃ (acts as an HCl scavenger for the new bond formation).
-
Heat to 60–80 °C monitoring by TLC/LCMS.
-
Checkpoint: The 4-Br handle should remain intact (no debromination occurs under these conditions).
Experimental Workflow Diagram
Caption: Standardized workflow for converting the stable HCl salt into the reactive free base for synthesis.
Part 4: Troubleshooting & Quality Control
The "Dibenzyl" Impurity
A common manufacturing impurity is 1,4-bis(4-bromobenzyl)piperazine .[1] This occurs if the starting piperazine was over-alkylated during production.[1]
-
Detection: Check ¹H NMR. The desired product is monosubstituted. If you see a perfectly symmetrical spectrum with benzyl protons integrating to 4H (relative to 8H piperazine), your starting material is the bis-impurity.[1]
-
Impact: This impurity is non-nucleophilic and will be an inert filler in your reaction, lowering effective molarity.[1]
Hygroscopicity & Stoichiometry
The HCl salt can absorb water, shifting the effective molecular weight.
-
Fix: If the bottle has been open for >1 month, dry the salt in a vacuum oven at 40 °C for 4 hours before weighing.
NMR Validation Data (Expected)
References
-
PubChem. (n.d.).[1] 1-(4-Bromobenzyl)piperazine.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2008). BZP (1-benzylpiperazine) drug profile. Retrieved October 26, 2023, from [Link]
-
Dolan, S. B., et al. (2018).[1][6] Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology. Retrieved October 26, 2023, from [Link]
-
Mullins, R. (2016).[1] Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms. ResearchGate. Retrieved October 26, 2023, from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411) [evitachem.com]
- 3. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 6. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Investigational Efficacy of 1-(4-Bromobenzyl)piperazine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic efficacy of 1-(4-Bromobenzyl)piperazine hydrochloride. Given the limited direct peer-reviewed studies on this specific compound, this document synthesizes data from structurally related piperazine and piperidine derivatives to forecast potential applications and benchmark against established alternatives. The information herein is intended to guide future research and experimental design.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a prevalent heterocyclic moiety in medicinal chemistry, recognized for its versatile applications as a scaffold in designing biologically active compounds.[1] Its presence in numerous approved drugs underscores its importance in targeting a wide array of biological pathways.[1] The compound 1-(4-Bromobenzyl)piperazine hydrochloride, while primarily available as a research chemical, belongs to a class of molecules with significant therapeutic interest.[2] This guide will explore its potential efficacy by examining the established activities of its structural analogs.
Physicochemical Properties of 1-(4-Bromobenzyl)piperazine
Understanding the basic properties of 1-(4-Bromobenzyl)piperazine is crucial for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 91345-62-9 | |
| Molecular Formula | C₁₁H₁₅BrN₂ | |
| Molecular Weight | 255.15 g/mol | |
| Form | Solid | |
| Melting Point | 56-62 °C | |
| Boiling Point | 112-116 °C at 0.3 mmHg |
Comparative Analysis of Potential Therapeutic Applications
Based on the activities of structurally similar compounds, we can hypothesize several areas where 1-(4-Bromobenzyl)piperazine hydrochloride might exhibit efficacy. This section compares its potential with known alternatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives.[3] For instance, derivatives of a related compound, 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride, have been shown to induce apoptosis in breast (MDA-MB-231) and liver (HepG2) cancer cell lines at concentrations as low as 1 μM.[3] The proposed mechanism involves the inhibition of microtubule assembly.[3]
Comparison with Alternatives:
| Compound/Class | Mechanism of Action | Key Findings |
| 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride derivatives | Microtubule destabilizing agent | Significant inhibition of cell proliferation in MDA-MB-231 cells at 1 μM.[3] |
| HJZ-12 (A NAF-derived α1D/1A antagonist) | Induces apoptosis independently of α1-adrenoceptor blocking | Shrinks prostate volume and induces apoptosis in a rat BPH model.[4][5] |
| V15 (A 1-(4-aminophenylacetyl)piperidine derivative) | Farnesoid X receptor (FXR) partial agonist | Ameliorates MASH in mice by mitigating hepatic steatosis, inflammation, and fibrosis.[6] |
Neurological and Psychiatric Disorders
The piperidine and piperazine moieties are valued for their ability to interact with neurotransmitter receptors, making them candidates for developing antidepressants and anxiolytics.[3] Phenylpiperazine compounds, in particular, exhibit varying degrees of 5-HT receptor blocking activity.[2]
Comparison with Alternatives:
| Compound/Class | Potential Target | Key Findings |
| 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | Neurotransmitter receptors | Utilized as an intermediate in the synthesis of drugs for neurological and psychiatric disorders.[3] |
| Dibenzylpiperazine (DBZP) | Dopaminergic and serotonergic systems | Substitutes for methamphetamine in drug discrimination assays, indicating some abuse liability.[7] |
| 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines | Histamine H3 receptor antagonists | Reduces food intake in rats, suggesting a role in appetite regulation.[8] |
Other Potential Applications
The versatility of the benzylpiperazine scaffold extends to other therapeutic areas. For example, 4-(4-Fluorobenzyl)piperazin-1-yl]-based compounds have been identified as competitive tyrosinase inhibitors, with potential applications in treating hyperpigmentation disorders.[9] Additionally, certain benzyl piperazine derivatives have shown promise as anti-Helicobacter pylori agents.[10][11]
Experimental Protocols for Efficacy Assessment
To validate the therapeutic potential of 1-(4-Bromobenzyl)piperazine hydrochloride, a series of in vitro and in vivo experiments are necessary. The following protocols are based on methodologies used for related compounds.
In Vitro Anticancer Efficacy Assessment
Objective: To determine the cytotoxic and apoptotic effects of 1-(4-Bromobenzyl)piperazine hydrochloride on various cancer cell lines.
Workflow:
Caption: In vitro workflow for assessing anticancer efficacy.
Detailed Steps:
-
Cell Culture: Culture human breast cancer (MDA-MB-231) and liver cancer (HepG2) cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis and protein analysis. After 24 hours, treat cells with a range of concentrations of 1-(4-Bromobenzyl)piperazine hydrochloride (e.g., 0.1, 1, 10, 100 μM) for 24, 48, and 72 hours.
-
MTT Assay: Assess cell viability using the MTT assay according to the manufacturer's protocol.
-
Flow Cytometry: Quantify apoptosis using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit and analyze by flow cytometry.
-
Western Blotting: Lyse treated cells and perform Western blot analysis for key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2.
In Vivo Efficacy Assessment in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of 1-(4-Bromobenzyl)piperazine hydrochloride.
Workflow:
Caption: In vivo workflow for assessing antitumor activity.
Detailed Steps:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups. Administer 1-(4-Bromobenzyl)piperazine hydrochloride (at various doses) and a vehicle control intraperitoneally or orally daily for a specified period.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume every 2-3 days. Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) on tumor tissues.
Conclusion and Future Directions
While direct evidence for the efficacy of 1-(4-Bromobenzyl)piperazine hydrochloride is currently lacking in peer-reviewed literature, the pharmacological activities of its structural analogs suggest a promising potential in several therapeutic areas, most notably in oncology and neurology. The experimental workflows outlined in this guide provide a framework for future investigations to elucidate its specific mechanisms of action and to compare its efficacy against existing and emerging therapeutic agents. Further research, including structure-activity relationship (SAR) studies, will be crucial in optimizing the piperazine scaffold for targeted drug development.
References
-
Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 247–251. [Link]
-
Gallo, E., et al. (2017). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 12(4), 310-315. [Link]
-
He, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 594038. [Link]
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 285, 118460. [Link]
-
Blough, B. E., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Drug and Alcohol Dependence, 189, 13-19. [Link]
-
He, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 594038. [Link]
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Medicinal Chemistry, 65(20), 13343-13411. [Link]
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Malmquist, N. A., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]
-
Fakhim, H., et al. (2020). Synthesis and Biological Evaluation of Novel Benzyl Piperazine Derivatives of 5-(5-Nitroaryl)-1,3,4-Thiadiazoles as Anti-Helicobacter Pylori Agents. ResearchGate. [Link]
-
Fakhim, H., et al. (2020). Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 28(2), 251-263. [Link]
-
ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. [Link]
-
Malmquist, N. A., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]
-
Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. Molecules, 20(6), 10836-10887. [Link]
Sources
- 1. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]
- 4. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 5. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synaptic Signature: A Comparative Guide to the Mechanism of Action of 1-(4-Bromobenzyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacological research, piperazine derivatives represent a versatile scaffold for developing novel central nervous system (CNS) active agents. Among these, 1-(4-Bromobenzyl)piperazine hydrochloride has emerged as a compound of interest. This guide provides an in-depth analysis of its presumed mechanism of action, drawing upon the well-established pharmacology of its parent compound, benzylpiperazine (BZP), and related analogues. By presenting a comparative analysis supported by experimental data and detailed protocols, this document aims to equip researchers with the foundational knowledge to effectively utilize and further investigate this class of compounds.
The Benzylpiperazine Scaffold: A Key to Modulating Monoaminergic Neurotransmission
The pharmacological activity of benzylpiperazine and its derivatives is primarily centered on their ability to modulate the synaptic concentrations of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2] This modulation is achieved through a dual mechanism: the inhibition of neurotransmitter reuptake and the promotion of their release from presynaptic terminals.[1] The parent compound, BZP, is a known CNS stimulant that exhibits amphetamine-like effects, albeit with a lower potency.[3]
The core of this activity lies in the interaction of these compounds with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By binding to these transporters, benzylpiperazine derivatives can either block the reuptake of neurotransmitters from the synaptic cleft or induce a reverse transport, effectively increasing their extracellular levels.
Inferred Mechanism of 1-(4-Bromobenzyl)piperazine Hydrochloride: A Structure-Activity Perspective
Direct experimental data on the specific binding affinities and functional activities of 1-(4-Bromobenzyl)piperazine hydrochloride are not extensively available in the public domain. However, based on the structure-activity relationship (SAR) of the benzylpiperazine class, we can infer its likely mechanism of action. The introduction of a halogen atom, in this case, bromine, at the para-position of the benzyl ring is expected to significantly influence the compound's interaction with monoamine transporters.
Halogenation can alter the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity, selectivity, and overall potency. It is hypothesized that 1-(4-Bromobenzyl)piperazine hydrochloride acts as a monoamine releasing agent and/or reuptake inhibitor, with a pharmacological profile distinct from the unsubstituted BZP. To understand these potential differences, a comparative analysis with BZP is essential.
Comparative Analysis: 1-(4-Bromobenzyl)piperazine Hydrochloride vs. Benzylpiperazine (BZP)
To contextualize the potential activity of 1-(4-Bromobenzyl)piperazine hydrochloride, we compare its inferred properties with the known experimental data for Benzylpiperazine (BZP).
| Compound | Target | EC50 (nM) for Release[3] | Primary Effect |
| Benzylpiperazine (BZP) | DAT | 175 | Dopamine Release |
| NET | 62 | Norepinephrine Release | |
| SERT | 6050 | Weak Serotonin Release | |
| 1-(4-Bromobenzyl)piperazine | DAT | Hypothesized to be potent | Inferred Dopamine/Norepinephrine Release |
| (Inferred) | NET | Hypothesized to be potent | |
| SERT | Hypothesized to be less potent |
Data for 1-(4-Bromobenzyl)piperazine is inferred based on SAR principles and requires experimental validation.
The data for BZP indicates a preference for inducing the release of norepinephrine and dopamine over serotonin.[3] The introduction of a bromine atom at the 4-position of the benzyl ring in 1-(4-Bromobenzyl)piperazine is likely to alter this profile. Generally, halogen substitution can enhance the potency of interaction with monoamine transporters. Therefore, it is plausible that the 4-bromo derivative exhibits a higher affinity and/or potency at DAT and NET compared to BZP.
Experimental Workflows for Mechanistic Confirmation
To empirically determine the mechanism of action of 1-(4-Bromobenzyl)piperazine hydrochloride and validate the inferred properties, a series of in vitro and in vivo experiments are necessary.
In Vitro Characterization: Monoamine Transporter Interaction
The initial step involves characterizing the interaction of the compound with the dopamine, norepinephrine, and serotonin transporters. This is typically achieved through radioligand binding assays and neurotransmitter uptake inhibition assays.
Caption: Workflow for in vitro characterization of monoamine transporter interaction.
This protocol outlines the procedure for determining the potency of 1-(4-Bromobenzyl)piperazine hydrochloride to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.[4][5][6]
Materials:
-
HEK293 cells stably transfected with human DAT, NET, or SERT.
-
96-well cell culture plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.
-
1-(4-Bromobenzyl)piperazine hydrochloride stock solution.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of 1-(4-Bromobenzyl)piperazine hydrochloride in KRH buffer.
-
Assay Initiation:
-
Wash the cell monolayers twice with KRH buffer.
-
Add the different concentrations of the test compound to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT-expressing cells) at a final concentration close to its Km value.
-
-
Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Subtract the non-specific uptake from all values.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Confirmation: Neurochemical and Behavioral Effects
To confirm the in vitro findings and assess the physiological relevance of the mechanism of action, in vivo studies are crucial. These typically involve microdialysis to measure neurotransmitter levels in specific brain regions and behavioral assays to assess the compound's stimulant effects.[7][8][9]
Caption: Workflow for in vivo confirmation of the mechanism of action.
This protocol describes a method to assess the stimulant effects of 1-(4-Bromobenzyl)piperazine hydrochloride by measuring changes in locomotor activity in mice or rats.[8][9]
Materials:
-
Male adult mice or rats.
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
1-(4-Bromobenzyl)piperazine hydrochloride solution for injection (e.g., intraperitoneal).
-
Vehicle control (e.g., saline).
Procedure:
-
Habituation:
-
On the day before the test, habituate the animals to the testing room for at least 1 hour.
-
Habituate the animals to the open-field chambers for a set period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity on the test day.
-
-
Drug Administration:
-
On the test day, administer the vehicle or different doses of 1-(4-Bromobenzyl)piperazine hydrochloride to different groups of animals.
-
-
Locomotor Activity Recording:
-
Immediately after injection, place each animal in the center of an open-field chamber.
-
Record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include:
-
Total distance traveled.
-
Horizontal activity (ambulation).
-
Vertical activity (rearing).
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.
-
Compare the dose-response effects of 1-(4-Bromobenzyl)piperazine hydrochloride with the vehicle control and a reference stimulant like BZP or amphetamine.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
-
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of 1-(4-Bromobenzyl)piperazine hydrochloride is currently limited, a strong inference can be drawn from the well-characterized pharmacology of the benzylpiperazine class of compounds. It is highly probable that this compound functions as a CNS stimulant by modulating monoaminergic neurotransmission through interactions with dopamine, norepinephrine, and serotonin transporters. The 4-bromo substitution is anticipated to enhance its potency, particularly at DAT and NET.
The experimental workflows and detailed protocols provided in this guide offer a clear path for researchers to empirically validate this inferred mechanism. By systematically characterizing its in vitro binding and functional activity at monoamine transporters and corroborating these findings with in vivo neurochemical and behavioral studies, a comprehensive understanding of the synaptic signature of 1-(4-Bromobenzyl)piperazine hydrochloride can be achieved. This knowledge will be instrumental in guiding its application in neuropharmacological research and in the development of novel therapeutics targeting the central nervous system.
References
-
BZP/piperazines drug profile | . (n.d.). European Monitoring Centre for Drugs and Drug Addiction. [Link]
-
Phenmetrazine - Wikipedia. (2024, January 28). Wikipedia. [Link]
-
Arun, P., Madhavan, M., & Sah, R. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7. [Link]
-
TAAR1 - Wikipedia. (2024, February 1). Wikipedia. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Simmler, L. D., & Li, J. X. (2018). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 18(20), 1739–1753. [Link]
-
Saha, K., & Sen, N. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.18.1–12.18.15. [Link]
-
Benzylpiperazine - Wikipedia. (2023, December 30). Wikipedia. [Link]
-
Chefer, V. I., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Methods in molecular biology (Clifton, N.J.), 548, 189–213. [Link]
-
Fantegrossi, W. E., Winger, G., & Woods, J. H. (2005). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology, biochemistry, and behavior, 82(3), 577–584. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]
-
Brennan, K. A., Johnstone, A. C., Fitzmaurice, P. S., Lea, R. A., & Schenk, S. (2007). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). Drug and alcohol dependence, 88(2-3), 204–213. [Link]
-
Rothman, R. B., Partilla, J. S., Baumann, M. H., Dersch, C. M., & Jacobson, A. E. (2002). Studies of the biogenic amine transporters. XI. Identification of a 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) analog that allosterically modulates the serotonin transporter. The Journal of pharmacology and experimental therapeutics, 300(3), 855–865. [Link]
-
Niello, M., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 650. [Link]
-
Locomotor Sensitization Study. (n.d.). PsychoGenics. [Link]
-
Singh, N., & Mishra, R. (2007). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of medicinal chemistry, 50(14), 3359–3367. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology, 11. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ResearchGate. [Link]
-
Dose–response curve for the locomotor activity assay in mice. Data are... (n.d.). ResearchGate. [Link]
-
Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58117. [Link]
-
Making the Most of Microdialysis for Neurotransmitter Analysis. (2019, February 6). News-Medical.net. [Link]
-
Rothman, R. B., Partilla, J. S., Baumann, M. H., Dersch, C. M., & Jacobson, A. E. (2002). Studies of the biogenic amine transporters. XI. Identification of a 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) analog that allosterically modulates the serotonin transporter. The Journal of pharmacology and experimental therapeutics, 300(3), 855–865. [Link]
-
Locomotor Sensitization Study. (n.d.). Melior Discovery. [Link]
-
Ruoho, A. E., & Miller, N. R. (2007). Specific derivatization of the vesicle monoamine transporter with novel carrier-free radioiodinated reserpine and tetrabenazine photoaffinity labels. Analytical biochemistry, 367(1), 15–26. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. pubs.acs.org. [Link]
Sources
- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(4-Bromobenzyl)piperazine hydrochloride proper disposal procedures
Topic: 1-(4-Bromobenzyl)piperazine hydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The Imperative of Precision in Disposal
In pharmaceutical research, 1-(4-Bromobenzyl)piperazine hydrochloride serves as a critical intermediate, particularly in the synthesis of serotonin receptor ligands and other bioactive scaffolds.[1] However, its chemical structure—combining a halogenated aromatic ring with a piperazine moiety—presents specific disposal challenges. Improper handling can lead to the formation of toxic byproducts (e.g., nitrogen oxides, hydrogen bromide) during thermal decomposition or uncontrolled reactions with incompatible waste streams.
This guide provides a scientifically rigorous, field-validated protocol for the disposal of 1-(4-Bromobenzyl)piperazine hydrochloride.[1] It moves beyond generic "chemical waste" labels to address the specific segregation, packaging, and regulatory requirements necessary to ensure personnel safety and environmental compliance.
Chemical Safety Profile & Hazard Assessment
Before initiating disposal, the waste generator must validate the chemical's hazard profile to assign the correct waste codes.
Table 1: Physicochemical & Hazard Profile
| Property | Specification |
| Chemical Name | 1-(4-Bromobenzyl)piperazine hydrochloride |
| Functional Groups | Aryl halide, Secondary amine (salt form) |
| Physical State | Solid (Crystalline powder) |
| Acidity (pH) | Acidic in solution (Amine hydrochloride salt) |
| Primary Hazards (GHS) | Skin Corr.[1][2] 1B / Irrit. 2 : Causes severe skin burns/irritation.Eye Dam. 1 : Causes serious eye damage.STOT SE 3 : May cause respiratory irritation.Aquatic Acute/Chronic : Harmful to aquatic life. |
| Incompatibilities | Strong oxidizing agents, Strong bases (liberates free amine), Acid chlorides.[1] |
Critical Safety Note: As a hydrochloride salt, this compound releases hydrogen chloride (HCl) and hydrogen bromide (HBr) upon thermal decomposition. It must never be disposed of via sanitary sewer systems (drain disposal).
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. Segregation prevents dangerous cross-reactions (e.g., mixing amine salts with bleach/oxidizers, which can form chloramines).
Decision Logic for Waste Segregation
The following decision tree illustrates the correct segregation pathway for 1-(4-Bromobenzyl)piperazine hydrochloride based on its physical state in your workflow.
Figure 1: Segregation logic ensuring the compound is routed to the correct waste stream based on solvent compatibility.
Operational Disposal Protocol (Step-by-Step)
This protocol adheres to RCRA (Resource Conservation and Recovery Act) guidelines for "Cradle-to-Grave" waste management.[1]
Phase 1: Packaging and Containment
-
Select Primary Container:
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid. Avoid glass for solids to prevent breakage during compaction/transport.[3]
-
Liquids: Use an HDPE carboy or safety-coated glass bottle. Ensure the cap material is compatible (polypropylene or PTFE-lined).
-
-
Chemical Deactivation (Optional but Recommended):
-
If you have small quantities of the free base form, convert it to the hydrochloride salt (if not already) or neutralize carefully before disposal to reduce volatility, though for the HCl salt, direct disposal is standard.
-
Note: Do not attempt to chemically destroy the aromatic ring in the lab; this requires industrial-scale incineration.
-
Phase 2: Labeling and Documentation
Proper labeling is the primary defense against downstream accidents.
-
Label Type: Hazardous Waste Tag (Red/Orange depending on institution).
-
Required Fields:
-
Chemical Name: Write "1-(4-Bromobenzyl)piperazine hydrochloride" fully. DO NOT use abbreviations (e.g., "4-BBP HCl") or chemical formulas alone.
-
Hazards: Check "Toxic," "Corrosive," and "Irritant."[2]
-
Composition:
-
Phase 3: Satellite Accumulation Area (SAA) Storage
-
Secondary Containment: Place the waste container in a secondary tray capable of holding 110% of the container's volume.
-
Segregation: Store away from oxidizers (e.g., nitric acid) and strong bases . The amine salt can react with bases to liberate the free amine, which may be volatile or odorous.
-
Closure: Keep the container hermetically sealed at all times unless adding waste.[4]
Phase 4: Final Disposal (EHS Handoff)
The ultimate fate of this chemical is High-Temperature Incineration .
-
Method: Rotary Kiln Incineration.
-
Mechanism: The waste is burned at >1000°C. The bromine and chlorine atoms are converted to HBr and HCl gases, which are captured by wet scrubbers (using NaOH) to form harmless salts (NaBr, NaCl) before the exhaust is released.
-
Why this matters: This prevents the release of halogenated dioxins or furans into the environment.
Regulatory Compliance & Waste Codes
Accurate coding ensures the waste is treated legally.
Table 2: Regulatory Classification
| Regulatory Body | Classification | Code/Designation |
| US EPA (RCRA) | Halogenated Organic Waste | None (Non-listed) : Unless it is an unused commercial product (P/U list), it usually falls under characteristic waste or general halogenated streams.[1] D002 : If the pH of an aqueous solution is < 2. |
| DOT (Transport) | Corrosive Solid | UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 1759 .[1] |
| European Waste Catalogue | Laboratory Chemicals | 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).[1] |
Expert Insight: Even if the solid itself isn't technically "RCRA Listed" (P or U list), treating it as a Halogenated Organic is the industry standard "Best Management Practice" (BMP) to ensure it goes to an incinerator equipped with halogen scrubbers.
Emergency Response: Spills & Exposure
Scenario: A 50g bottle of solid powder drops and shatters.
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[5][6]
-
PPE: Don double nitrile gloves, lab coat, and a N95/P100 respirator (if dust is visible). Safety goggles are mandatory.
-
Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dust dispersion.
-
Cleanup:
-
Do NOT sweep dry dust (creates aerosols).
-
Use a wet wipe or damp paper towel to wipe up the powder.
-
Place all debris into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris contaminated with 1-(4-Bromobenzyl)piperazine HCl."[1]
-
-
Surface Decontamination: Wash the area with a mild soap solution, followed by water.
References
-
Fisher Scientific. (2025).[7] Safety Data Sheet: 1-(4-Chlorobenzyl)piperazine (Analogous Halogenated Piperazine).[1] Retrieved from
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Massachusetts Institute of Technology (MIT) EHS. (2024). Procedures for Disposing of Hazardous Waste.[3][4][8][9][10][11] Retrieved from
-
University of Illinois Urbana-Champaign (DRS). (2024). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
-
Cayman Chemical. (2025).[2] Safety Data Sheet: 1-(4-Bromophenyl)piperazine hydrochloride.[1][7] Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. web.mit.edu [web.mit.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. bucknell.edu [bucknell.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. researchgate.net [researchgate.net]
A Researcher's Comprehensive Guide to Safely Handling 1-(4-Bromobenzyl)piperazine Hydrochloride
As a cornerstone in the synthesis of phenylpiperazine antidepressants, 1-(4-Bromobenzyl)piperazine hydrochloride is a compound of significant interest in drug development.[1] Its handling, however, demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the highest standards of laboratory safety.
Hazard Assessment: Understanding the Risks
1-(4-Bromobenzyl)piperazine hydrochloride, as a member of the piperazine family, presents several potential hazards that necessitate robust protective measures. The primary risks are associated with its corrosive and irritant properties, as well as the potential for sensitization.[2][3][4]
-
Skin and Eye Corrosion/Irritation: Piperazine derivatives are known to cause severe skin burns and serious eye damage.[3][4][5] Contact with the skin can lead to chemical burns, while eye contact may result in severe damage, including blindness.[5][6]
-
Respiratory Irritation: Inhalation of the dust can cause irritation to the respiratory tract.[2] Some piperazine compounds are also known to be respiratory sensitizers, meaning they can cause allergy or asthma-like symptoms upon inhalation.[3][4]
-
Harmful if Swallowed: Ingestion of similar compounds can be harmful and may cause severe swelling and damage to the gastrointestinal tract.[3][5][6]
-
Sensitization: There is a risk of developing an allergic skin reaction (skin sensitization) upon repeated contact.[3][4]
Due to the limited toxicological data available for this specific compound, it is crucial to handle it with the assumption that it possesses these hazards.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
| Task / Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk Operations (e.g., handling small quantities in a well-ventilated area) | Chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133.[6][7] | Nitrile gloves (ensure compatibility and check breakthrough times). | Standard laboratory coat. | Not typically required if handled in a certified chemical fume hood. |
| Medium-Risk Operations (e.g., weighing, preparing solutions, potential for dust generation) | Chemical safety goggles and a face shield. | Nitrile or other chemically resistant gloves. | Chemical-resistant lab coat or apron. | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated outside of a fume hood.[6][7] |
| High-Risk Operations / Spill Cleanup (e.g., handling large quantities, significant potential for aerosolization) | Full-face respirator with appropriate particulate filters. | Heavy-duty, chemical-resistant gloves. | Full-body protective clothing to prevent any skin contact.[3] | A powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be necessary.[8] |
Standard Operating Procedure for Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.
-
Designated Area: Always handle 1-(4-Bromobenzyl)piperazine hydrochloride in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[5][9]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: When weighing the solid compound, use gentle movements to avoid generating dust. A balance with a draft shield is recommended.
-
Container Sealing: Keep the container tightly sealed when not in use to prevent exposure to moisture and air.[7][9]
-
Solvent Addition: Add the solid to the solvent slowly while stirring to prevent splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to contain any potential emissions.[5][9]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
The following diagram illustrates the essential workflow for safely handling 1-(4-Bromobenzyl)piperazine hydrochloride.
Caption: Workflow for Handling 1-(4-Bromobenzyl)piperazine Hydrochloride.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the consequences of an accidental release or exposure.
-
Minor Spill (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently sweep up the spilled solid, avoiding dust generation.[3]
-
Place the material into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert emergency responders.[3]
-
Prevent entry into the area.
-
Provide emergency responders with the Safety Data Sheet (SDS) for the compound.
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
Waste Disposal: A Critical Final Step
Proper disposal is not only a regulatory requirement but also an ethical responsibility to protect the environment. 1-(4-Bromobenzyl)piperazine hydrochloride is a halogenated organic compound and must be disposed of accordingly.
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."[11][12] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[13][14]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[11][13][15]
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials like strong oxidizing agents.[5][15]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][11] Do not dispose of this chemical down the drain.[5][13]
By integrating these safety protocols into your laboratory workflow, you can confidently handle 1-(4-Bromobenzyl)piperazine hydrochloride, advancing your research while upholding the highest standards of safety and environmental stewardship.
References
-
Loba Chemie Pvt. Ltd. (n.d.). Piperazine Anhydrous for Synthesis Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. lobachemie.com [lobachemie.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
